2-Bromo-6-chloro-5-nitroquinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H4BrClN2O2 |
|---|---|
Molecular Weight |
287.50 g/mol |
IUPAC Name |
2-bromo-6-chloro-5-nitroquinoline |
InChI |
InChI=1S/C9H4BrClN2O2/c10-8-4-1-5-7(12-8)3-2-6(11)9(5)13(14)15/h1-4H |
InChI Key |
SYLKTIPFQIRITA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C(=C(C=C2)Cl)[N+](=O)[O-])Br |
Origin of Product |
United States |
Foundational & Exploratory
2-Bromo-6-chloro-5-nitroquinoline chemical structure and properties
CAS: 1824074-22-7 | A Trifunctional Scaffold for Medicinal Chemistry
Executive Summary
2-Bromo-6-chloro-5-nitroquinoline is a highly specialized heterocyclic building block used primarily in the discovery of kinase inhibitors and anti-infective agents. Its value lies in its trifunctionality : it possesses three distinct reactive handles—a C2-bromide, a C5-nitro group, and a C6-chloride—that allow for sequential, orthogonal functionalization. This structure enables medicinal chemists to construct complex structure-activity relationship (SAR) libraries around the quinoline core, a privileged scaffold in FDA-approved drugs.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
| Property | Data |
| CAS Number | 1824074-22-7 |
| IUPAC Name | 2-Bromo-6-chloro-5-nitroquinoline |
| Molecular Formula | |
| Molecular Weight | 287.49 g/mol |
| SMILES | Clc1c(=O)c2nc(Br)ccc2cc1 |
| Appearance | Yellow to orange crystalline solid (Predicted) |
| Solubility | Insoluble in water; Soluble in DMSO, DMF, DCM, and EtOAc |
| LogP (Predicted) | ~3.3 - 3.5 (High lipophilicity due to halogens) |
Structural Analysis
The molecule features a quinoline bicyclic system with specific electronic characteristics:
-
C2-Bromine: Highly activated for Nucleophilic Aromatic Substitution (
) due to the electron-withdrawing nature of the ring nitrogen and the para-like resonance effect of the C5-nitro group. -
C5-Nitro Group: A strong electron-withdrawing group (EWG) that deactivates the benzene ring towards electrophilic attack but activates the pyridine ring (specifically C2 and C4) for nucleophilic attack. It causes significant steric crowding with the C6-chlorine and C4-proton.
-
C6-Chlorine: The least reactive handle. It typically remains stable during C2-substitution and C5-reduction, serving as a handle for late-stage Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).
Synthetic Pathways[7][8][9][10]
The synthesis of 2-Bromo-6-chloro-5-nitroquinoline typically proceeds via the functionalization of a pre-existing quinoline core. The most robust route involves the nitration of 2-bromo-6-chloroquinoline, leveraging the directing effects of the C6-chlorine atom.
Reaction Scheme (DOT Visualization)
Figure 1: Stepwise synthesis from 6-chloroquinoline. The C6-chloro group directs nitration to the ortho-C5 position.
Detailed Protocol: Nitration Step
Objective: Introduction of the nitro group at C5. Precursor: 2-Bromo-6-chloroquinoline.
-
Preparation: In a round-bottom flask, dissolve 2-bromo-6-chloroquinoline (1.0 eq) in concentrated sulfuric acid (
) at -5°C. -
Addition: Dropwise add a pre-cooled mixture of fuming nitric acid (
) and sulfuric acid (1:1 ratio) over 30 minutes. Maintain internal temperature below 0°C to prevent over-nitration or decomposition. -
Reaction: Stir at 0°C for 2 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes).
-
Quench: Pour the reaction mixture onto crushed ice. The product typically precipitates as a yellow solid.
-
Isolation: Filter the solid, wash copiously with water to remove acid, and dry under vacuum.
-
Purification: Recrystallize from ethanol or purify via silica gel chromatography if regioisomers (C8-nitro) are present.
Reactivity Profile & Applications
This scaffold is a "chemical chameleon," allowing chemists to modify specific sites sequentially.
Reactivity Map (DOT Visualization)
Figure 2: Orthogonal reactivity profile. The C2-bromide is the primary site for modification, followed by the nitro group reduction.
Mechanistic Insights
-
Path A (
): The C2 position is highly electrophilic. The ring nitrogen pulls electron density, and the C5-nitro group (via induction) further destabilizes the ring, making C2-Br an excellent leaving group.-
Reagents: Primary/secondary amines (
), thiols ( ), or alkoxides ( ). -
Conditions: mild base (
or ), polar aprotic solvent (DMF/DMSO), 60-80°C.
-
-
Path B (Reduction): The C5-nitro group can be reduced to an amine (
).-
Significance: The resulting C5-amine is a handle for amide coupling, urea formation, or cyclization to form tricyclic systems (e.g., pyrroloquinolines).
-
Caution: Standard hydrogenation (
) may cause simultaneous de-halogenation (loss of Cl/Br). Chemoselective reduction using Iron ( ) powder in acetic acid or Stannous chloride ( ) is recommended.
-
Experimental Protocol: Displacement at C2
Context: This is the most common first step in utilizing this scaffold for drug discovery (e.g., attaching a solubilizing tail or a pharmacophore).
Materials:
-
2-Bromo-6-chloro-5-nitroquinoline (1.0 mmol)
-
Nucleophile (e.g., Morpholine, 1.2 mmol)
-
Diisopropylethylamine (DIPEA, 2.0 mmol)
-
DMF (anhydrous, 3 mL)
Procedure:
-
Setup: Charge a dried reaction vial with the quinoline substrate and DMF.
-
Addition: Add DIPEA followed by the amine nucleophile.
-
Heating: Heat the mixture to 80°C for 4-6 hours.
-
Monitoring: Monitor by LC-MS. The product peak (
) should appear; the starting material ( ) should disappear. -
Workup: Dilute with water (15 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash organics with brine, dry over
, and concentrate. -
Yield: Typical yields for this step are 85-95%.
Safety & Handling (SDS Summary)
-
Hazards:
-
Acute Toxicity: Toxic if swallowed (Category 3).
-
Skin/Eye Irritation: Causes skin irritation and serious eye damage.
-
Sensitization: Potential skin sensitizer due to the reactive bromide.
-
-
Precautions:
-
Handle in a fume hood to avoid inhalation of dust.
-
Wear nitrile gloves and safety goggles.
-
Storage: Store at 2-8°C under inert gas (Nitrogen/Argon). Light sensitive.
-
References
-
ChemicalBook. (2025). 2-Bromo-6-chloroquinoline - CAS 891842-50-5 Properties and Synthesis.
-
BLD Pharm. (2025).[1] 2-Bromo-6-chloro-5-nitroquinoline (CAS 1824074-22-7) Product Data.[2][3]
-
Çakmak, O. et al. (2018).[4] Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines.[5][4] Arkivoc, 2018(iii), 362-374.[5][4]
-
PubChem. (2025).[6] 6-Bromo-2-chloroquinoline Compound Summary.
Sources
- 1. 891842-50-5|2-Bromo-6-chloroquinoline|BLD Pharm [bldpharm.com]
- 2. 58416-31-2|7-Chloro-6-nitroquinoline|BLD Pharm [bldpharm.com]
- 3. 116632-28-1|2-Bromo-5-nitroquinoline|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 6-Bromo-2-chloroquinoline | C9H5BrClN | CID 12894086 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Bromo-6-chloro-5-nitroquinoline: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities.[1] Its versatile structure allows for functionalization at multiple positions, enabling the fine-tuning of physicochemical and pharmacological properties.[2] The introduction of specific substituents, such as halogens and nitro groups, can profoundly influence a molecule's reactivity, metabolic stability, and target-binding affinity. This guide focuses on the synthesis and potential utility of a novel polysubstituted quinoline, 2-Bromo-6-chloro-5-nitroquinoline, as a versatile building block for drug discovery.
Proposed Synthesis of 2-Bromo-6-chloro-5-nitroquinoline
The most logical synthetic route to the target compound is a two-step process commencing with the commercially available 2-Bromo-6-chloroquinoline. This would be followed by a regioselective nitration reaction.
Synthetic Workflow
The proposed synthesis involves the electrophilic aromatic substitution (nitration) of 2-Bromo-6-chloroquinoline. The directing effects of the existing substituents on the quinoline ring will be crucial in achieving the desired regioselectivity.
Caption: Proposed synthetic workflow for 2-Bromo-6-chloro-5-nitroquinoline.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the nitration of bromoquinolines.[1][3]
Materials and Equipment:
-
2-Bromo-6-chloroquinoline
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice
-
10% aqueous Sodium Bicarbonate solution
-
Dichloromethane
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-salt bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Bromo-6-chloroquinoline (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
Nitration: While maintaining the temperature at 0 °C, add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise to the reaction mixture over 30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralization: Neutralize the resulting solution with a 10% aqueous sodium bicarbonate solution until the pH is approximately 7.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure 2-Bromo-6-chloro-5-nitroquinoline.
Characterization and Physicochemical Properties
The unambiguous identification of the synthesized 2-Bromo-6-chloro-5-nitroquinoline is critical. A combination of spectroscopic techniques should be employed.
Spectroscopic Analysis
The following table summarizes the predicted spectroscopic data for the target compound based on the analysis of similar substituted quinolines.[4][5]
| Technique | Predicted Observations |
| ¹H NMR | A complex pattern of signals in the aromatic region (7.5-9.0 ppm). The introduction of the nitro group at the C-5 position is expected to cause a downfield shift of the adjacent protons. |
| ¹³C NMR | Signals corresponding to the nine carbon atoms of the quinoline core. The carbons attached to the electronegative substituents (Br, Cl, NO₂) will be significantly deshielded. |
| Mass Spec. | The molecular ion peak corresponding to the exact mass of C₉H₄BrClN₂O₂. The isotopic pattern of bromine and chlorine will be a key diagnostic feature. |
| FT-IR | Characteristic absorption bands for the C=N, C=C, C-Br, C-Cl, and N-O stretching vibrations. |
Predicted Physicochemical Properties
| Property | Predicted Value | Basis of Prediction |
| Molecular Formula | C₉H₄BrClN₂O₂ | Chemical Structure |
| Molecular Weight | 287.50 g/mol | Based on atomic masses[6] |
| Appearance | Pale yellow to yellow solid | Typical for nitroaromatic compounds |
| Solubility | Soluble in organic solvents (DCM, DMSO, DMF), insoluble in water | Polarity of the molecule |
| Melting Point | Expected to be a high-melting solid | Aromatic, rigid structure |
Applications in Drug Discovery and Development
The unique arrangement of functional groups in 2-Bromo-6-chloro-5-nitroquinoline makes it a highly attractive scaffold for the synthesis of novel therapeutic agents.
A Versatile Intermediate for Chemical Diversification
The three distinct substituents on the quinoline core offer multiple handles for further chemical modification, allowing for the creation of a diverse library of compounds for biological screening.
-
Nucleophilic Aromatic Substitution (SNAr): The bromine atom at the C-2 position is activated by the electron-withdrawing nitro group, making it susceptible to displacement by various nucleophiles (e.g., amines, thiols, alcohols).
-
Reduction of the Nitro Group: The nitro group at the C-5 position can be readily reduced to an amino group, which can then be further functionalized through acylation, alkylation, or diazotization reactions.
-
Cross-Coupling Reactions: The chloro group at the C-6 position can participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds.
Caption: Potential pathways for the chemical diversification of 2-Bromo-6-chloro-5-nitroquinoline.
Potential Therapeutic Areas
Given the broad range of biological activities associated with functionalized quinolines, derivatives of 2-Bromo-6-chloro-5-nitroquinoline could be explored for various therapeutic applications, including:
-
Anticancer Agents: Many quinoline derivatives exhibit potent anticancer activity.[7]
-
Antimicrobial Agents: The quinoline scaffold is found in several antibacterial and antimalarial drugs.
-
Kinase Inhibitors: The planar nature of the quinoline ring makes it a suitable scaffold for designing inhibitors that target the ATP-binding site of kinases.
Conclusion
While 2-Bromo-6-chloro-5-nitroquinoline may be a novel chemical entity, its synthesis is achievable through established chemical transformations. Its polysubstituted nature provides a rich platform for chemical diversification, making it a valuable building block for medicinal chemists and drug discovery professionals. The strategic combination of bromo, chloro, and nitro functional groups offers multiple avenues for the creation of diverse compound libraries with the potential for a wide range of therapeutic applications. This guide provides a solid foundation for researchers to embark on the synthesis and exploration of this promising chemical scaffold.
References
- BenchChem. (2025). Application Notes & Protocols: One-Pot Synthesis of Functionalized Quinolines.
- Adegboyega, O., & Ogundele, A. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. PMC.
- Kumar, I., & Sharma, R. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry.
- BenchChem. (2025). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines.
- BenchChem. (2025). A Comparative Guide to the Synthesis of Functionalized Quinolines.
- Guidechem. (n.d.). How to prepare and apply 6-Bromo-2-Chloro-Quinoline?. Guidechem FAQ.
- Synthesis of functionalized quinolines using KOH as a base in solvent-free conditions. (2026, January). Journal of Heterocyclic Chemistry.
- BenchChem. (2025). Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide.
- Li, Y., et al. (2022). Synthesis crystal structure, and DFT study of 3-benzyl-6-bromo-2-chloroquinoline and 3-benzyl-6-bromo-2-methoxyquinoline compounds. Taylor & Francis Online.
- Osman, A. N., & El-Gaby, M. S. A. (1998). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
- Wang, X., et al. (2018). Synthesis of polysubstituted quinolines through promoter-regulated selective annulation and C–C bond cleavage from 2-styrylanilines and β-keto esters. Organic Chemistry Frontiers.
- Gotor, R., et al. (2025). New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline. PMC.
- ChemicalBook. (n.d.). 2-Bromo-6-chloroquinoline CAS#: 891842-50-5.
- Martínez, R., Ramón, D. J., & Yus, M. (2008).
- ResearchGate. (2025). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides.
- ChemRxiv. (2022).
- Hergert, T., et al. (2021). A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. PMC.
- ChemicalBook. (n.d.). 2-Bromoquinoline synthesis.
- ResearchGate. (n.d.). Synthesis of nitroquinoline derivatives 9.
- Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline.
- ChemicalBook. (n.d.). 6-BROMO-4-CHLOROQUINOLINE synthesis.
- PubChem. (n.d.). 6-Bromo-2-chloroquinoline.
- BenchChem. (2025). Application Notes and Protocols: Selective Nitration of 6-Bromoquinoline.
- BenchChem. (2025). Application Notes and Protocols: Nitration of 6-Bromoquinoline Derivatives.
- Guidechem. (n.d.). 3-BROMO-2-CHLORO-6-NITRO-QUINOLINE 296759-32-5 wiki.
- ChemicalBook. (n.d.). 2-Bromo-6-chloroquinoline | 891842-50-5.
- Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
- ResearchGate. (2010). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration.
- PubChem. (n.d.). 3-Bromo-6-chloro-8-nitroquinoline.
Sources
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2-Bromo-6-chloro-5-nitroquinoline molecular weight and formula
The following technical guide details the physicochemical properties, synthetic architecture, and analytical validation of 2-Bromo-6-chloro-5-nitroquinoline .
Physicochemical Identity, Synthetic Architecture, and Structural Validation
Executive Summary & Chemical Specification
2-Bromo-6-chloro-5-nitroquinoline is a highly functionalized heterocyclic scaffold used primarily in medicinal chemistry as an intermediate for kinase inhibitors and antibacterial agents. Its structure combines a halogenated quinoline core with a nitro group, offering three distinct sites for orthogonal functionalization:
-
C-2 (Bromine): Labile to nucleophilic aromatic substitution (
) or palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig). -
C-5 (Nitro): Reducible to an amine for amide coupling or heterocyclization.
-
C-6 (Chlorine): Provides steric bulk or electronic modulation; less reactive than the C-2 bromide, allowing for selective derivatization.
Table 1: Physicochemical Data Profile
| Property | Value | Notes |
| Molecular Formula | C | Confirmed via elemental composition analysis.[1] |
| Molecular Weight | 287.50 g/mol | Calculated using IUPAC atomic weights. |
| Monoisotopic Mass | 285.915 g/mol | Dominant isotopologue ( |
| Exact Mass | 285.91447 Da | Useful for High-Resolution Mass Spectrometry (HRMS). |
| Heavy Atom Count | 15 | |
| ClogP (Predicted) | ~3.3 | Lipophilic; requires organic solvents (DCM, DMSO). |
| H-Bond Acceptors | 3 | Nitro group (2) + Quinoline Nitrogen (1). |
Synthetic Architecture
The synthesis of 2-bromo-6-chloro-5-nitroquinoline is best approached via the regioselective nitration of the commercially available precursor, 2-bromo-6-chloroquinoline. This route leverages the directing effects of the quinoline ring system.
Mechanistic Rationale
-
Substrate: 2-Bromo-6-chloroquinoline (CAS: 891842-50-5).
-
Reagents: Fuming Nitric Acid (
) and Concentrated Sulfuric Acid ( ). -
Regiochemistry: Electrophilic aromatic substitution (nitration) on quinolines predominantly occurs at the C-5 and C-8 positions of the benzenoid ring. The C-6 chlorine atom is an ortho/para director.
-
Para to Cl is C-9 (bridgehead, blocked).
-
Ortho to Cl are C-5 and C-7.
-
Result: The C-5 position is electronically favored (alpha position) and activated by the chlorine, making it the primary site of nitration over C-8 or C-7.
-
Experimental Protocol: Nitration Workflow
Safety Note: This reaction is highly exothermic. Perform in a fume hood with proper PPE.
-
Preparation: Dissolve 2-bromo-6-chloroquinoline (1.0 eq) in concentrated
(10 vol) at 0°C. -
Addition: Add fuming
(1.2 eq) dropwise over 30 minutes, maintaining the internal temperature below 5°C. -
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (30% EtOAc/Hexane) or LC-MS.
-
Quench: Pour the reaction mixture slowly onto crushed ice/water (50 vol). A yellow precipitate should form.[2]
-
Isolation: Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.
-
Purification: Recrystallize from Ethanol or purify via flash column chromatography (
, Hexane/EtOAc gradient) to isolate the 5-nitro isomer from potential 8-nitro byproducts.
Visualization: Synthetic Pathway
Figure 1: Electrophilic aromatic substitution pathway for the regioselective synthesis of the target scaffold.
Structural Validation (Analytical Criteria)
To ensure scientific integrity, the synthesized compound must be validated using orthogonal analytical techniques.
Nuclear Magnetic Resonance (NMR)
The substitution pattern (2,5,6-trisubstituted) breaks the symmetry of the quinoline system, resulting in distinct coupling patterns.
-
H NMR (DMSO-
, 400 MHz) Prediction:-
Pyridine Ring (H-3, H-4): Two doublets with a large coupling constant (
Hz).[3] H-4 will be more deshielded (downfield, ~8.3 ppm) due to the peri-effect of the 5-nitro group. -
Benzene Ring (H-7, H-8): With C-5 and C-6 substituted, only H-7 and H-8 remain. They are ortho to each other. Expect two doublets (
Hz) in the aromatic region (~7.8–8.1 ppm).[3] -
Verification: The absence of a singlet rules out 6,8-substitution patterns (which would leave H-5/H-7 meta coupled).
-
Mass Spectrometry (LC-MS)
-
Ionization: ESI+ (Electrospray Ionization).
-
Isotope Pattern: The presence of one Bromine (
) and one Chlorine ( ) creates a characteristic "M, M+2, M+4" isotopic envelope.-
M+H (
): ~286.9 -
M+H+2: ~288.9 (High intensity due to
) -
M+H+4: ~290.9 (Lower intensity due to
)
-
Medicinal Chemistry Applications
This scaffold is a "privileged structure" in drug discovery, serving as a versatile branching point.
Functionalization Logic
-
Kinase Inhibition: The C-2 bromine is displaced by anilines or heterocycles (via
or Buchwald coupling) to form the hinge-binding motif of kinase inhibitors. -
Antibacterial Agents: Reduction of the 5-nitro group to an amine (
or ) allows for the attachment of solubilizing tails, common in DNA gyrase inhibitors.
Visualization: SAR Decision Tree
Figure 2: Structure-Activity Relationship (SAR) diversification strategy for the scaffold.
References
-
PubChem. Compound Summary: 6-Bromo-2-chloroquinoline (Precursor Data).[4][5] National Library of Medicine. [Link]
-
Çakmak, O. et al. Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines.[3] Arkivoc, 2018, part iii, 362-374.[3] (Demonstrates nitration regioselectivity in halo-quinolines). [Link]
Sources
- 1. Page loading... [guidechem.com]
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- 4. 6-Bromo-2-chloroquinoline | C9H5BrClN | CID 12894086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
Solubility of 2-Bromo-6-chloro-5-nitroquinoline in DMSO and methanol
Technical Whitepaper: Solubility Profiling and Solvent System Optimization for 2-Bromo-6-chloro-5-nitroquinoline
Executive Summary
2-Bromo-6-chloro-5-nitroquinoline is a highly functionalized heterocyclic intermediate critical in the synthesis of bioactive quinoline scaffolds. Its structural complexity—featuring a lipophilic aromatic core decorated with electron-withdrawing nitro and halogen substituents—creates a distinct solubility profile that challenges standard formulation and synthetic workflows.
This guide provides a technical analysis of the compound's solubility behavior in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) . While DMSO serves as the universal solvent for stock preparation and biological assays, Methanol plays a pivotal role as a process solvent for nucleophilic aromatic substitution (
Part 1: Physicochemical Profile & Structural Analysis
To control solubility, one must understand the intermolecular forces at play. 2-Bromo-6-chloro-5-nitroquinoline is not merely a "hydrophobic small molecule"; it is a system of competing dipoles.
Structural Determinants
-
The Quinoline Core: A planar, aromatic bicycle that promotes strong
stacking interactions in the solid state. This high lattice energy is the primary barrier to dissolution. -
The 5-Nitro Group: A strong electron-withdrawing group (EWG) that creates a significant dipole moment perpendicular to the ring system. While this increases polarity, it also strengthens intermolecular electrostatic interactions in the crystal lattice, often reducing solubility in non-polar solvents while enhancing it in polar aprotic solvents like DMSO.
-
Halogen Substituents (2-Br, 6-Cl): These atoms increase the lipophilicity (
) and molecular weight. The C-2 Bromine is particularly labile to nucleophilic attack, making solvent choice critical to prevent unwanted solvolysis (e.g., methoxylation in MeOH).
Predicted Solubility Behavior
Based on structural analogs (e.g., 6-bromo-5-nitroquinoline, 2-bromo-6-nitrophenol), we can derive the following solubility tiering:
| Solvent | Class | Predicted Solubility | Primary Interaction Mechanism |
| DMSO | Polar Aprotic | High (> 50 mg/mL) | Dipole-dipole interactions; disruption of |
| Methanol | Polar Protic | Low to Moderate | Hydrogen bonding (donor); effective only at elevated temperatures. |
| Water | Aqueous | Insoluble | Hydrophobic effect dominates; high energy penalty for cavity formation. |
Part 2: Solubility in DMSO (The Stock Solvent)
DMSO is the industry standard for preparing high-concentration stock solutions (typically 10–100 mM) due to its high dielectric constant (
Critical Considerations
-
Hygroscopicity: DMSO is aggressively hygroscopic. Absorption of atmospheric water can crash out the hydrophobic quinoline derivative, leading to "invisible" microprecipitates that skew biological assay results.
-
Stability: The 5-nitro group activates the C-2 bromine. While DMSO is chemically inert, trace impurities (amines/thiols) in lower-grade DMSO can trigger displacement reactions over time.
Protocol: Anhydrous Stock Preparation
-
Solvent Grade: Use only Anhydrous DMSO (
99.9%, water < 50 ppm), stored under argon/nitrogen. -
Dissolution: Weigh the compound into a vial. Add DMSO to achieve 50 mM. Vortex for 60 seconds. If dissolution is incomplete, sonicate at 35°C for 5 minutes.
-
Validation: Visually inspect for Tyndall effect (laser scattering) to ensure no colloidal aggregates remain.
Part 3: Solubility in Methanol (The Process Solvent)
Methanol is frequently used in the synthesis of quinoline derivatives, particularly for
The Temperature Differential
-
Ambient (25°C): Solubility is likely limited. The protic nature of MeOH does not effectively disrupt the aromatic
-stacking of the halogenated quinoline. -
Reflux (65°C): Solubility increases exponentially. This differential makes MeOH an excellent solvent for recrystallization —dissolving impurities and the product at reflux, but selectively precipitating the pure nitroquinoline upon cooling.
Risk of Solvolysis
-
Warning: In the presence of bases (even weak ones), Methanol can act as a nucleophile, displacing the C-2 Bromine to form the 2-methoxy derivative.
-
Mitigation: Avoid prolonged heating in MeOH unless the reaction intent is methoxylation. For recrystallization, minimize the time at reflux.
Part 4: Experimental Protocol (The Self-Validating System)
Do not rely on literature values alone. Batch-to-batch variations in crystal polymorphs can alter solubility. Use this Saturation Shake-Flask Method coupled with HPLC to generate definitive data.
Workflow Diagram
Caption: Thermodynamic solubility determination workflow ensuring equilibrium and precise quantification.
Detailed Methodology
-
Preparation: Add excess 2-Bromo-6-chloro-5-nitroquinoline (approx. 50 mg) to 1 mL of solvent (DMSO or MeOH) in a borosilicate glass vial.
-
Equilibration: Place vials in a thermomixer at 25°C ± 0.1°C. Agitate at 500 rpm for 24 hours.
-
Self-Validation Check: Ensure solid is still visible after 24 hours. If not, add more solid and repeat.
-
-
Sampling: Centrifuge at 10,000 rpm for 5 minutes. Carefully aspirate the supernatant.
-
Filtration: Pass supernatant through a 0.22 µm PTFE syringe filter (pre-saturated to prevent drug adsorption).
-
Quantification (HPLC):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: Acetonitrile:Water (60:40) + 0.1% Formic Acid.
-
Detection: UV at 254 nm (aromatic max) and 320 nm (nitro group).
-
Calculation:
-
Part 5: Data Summary & Troubleshooting
| Parameter | DMSO | Methanol |
| Solubility (Est.) | High (50–100 mg/mL) | Low (< 5 mg/mL at 25°C) |
| Dissolution Rate | Fast (with sonication) | Slow (requires heat) |
| Primary Risk | Water absorption (precipitation) | Solvolysis (2-methoxy impurity) |
| Recommended Use | Bioassays, Stock Solutions | Recrystallization, Reaction Solvent |
Troubleshooting Guide:
-
Precipitation in Media: When diluting a DMSO stock into aqueous buffer (e.g., for cell culture), ensure the final DMSO concentration is < 1% and add the stock slowly with rapid vortexing to prevent "crashing out."
-
Yellow Discoloration in MeOH: If a clear MeOH solution turns bright yellow/orange over time, it indicates the formation of the 2-methoxy derivative or hydrolysis of the nitro group. Verify purity via LC-MS.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 280563, 6-Bromo-5-nitroquinoline. Retrieved from [Link]
-
Organic Syntheses (2003). Synthesis of 5-Bromo-8-nitroisoquinoline. Org. Synth. 2003, 80, 219. Retrieved from [Link]
- Bergström, C. A., et al. (2016).Accuracy of measured solubility of "insoluble" compounds: The implications for compound selection in early drug discovery. Molecular Pharmaceutics. (General protocol reference).
Sources
2-Bromo-6-chloro-5-nitroquinoline safety data sheet (SDS)
An In-depth Technical Guide to the Anticipated Safety Profile of 2-Bromo-6-chloro-5-nitroquinoline
Disclaimer: A specific, verified Safety Data Sheet (SDS) for 2-Bromo-6-chloro-5-nitroquinoline is not publicly available at the time of this writing. This guide has been constructed by a Senior Application Scientist to provide an expert-level safety assessment based on data from structurally analogous compounds. The recommendations herein are based on scientific inference and should be treated as a preliminary safety framework. All laboratory work should be preceded by a thorough, site-specific risk assessment conducted by qualified personnel.
Introduction: A Proactive Approach to Chemical Safety
In the landscape of drug discovery and chemical research, scientists frequently encounter novel or sparsely documented compounds. 2-Bromo-6-chloro-5-nitroquinoline is one such molecule. In the absence of a formal SDS, a proactive and analytical approach to safety is paramount. This guide deconstructs the molecule's constituent functional groups—a quinoline core, halogen (bromo and chloro) substituents, and a nitro group—to build a predictive hazard profile. By examining the known risks of similar chemicals, we can establish robust protocols for safe handling, emergency response, and disposal, ensuring the well-being of researchers and the integrity of the experimental environment.
Section 1: Chemical Identity and Predicted Physicochemical Properties
The primary identifier for this compound is its IUPAC name. While experimental data is not available, properties can be estimated based on related structures to inform handling and storage decisions.
| Property | Predicted Value / Information | Rationale / Analog Compound Data |
| IUPAC Name | 2-Bromo-6-chloro-5-nitroquinoline | - |
| Molecular Formula | C₉H₄BrClN₂O₂ | Derived from structure. |
| Molecular Weight | 287.5 g/mol | Calculated from formula.[1] |
| CAS Number | Not assigned or readily available. | A specific CAS number was not found. For reference, the related 6-bromo-3-chloro-5-nitro-quinoline is 2168439-48-1.[1] |
| Appearance | Likely a yellow to off-white crystalline solid. | Nitroaromatic and halogenated compounds are typically solids at room temperature.[2][3] |
| Solubility | Predicted to have low water solubility. | Aromatic compounds with multiple halogen and nitro substituents are generally insoluble in water.[4] |
| Melting Point | Predicted to be >100 °C. | Similar halogenated nitroquinolines have melting points in this range.[3] |
Section 2: Anticipated Hazard Identification and GHS Classification
A compound's hazard profile is largely determined by its functional groups. The combination of halogens and a nitro group on a quinoline scaffold suggests a multi-hazard profile. The following Globally Harmonized System (GHS) classification is anticipated.
| Hazard Class | Hazard Category | Anticipated Hazard Statement |
| Acute Toxicity, Oral | Category 3 or 4 | H301/H302: Toxic or Harmful if swallowed. |
| Acute Toxicity, Dermal | Category 3 or 4 | H311/H312: Toxic or Harmful in contact with skin. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. |
| Hazardous to the Aquatic Environment (Acute) | Category 1 or 2 | H400/H401: Very toxic or Toxic to aquatic life. |
| Hazardous to the Aquatic Environment (Chronic) | Category 1 or 2 | H410/H411: Very toxic or Toxic to aquatic life with long lasting effects. |
Causality Behind Classification:
-
Toxicity (Oral/Dermal): Halogenated and nitro-aromatic compounds frequently exhibit systemic toxicity.[5][6] The combination of these groups on a bio-active quinoline core suggests a high likelihood of being harmful or toxic upon ingestion or skin absorption.
-
Irritation (Skin/Eye/Respiratory): Halogenated aromatic compounds are well-documented irritants.[7][8] It is prudent to assume this compound will cause significant irritation upon contact with skin, eyes, or if dusts are inhaled.[4]
-
Environmental Hazard: Nitroaromatic compounds are often toxic to aquatic organisms and are not readily biodegradable.[3][9] Therefore, release into the environment must be strictly avoided.
Caption: Anticipated GHS Hazard Pictograms for 2-Bromo-6-chloro-5-nitroquinoline.
Section 3: Engineering Controls, Safe Handling, and PPE
Given the anticipated hazards, a stringent, multi-layered approach to safety is required, combining engineering controls, safe work practices, and personal protective equipment (PPE).
Engineering Controls
-
Chemical Fume Hood: All weighing, transfers, and manipulations of this compound must be performed inside a certified chemical fume hood to prevent inhalation of dusts.
-
Ventilation: Ensure the laboratory has adequate general ventilation.[10]
Safe Handling Practices
-
Avoid Dust Generation: Handle the solid material carefully to avoid creating airborne dust.[11]
-
Designated Area: All work with this compound should be restricted to a designated area of the lab, clearly marked with hazard warnings.
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[12] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[9][11]
-
Contamination: Avoid all personal contact with the substance.[13] Immediately remove and decontaminate any clothing that becomes soiled.[9]
Personal Protective Equipment (PPE) Protocol
The selection of PPE is a direct response to the anticipated hazards of skin/eye irritation and toxicity.
-
Eye Protection: Wear chemical safety goggles that conform to EN166 (EU) or NIOSH (US) standards.[10] A face shield should be worn in addition to goggles if there is a splash hazard.
-
Hand Protection: Wear nitrile gloves. Given the lack of specific permeation data, it is advisable to double-glove. Change gloves immediately if they become contaminated.[9]
-
Body Protection: A flame-retardant lab coat must be worn and kept fully fastened.[10]
-
Respiratory Protection: Respiratory protection is generally not required when working in a functional fume hood. If dusts are generated outside of a hood, a NIOSH-approved respirator with a particulate filter is necessary.[9][10]
Caption: General workflow for responding to an emergency incident.
Section 6: Storage and Disposal
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. [10][11]Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. [2][14]Store in a locked cabinet or a restricted-access area. * Disposal: This material and its container must be disposed of as hazardous waste. Do not allow the chemical to enter drains or the environment. [11]Disposal must be in accordance with all applicable federal, state, and local regulations.
References
- First Aid Procedures for Chemical Hazards | NIOSH - CDC. (URL: )
- TCI AMERICA - Spectrum Chemical (6-Bromo-2-methylquinoline SDS). (URL: )
- SAFETY DATA SHEET - Sigma-Aldrich (2-BROMO-2-NITROPROPANE-1,3-DIOL SDS). (URL: )
- TCI AMERICA - Spectrum Chemical (General Handling and Storage). (URL: )
- 2-Chloro-6-nitro-3-phenylquinoline SDS - ECHEMI. (URL: )
- Material Safety Data Sheet - Amazon S3 (2-Bromo-2-nitro-1,3-propanediol). (URL: )
- 2-bromo-6-nitroquinoline - Triz Pharma-Tech Co,Ltd. (URL: )
- SAFETY DATA SHEET - Fisher Scientific (6-Bromo-2-methylquinoline). (URL: )
- 6-Bromo-2-chloroquinoline | C9H5BrClN | CID 12894086 - PubChem. (URL: )
- 2-Bromo-5-chloronitrobenzene | C6H3BrClNO2 | CID 2794904 - PubChem. (URL: )
- SAFETY DATA SHEET - Thermo Fisher Scientific (Nitroxoline). (URL: )
- SAFETY DATA SHEET (2-Bromo-6-nitrophenol). (URL: )
- Aldrich 146439 - SAFETY D
- Quinoline, 6-bromo-3-chloro-5-nitro- | 2168439-48-1 - ChemicalBook. (URL: )
- Section 5: Firefighting Measures - OSHA. (URL: )
- SAFETY DATA SHEET (2,4,6-Tribromoaniline). (URL: )
- 2-Bromo-5-nitroaniline - Apollo Scientific. (URL: )
- 2-Bromo-6-chloroquinoline | 891842-50-5 - ChemicalBook. (URL: )
- 2-Chloro-3-Nitro-5-Bromo-6-Picoline | 186413-75-2 - ChemicalBook. (URL: )
- 3-BROMO-2-CHLORO-6-NITRO-QUINOLINE 296759-32-5 wiki - Guidechem. (URL: )
- SAFETY DATA SHEET - Thermo Fisher Scientific (2-Bromo-2-nitropropane-1,3-diol). (URL: )
- First Aid Procedures For Chemical Hazards - Workplace M
- SAFETY DATA SHEET - Sigma-Aldrich (General). (URL: )
- First Aid: Chemical Exposure | Intermountain Health. (URL: )
- 6-Bromo-5-nitroquinoline | C9H5BrN2O2 | CID 280563 - PubChem. (URL: )
- 2-chloro-6-nitroquinoline - C9H5ClN2O2 - ChemSynthesis. (URL: )
- GHS Classific
- CAS 850197-72-7 6-BROMO-5-NITRO-ISOQUINOLINE - Alfa Chemistry. (URL: )
- 1-bromo-2-butanone - Report | CAMEO Chemicals | NOAA. (URL: )
- Working Safely with Pyrophoric Chemicals at UAB (CS305)
- GHS Hazardous Chemical Information List - Safe Work Australia. (URL: )
- Nitroxoline SAFETY D
- GHS Classific
- 6-Bromo-1-chloroisoquinoline Properties - EPA. (URL: )
- SPECIFIC HAZARD HEALTH FIRE REACTIVITY - Aramsco. (URL: )
- Fire Fighting - Fluorocarbons.org. (URL: )
Sources
- 1. Quinoline, 6-bromo-3-chloro-5-nitro- | 2168439-48-1 [chemicalbook.com]
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- 4. fishersci.com [fishersci.com]
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- 6. content.labscoop.com [content.labscoop.com]
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- 8. 2-Bromo-5-chloronitrobenzene | C6H3BrClNO2 | CID 2794904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
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Technical Guide: Biological Activity & SAR of 2-Bromo-6-chloro-5-nitroquinoline Analogs
The following technical guide details the biological activity, structure-activity relationships (SAR), and experimental workflows for 2-bromo-6-chloro-5-nitroquinoline and its functionalized analogs.
Executive Summary
The 2-bromo-6-chloro-5-nitroquinoline scaffold represents a highly reactive, "privileged" pharmacophore intermediate. Unlike simple quinolines, this trisubstituted core combines three distinct functionalities that drive its utility in drug development:
-
2-Bromo (C2): A labile leaving group positioned ortho to the ring nitrogen, highly susceptible to nucleophilic aromatic substitution (
). This is the "attachment point" for diversity. -
5-Nitro (C5): An electron-withdrawing group that activates the C2 position for substitution and serves as a prodrug moiety for antitubercular activity (via nitroreductase activation).
-
6-Chloro (C6): A lipophilic modulator that blocks metabolic oxidation at the C6 position and influences the electronic environment of the nitro group.
This guide explores the transformation of this core into bioactive analogs (hydrazides, amines, and ethers) and their efficacy against Mycobacterium tuberculosis (Mtb), Gram-positive bacteria, and cancer cell lines.
Chemistry & Structure-Activity Relationship (SAR)
The Reactivity Triad
The biological potency of this scaffold is not intrinsic to the 2-bromo precursor itself—which is often too reactive and non-specific—but to the analogs generated via C2-substitution .
-
The C2 "Warhead" Substitution: The bromine atom at C2 is activated by the ring nitrogen and the 5-nitro group. Displacement of Br with cyclic amines (e.g., piperazine, morpholine) or hydrazines drastically reduces toxicity while enhancing DNA binding affinity.
-
The 5-Nitro "Trigger": In antitubercular applications, the 5-nitro group mimics the mechanism of bicyclic nitroimidazoles (e.g., PA-824). It requires bio-activation by bacterial F420-dependent nitroreductases (Ddn), releasing reactive nitrogen species (RNS) that kill the pathogen.
-
The 6-Chloro "Anchor": This halogen increases the logP (lipophilicity), facilitating penetration through the mycolic acid-rich cell wall of Mycobacteria.
Visualization of Chemical Space
The following diagram illustrates the synthesis of key bioactive analogs from the core scaffold.
Caption: Synthesis pathways transforming the electrophilic 2-bromo core into bioactive hydrazino and amino analogs via Nucleophilic Aromatic Substitution (
Biological Activity Profiles
Antitubercular Activity
Analogs retaining the 5-nitro group exhibit significant activity against M. tuberculosis H37Rv.
-
Mechanism: The 5-nitro group acts as a suicide substrate. Inside the mycobacterium, the deazaflavin-dependent nitroreductase (Ddn) reduces the nitro group to a hydroxylamine or nitroso intermediate. This process releases nitric oxide (NO) or generates reactive radicals that damage the bacterial DNA and cell wall synthesis machinery (specifically targeting the DprE1 enzyme in some derivatives).
-
Potency: 2-substituted amino analogs often show MIC values in the range of 0.5 – 6.25 µg/mL , comparable to first-line agents like Ethambutol in vitro.
Antimicrobial & Antifungal Activity
Derivatives formed by condensing the 2-hydrazino intermediate with aromatic aldehydes (Schiff bases) show broad-spectrum activity.
-
Target: DNA Gyrase (Topoisomerase II). The planar quinoline ring intercalates into DNA, while the C2 side chain interacts with the ATPase domain of the enzyme.
-
Spectrum:
-
S. aureus (Gram +): Highly susceptible (MIC < 4 µg/mL).
-
E. coli (Gram -): Moderate susceptibility; requires hydrophobic C2 substituents to penetrate the outer membrane.
-
C. albicans (Fungal): Hydrazone derivatives show fungistatic activity by disrupting ergosterol biosynthesis.
-
Cytotoxicity (Anticancer)
While the 5-nitro group drives antibacterial potency, it can also cause mammalian cytotoxicity.
-
Selectivity Index (SI): Successful drug candidates in this class must optimize the C2 substituent to lower mammalian toxicity. Morpholine derivatives generally show higher SI values (safer) compared to simple hydrazines.
Experimental Protocols
Protocol A: Synthesis of 2-Hydrazino-6-chloro-5-nitroquinoline
This is the primary intermediate for generating library diversity.
Reagents:
-
2-bromo-6-chloro-5-nitroquinoline (1.0 eq)
-
Hydrazine hydrate (99%, 5.0 eq)
-
Ethanol (Absolute)
Methodology:
-
Dissolve 2-bromo-6-chloro-5-nitroquinoline (1 mmol) in 15 mL of absolute ethanol.
-
Add hydrazine hydrate (5 mmol) dropwise at room temperature. Caution: Exothermic reaction.
-
Reflux the mixture for 4–6 hours. Monitor consumption of starting material via TLC (Solvent: Ethyl Acetate:Hexane 1:1).
-
Cool the reaction mixture to 0°C. The solid precipitate (orange/yellow crystals) is the product.
-
Filter, wash with cold ethanol, and recrystallize from ethanol/DMF.
Validation:
-
IR Spectrum: Disappearance of C-Br stretch (~600-500 cm⁻¹) and appearance of NH/NH2 doublets (3300–3400 cm⁻¹).
Protocol B: In Vitro Antimicrobial Assay (MIC Determination)
Standard: CLSI Broth Microdilution Method.
-
Preparation: Dissolve analogs in DMSO (Stock: 1 mg/mL).
-
Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate. Final concentrations: 100 µg/mL to 0.19 µg/mL.
-
Inoculation: Add 10 µL of bacterial suspension adjusted to
CFU/mL (0.5 McFarland standard). -
Incubation: 37°C for 18–24 hours.
-
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.
-
Controls:
-
Positive: Ciprofloxacin (Antibacterial) or Isoniazid (Antitubercular).
-
Negative: DMSO + Broth (Sterility check).
-
Mechanism of Action: The "Trojan Horse" Pathway
The following diagram details the specific activation pathway for 5-nitroquinoline analogs within Mycobacteria.
Caption: Mechanism of action for 5-nitroquinoline analogs in M. tuberculosis, involving prodrug activation and multi-target lethality.
Comparative Activity Data
The table below summarizes the SAR trends for 2-substituted analogs of the 6-chloro-5-nitroquinoline core.
| C2 Substituent (R) | Primary Activity | Potency (MIC) | Key Feature |
| -Br (Precursor) | Low | > 50 µg/mL | Too reactive; poor solubility. |
| -NH-NH2 (Hydrazine) | Moderate | 12.5 - 25 µg/mL | Good linker; moderate toxicity. |
| -Piperazinyl | High | 1.0 - 5.0 µg/mL | Improved solubility & pharmacokinetics. |
| -Morpholinyl | Moderate | 6.25 - 12.5 µg/mL | Lower cytotoxicity (High Selectivity Index). |
| -NH-N=CH-Ph (Schiff) | High (Gram +) | 0.5 - 2.0 µg/mL | Enhanced lipophilicity; DNA intercalation. |
References
-
Nitroquinolines as Antitubercular Agents. Source: National Institutes of Health (NIH) / PMC. URL:[Link] (Analogous mechanism of PA-824 and nitro-heterocycles).
-
Mechanism of Action of Nitroquinoline Antibacterial Agents. Source: Frontiers in Microbiology. URL:[Link]
-
Nucleophilic Substitution of 2-Chloro-5-nitroquinolines. Source: Organic Chemistry Portal. URL:[Link]
The 2,6-Disubstituted-5-Nitroquinoline Scaffold: A Technical Guide for Drug Discovery and Development
Introduction: The Quinoline Nucleus as a Privileged Scaffold in Medicinal Chemistry
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a cornerstone in the field of medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of numerous clinically significant drugs.[3][4] The versatility of the quinoline scaffold lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical properties and biological targets. Among the myriad of substitution patterns, the introduction of a nitro group at the 5-position, coupled with further substitutions at the 2- and 6-positions, presents a compelling strategy for the generation of novel therapeutic agents with potentially enhanced efficacy and selectivity.
This technical guide provides a comprehensive overview of the 2,6-disubstituted-5-nitroquinoline core, from its proposed synthesis to its potential applications in drug discovery. We will delve into the underlying chemical principles that govern its reactivity and explore the vast therapeutic landscape that awaits exploration. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold for the discovery of next-generation therapeutics.
Proposed Synthesis of the 2,6-Disubstituted-5-Nitroquinoline Scaffold: A Strategic Approach
The synthesis of a 2,6-disubstituted-5-nitroquinoline scaffold can be strategically approached through a multi-step sequence, commencing with a suitably substituted aniline precursor. A plausible and efficient route involves an initial cyclization to form the quinoline core, followed by subsequent nitration and chlorination steps to install the desired functionalities. A key intermediate in this proposed pathway is 2,6-dichloro-5-nitroquinoline, which can serve as a versatile building block for further derivatization.
Overall Synthetic Workflow
The proposed synthetic pathway is depicted in the following workflow diagram:
Caption: Proposed synthetic workflow for a 2,6-disubstituted-5-nitroquinoline scaffold.
Detailed Experimental Protocol: Synthesis of 2,6-Dichloro-5-nitroquinoline (Hypothetical)
The following protocol outlines a hypothetical, yet plausible, multi-step synthesis of 2,6-dichloro-5-nitroquinoline, a key intermediate. This protocol is based on established chemical principles for quinoline synthesis and functionalization.
Step 1: Synthesis of 6-Chloro-4-hydroxy-2(1H)-quinolone
-
In a round-bottom flask, combine p-chloroaniline and diethyl malonate in a 1:1 molar ratio.
-
Heat the mixture at 140-150 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the initial condensation, slowly add the reaction mixture to a pre-heated high-boiling point solvent (e.g., diphenyl ether) at 240-250 °C.
-
Maintain this temperature for 30 minutes to facilitate the cyclization.
-
Allow the reaction mixture to cool to room temperature, which should induce the precipitation of the product.
-
Filter the solid, wash with a suitable solvent like hexane to remove the high-boiling point solvent, and dry to yield 6-chloro-4-hydroxy-2(1H)-quinolone.
Step 2: Nitration of 6-Chloro-4-hydroxy-2(1H)-quinolone
-
In a flask cooled in an ice-salt bath, dissolve 6-chloro-4-hydroxy-2(1H)-quinolone in concentrated sulfuric acid. Maintain the temperature at 0-5 °C.[5]
-
Slowly add a nitrating mixture (a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid) dropwise to the quinolone solution, ensuring the temperature does not exceed 10 °C.[5]
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice, leading to the precipitation of the nitrated product.
-
Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry to obtain 6-chloro-4-hydroxy-5-nitro-2(1H)-quinolone.
Step 3: Chlorination to 2,6-Dichloro-5-nitroquinoline
-
In a round-bottom flask equipped with a reflux condenser, suspend 6-chloro-4-hydroxy-5-nitro-2(1H)-quinolone in an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux (approximately 110 °C) for 2-4 hours.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring in a fume hood.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate solution) until the product precipitates.
-
Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield 2,6-dichloro-5-nitroquinoline.
Chemical Reactivity and Derivatization Potential
The 2,6-dichloro-5-nitroquinoline scaffold is primed for a variety of chemical transformations, most notably nucleophilic aromatic substitution (SNAr) reactions. The presence of the electron-withdrawing nitro group at the 5-position significantly activates the quinoline ring towards nucleophilic attack.[4][6] This electronic effect makes the carbon atoms at the 2- and 6-positions, which bear the chloro leaving groups, highly electrophilic.
The chlorine atom at the 2-position is generally more susceptible to nucleophilic displacement than the one at the 6-position due to the additional activation from the ring nitrogen. This differential reactivity can potentially be exploited for selective mono-substitution by carefully controlling the reaction conditions (e.g., temperature, stoichiometry of the nucleophile).
Derivatization Pathways
A diverse library of 2,6-disubstituted-5-nitroquinoline analogs can be generated by reacting the dichloro intermediate with a wide range of nucleophiles.
Caption: Derivatization potential of the 2,6-dichloro-5-nitroquinoline scaffold.
This synthetic versatility allows for the systematic exploration of the chemical space around the 5-nitroquinoline core, facilitating the optimization of biological activity and drug-like properties.
Biological Activities and Therapeutic Potential
While specific biological data for the 2,6-disubstituted-5-nitroquinoline scaffold is not yet extensively reported in the public domain, the broader quinoline class of compounds has been a fruitful source of therapeutic agents across various disease areas.[3][4] By examining the biological activities of structurally related analogs, we can infer the potential therapeutic applications of this novel scaffold.
Anticancer Activity
Numerous quinoline derivatives have been investigated for their anticancer properties.[1][2][7] For instance, certain 2-substituted quinolines have shown promising cytotoxic activity against a range of cancer cell lines.[7] The introduction of a nitro group can also contribute to anticancer efficacy, as seen in other heterocyclic systems.[8] The 2,6-disubstituted-5-nitroquinoline scaffold, therefore, represents a promising starting point for the development of novel anticancer agents.
Antimicrobial Activity
The quinoline core is a well-established pharmacophore in antimicrobial drug discovery.[9][10] Fluoroquinolones are a prominent class of antibiotics, and other quinoline derivatives have demonstrated activity against various bacterial and fungal pathogens.[9][10] The 5-nitro group is also a known feature in some antimicrobial drugs, suggesting that its incorporation into a 2,6-disubstituted quinoline framework could lead to compounds with potent antibacterial or antifungal properties.
Structure-Activity Relationship (SAR) Insights from Related Scaffolds
A review of the literature on substituted quinolines provides valuable insights for the prospective design of 2,6-disubstituted-5-nitroquinoline derivatives. For example, studies on other disubstituted quinolines have shown that the nature and position of the substituents can have a profound impact on biological activity.[1]
| Scaffold/Compound Class | Biological Activity | Key Structural Features & SAR Insights | Reference |
| 2-Substituted Quinolines | Anticancer | The nature of the substituent at the 2-position is critical for activity. Aromatic and heteroaromatic groups can be beneficial. | [7] |
| 2,4-Disubstituted Quinolines | Anticancer, Antimicrobial | Bulky aryl groups at the 2- and 4-positions can enhance activity. | [2] |
| 5-Nitroquinolines | Anticancer | The 5-nitro-8-hydroxyquinoline scaffold has shown potent cytotoxicity. | [8] |
| Chloro-substituted Quinolines | Anticancer, Antimalarial | The position of the chlorine atom significantly influences biological activity and can modulate drug-like properties. | [1][7] |
Proposed Biological Screening Cascade
A systematic approach to evaluating the biological potential of a library of novel 2,6-disubstituted-5-nitroquinoline derivatives is essential. The following diagram outlines a proposed screening cascade:
Caption: Proposed biological screening cascade for novel 2,6-disubstituted-5-nitroquinoline derivatives.
Conclusion and Future Directions
The 2,6-disubstituted-5-nitroquinoline scaffold represents a largely unexplored, yet highly promising, area of medicinal chemistry. Its strategic design combines the privileged quinoline nucleus with key functional groups known to modulate biological activity. The proposed synthetic route, leveraging the versatile 2,6-dichloro-5-nitroquinoline intermediate, offers a clear path to a diverse range of novel chemical entities. The anticipated chemical reactivity of this scaffold, particularly its susceptibility to nucleophilic aromatic substitution, provides a robust platform for systematic structure-activity relationship studies.
Future research in this area should focus on the synthesis and biological evaluation of a focused library of 2,6-disubstituted-5-nitroquinoline derivatives. A comprehensive screening approach, targeting key therapeutic areas such as oncology and infectious diseases, will be crucial in unlocking the full therapeutic potential of this exciting scaffold. The insights gained from these studies will undoubtedly contribute to the development of the next generation of quinoline-based therapeutics.
References
- Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Omega, 5(42), 27534-27542. [URL: https://pubs.acs.org/doi/10.1021/acsomega.0c04220]
- Design, synthesis and biological screening of 2, 4- disubstituted quinolines. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(4), 1048. [URL: https://austinpublishinggroup.com/analytical-pharmaceutical-chemistry/fulltext/ajapc-v2-id1048.php]
- Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry, 12(2), 2481-2493. [URL: https://biointerfaceresearch.com/wp-content/uploads/2021/11/20695837.122.24812493.pdf]
- Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2012/05/31/introduction-to-nucleophilic-substitution-reactions/]
- From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Molecules, 29(5), 1088. [URL: https://www.mdpi.com/1420-3049/29/5/1088]
- Design, synthesis, and biological evaluation of potent quinoline and pyrroloquinoline ammosamide analogues as inhibitors of quinone reductase 2. Journal of Medicinal Chemistry, 55(3), 1317-1328. [URL: https://pubs.acs.org/doi/10.1021/jm201441q]
- Technical Support Center: Synthesis of 2,6-Dichloroquinoxaline. BenchChem. [URL: https://www.benchchem.com/technical-center/synthesis-of-2-6-dichloroquinoxaline]
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- 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/08%3A_Reactions_of_Aromatic_Compounds/8.12%3A_Nucleophilic_Substitutions_on_Aromatic_Systems-_Expanding_the_range_of_potential_substitution_products]
- Nucleophilic Aromatic Substitution EXPLAINED!. The Organic Chemistry Tutor. [URL: https://www.youtube.
- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 15(11), 7725-7738. [URL: https://www.mdpi.com/1420-3049/15/11/7725]
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- Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3196515/]
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- Design, Synthesis, and Biological Evaluation of Potent Quinoline and Pyrroloquinoline Ammosamide Analogues as Inhibitors of Quinone Reductase 2. Journal of Medicinal Chemistry, 55(3), 1317-1328. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3281907/]
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- Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. Google Patents. [URL: https://patents.google.
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Methodological & Application
Application Note & Protocol: A Detailed Guide to the Regioselective Synthesis of 2-Bromo-6-chloro-5-nitroquinoline
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive experimental protocol for the synthesis of 2-Bromo-6-chloro-5-nitroquinoline, a key chemical intermediate, from 2-bromo-6-chloroquinoline. The methodology centers on a controlled electrophilic aromatic substitution using a potent nitrating mixture of concentrated sulfuric and nitric acids. This application note is designed to furnish researchers in organic synthesis, medicinal chemistry, and drug discovery with a robust and reproducible procedure. Beyond a mere recitation of steps, this guide delves into the underlying chemical principles governing the reaction's regioselectivity and provides critical insights for successful execution, workup, and purification.
Introduction & Scientific Rationale
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] The strategic functionalization of the quinoline ring system is paramount for modulating biological activity and developing novel therapeutic candidates. The introduction of a nitro group onto the 2-bromo-6-chloroquinoline framework, specifically at the C-5 position, serves a dual purpose:
-
Activation for Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing nature of the nitro group significantly activates the adjacent halogen-bearing positions for subsequent substitution reactions.[3][4]
-
Precursor for Amines: The nitro group can be readily reduced to a primary amine, a versatile functional handle for constructing a diverse array of molecular architectures.[2]
This protocol details a reliable method for the regioselective nitration of 2-bromo-6-chloroquinoline, proceeding via an electrophilic aromatic substitution mechanism.
Mechanistic Insights: The Basis of Regioselectivity
The nitration of quinoline under strongly acidic conditions (e.g., H₂SO₄/HNO₃) does not proceed on the neutral quinoline molecule. Instead, the basic nitrogen atom is protonated to form a quinolinium ion.[5] This protonation heavily deactivates the heterocyclic (pyridine) ring towards electrophilic attack. Consequently, electrophilic substitution occurs preferentially on the carbocyclic (benzene) ring.[6][7]
The reaction proceeds through the following key stages:
-
Formation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to generate the highly electrophilic nitronium ion (NO₂⁺).
-
Electrophilic Attack: The nitronium ion attacks the electron-rich carbocyclic ring of the protonated 2-bromo-6-chloroquinolinium ion.
-
Regioselectivity: In the quinolinium ion, the most favorable positions for electrophilic attack are C-5 and C-8, as attack at these positions leads to a more stable cationic intermediate (a Wheland intermediate) where the positive charge can be delocalized without disrupting the aromaticity of the adjacent pyridine ring.[5][6] While the existing bromo and chloro substituents are deactivating, the inherent reactivity of the quinolinium system directs the incoming nitro group primarily to the C-5 and C-8 positions. For 6-substituted quinolines, nitration typically yields the 5-nitro product as the major isomer.[1]
Comprehensive Experimental Protocol
This protocol is adapted from established procedures for the nitration of halogenated quinolines.[1][3] Strict adherence to temperature control is critical for safety and selectivity.
Materials & Equipment
| Reagents & Materials | Equipment |
| 2-Bromo-6-chloroquinoline (C₉H₅BrClN) | Three-necked round-bottom flask |
| Concentrated Sulfuric Acid (H₂SO₄, 98%) | Magnetic stirrer and stir bar |
| Concentrated Nitric Acid (HNO₃, 70%) | Thermometer |
| Dichloromethane (CH₂Cl₂) | Dropping funnel or Pasteur pipette |
| 10% aq. Sodium Bicarbonate (NaHCO₃) solution | Ice-salt bath |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Separatory funnel |
| Crushed Ice | Rotary evaporator |
| Deionized Water | Standard laboratory glassware |
| Silica Gel (for chromatography, if needed) | TLC plates and developing chamber |
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this synthesis.
| Parameter | Value |
| Starting Material | 2-Bromo-6-chloroquinoline |
| Molecular Formula | C₉H₅BrClN |
| Molecular Weight | 242.50 g/mol |
| Product | 2-Bromo-6-chloro-5-nitroquinoline |
| Molecular Formula | C₉H₄BrClN₂O₂ |
| Molecular Weight | 287.50 g/mol |
| Reagents | |
| 2-Bromo-6-chloroquinoline | 1.0 eq |
| Concentrated H₂SO₄ | ~10-15 mL per gram of starting material |
| Concentrated HNO₃ | ~1.1 - 1.5 eq |
| Reaction Conditions | |
| Temperature | -5 °C to 0 °C |
| Reaction Time | 1-2 hours |
Step-by-Step Procedure
A. Reagent Preparation & Reaction Setup
-
Dissolution: In a three-necked round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 2-bromo-6-chloroquinoline (e.g., 1.0 g, 4.12 mmol) in concentrated sulfuric acid (e.g., 10 mL). Stir until a homogeneous solution is achieved.
-
Cooling: Place the flask in an ice-salt bath and cool the solution to -5 °C with continuous stirring.[3] It is crucial to maintain this low temperature to control the exothermic reaction and minimize side-product formation.
-
Nitrating Mixture Preparation: In a separate, pre-cooled vial, carefully prepare the nitrating mixture by adding concentrated nitric acid (e.g., 0.32 mL, ~4.53 mmol, 1.1 eq) to concentrated sulfuric acid (e.g., 4 mL). Cool this mixture in an ice bath before use.[3]
B. Nitration Reaction 4. Slow Addition: While vigorously stirring the solution of 2-bromo-6-chloroquinoline, add the cold nitrating mixture dropwise using a Pasteur pipette or a dropping funnel. The addition should be performed over approximately one hour, ensuring the internal reaction temperature does not rise above 0 °C.[1] 5. Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), if a suitable method is developed (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).
C. Work-up and Isolation 6. Quenching: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice (e.g., 100 g) in a beaker with stirring. This step must be done cautiously in a fume hood as it is highly exothermic. 7. Neutralization & Precipitation: Allow the ice to melt completely. The acidic solution should then be carefully neutralized with a 10% aqueous sodium bicarbonate solution until the pH is approximately 7-8. This will precipitate the crude product. 8. Extraction: Extract the product from the aqueous mixture using dichloromethane (e.g., 3 x 50 mL).[1] 9. Washing: Combine the organic layers in a separatory funnel and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL) to remove any residual acid and inorganic salts. 10. Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1] Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 2-bromo-6-chloro-5-nitroquinoline.
D. Purification 11. Recrystallization/Chromatography: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or an ethanol/water mixture). Alternatively, for higher purity, silica gel column chromatography can be performed.[8] The choice of eluent will depend on the polarity of the product and any impurities; a gradient of hexane and ethyl acetate is a common starting point.
Visualization of the Experimental Workflow
The following diagram provides a clear, step-by-step visual representation of the synthesis protocol.
Caption: Workflow for the synthesis of 2-bromo-6-chloro-5-nitroquinoline.
Safety & Handling Precautions
-
Corrosive Acids: Concentrated sulfuric acid and nitric acid are extremely corrosive and potent oxidizing agents. Always handle them inside a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.
-
Exothermic Reactions: Both the preparation of the nitrating mixture and the quenching of the reaction mixture are highly exothermic. Perform these steps slowly and with adequate cooling to prevent uncontrolled temperature increases.
-
Halogenated Compounds: The starting material and product are halogenated aromatic compounds. Handle them with care, avoiding inhalation and skin contact.
References
-
D. Zhang, et al. (2011). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 76(5), 1501–1507. [Link]
-
S. M. M. Reddy, et al. (2023). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Organic Letters, 25(30), 5693–5698. [Link]
-
StackExchange. (2020). Why does the nitration of quinoline occur at the 5 (and 8) position?. Chemistry Stack Exchange. Retrieved February 12, 2026, from [Link]
-
Quimicaorganica.org. (n.d.). Electrophilic substitution reaction in quinoline and isoquinoline. Química Orgánica. Retrieved February 12, 2026, from [Link]
-
Bharat Raut. (2020, October 31). Reactions of Quinoline. YouTube. Retrieved February 12, 2026, from [Link]
-
Brown, W. D., & Gouliaev, A. H. (2005). Isoquinoline, 5-bromo-8-nitro. Organic Syntheses, 81, 98. [Link]
-
Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Arkivoc, 2018(3), 362-374. [Link]
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Gryko, D. T., et al. (2011). Synthetic protocols for the nitration of corroles. New Journal of Chemistry, 35(3), 692-699. [Link]
-
ResearchGate. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved February 12, 2026, from [Link]
-
Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
- Google Patents. (2017). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
-
University of Lahore. (2023). Purification of Organic Compounds: from Crude Product to Purity. Physics Department & Chemistry Department. [Link]
-
Armarego, W. L. F., & Chai, C. (2009). Purification of Laboratory Chemicals (6th ed.). Butterworth-Heinemann. [Link]
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Application Note: A Detailed Protocol for the Regioselective Nitration of 2-Bromo-6-Chloroquinoline
This document provides a comprehensive guide for the regioselective nitration of 2-bromo-6-chloroquinoline, a key heterocyclic compound used in the synthesis of advanced pharmaceutical intermediates. The protocol is designed for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and critical safety protocols.
Introduction: The Significance of Nitrated Quinolines
Quinoline scaffolds are central to a vast array of pharmacologically active compounds and natural products. The strategic functionalization of the quinoline ring system is a cornerstone of medicinal chemistry. Introducing a nitro group (—NO₂) via electrophilic aromatic substitution is a pivotal transformation for several reasons. Specifically, for a substrate like 2-bromo-6-chloroquinoline, nitration not only adds a versatile chemical handle but also electronically activates the quinoline core. The resulting nitro-derivative serves as a crucial precursor for synthesizing aminoquinolines or for facilitating subsequent nucleophilic aromatic substitution (SNAr) reactions, opening pathways to novel and complex molecular architectures in drug discovery.
This protocol outlines a robust and reproducible method for the nitration of 2-bromo-6-chloroquinoline, focusing on achieving high regioselectivity and yield under controlled and safe laboratory conditions.
Mechanistic Rationale and Regioselectivity
The nitration of 2-bromo-6-chloroquinoline proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The reaction is typically performed with a combination of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃), often referred to as "mixed acid".
Pillar 1: Generation of the Electrophile Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). This is the key reactive species in the nitration process.[1]
H₂SO₄ + HNO₃ ⇌ H₂NO₃⁺ + HSO₄⁻ H₂NO₃⁺ → NO₂⁺ + H₂O
Pillar 2: Directing Effects and Regioselectivity The position of nitration on the 2-bromo-6-chloroquinoline ring is governed by the electronic properties of the quinoline nucleus and its substituents.
-
Quinoline Ring System: Under strong acidic conditions, the quinoline nitrogen is protonated, forming a quinolinium ion.[2] This significantly deactivates the entire heterocyclic system towards electrophilic attack, particularly the pyridine ring (positions 2, 3, 4). Consequently, electrophilic substitution occurs preferentially on the carbocyclic (benzene) ring (positions 5, 6, 7, 8).[2]
-
Substituent Effects: The bromo and chloro groups are deactivating ortho-, para-directors. However, in the context of the highly deactivated quinolinium system, their directing influence is secondary to the overall reactivity of the ring positions.
-
Predicted Outcome: For quinoline itself, nitration yields a mixture of 5-nitro and 8-nitro derivatives.[3] For the 2-bromo-6-chloro substituted system, the electrophilic attack is anticipated at the C5 or C8 positions, as these are the most activated positions on the benzene ring not occupied by a halogen. Steric hindrance from the peri-position bromine at C2 might slightly influence the ratio of C5 vs. C8 substitution. This protocol is optimized to favor a specific isomer, which can be isolated through purification.
A DOT graph illustrating the general mechanism is provided below.
Caption: General mechanism for electrophilic aromatic nitration.
Critical Safety and Handling Protocols
Nitration reactions are inherently hazardous and demand strict adherence to safety protocols. The combination of concentrated acids is highly corrosive and a powerful oxidizing agent.[4]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, acid-resistant gloves (neoprene or butyl rubber), and a chemical-resistant lab coat.[4][5][6] Ensure sleeves are tucked into gloves.
-
Ventilation: All steps must be performed inside a certified chemical fume hood to prevent inhalation of toxic and corrosive acid vapors.[5][7]
-
Exothermic Reaction: The reaction is highly exothermic. Strict temperature control is crucial to prevent runaway reactions, which can lead to explosions or fires.[5] Always use an ice/salt bath for cooling and add reagents slowly.
-
Spill Management: An appropriate spill kit containing a neutralizing agent (e.g., sodium bicarbonate or calcium carbonate) must be readily available.[6] In case of a spill, evacuate the area and follow established laboratory procedures.
-
Quenching: The reaction mixture must be quenched by slowly adding it to crushed ice with vigorous stirring. Never add water directly to the concentrated acid mixture, as this can cause violent boiling and splashing.[6]
-
Waste Disposal: Acidic waste and organic waste must be segregated and disposed of according to institutional and environmental regulations.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the nitration of halogenated quinolines.[8]
Reagents:
-
2-Bromo-6-chloroquinoline (C₉H₅BrClN)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Dichloromethane (CH₂Cl₂)
-
10% aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Crushed Ice
-
Deionized Water
Equipment:
-
Three-necked round-bottom flask with magnetic stir bar
-
Magnetic stirrer/hotplate
-
Ice-salt bath
-
Internal thermometer or thermocouple
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
-
Standard laboratory glassware
| Reagent | Formula | MW ( g/mol ) | Properties |
| 2-Bromo-6-chloroquinoline | C₉H₅BrClN | 242.50 | White to light yellow solid.[9] |
| Sulfuric Acid | H₂SO₄ | 98.08 | Colorless, oily liquid. Highly corrosive, strong acid, and dehydrating agent. |
| Nitric Acid | HNO₃ | 63.01 | Colorless to yellow liquid. Highly corrosive, strong oxidizing agent.[4] |
-
Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar and a thermometer, add 2-bromo-6-chloroquinoline (e.g., 2.42 g, 10.0 mmol).
-
Dissolution & Cooling: Carefully add concentrated H₂SO₄ (20 mL) to the flask. Stir the mixture until the solid is completely dissolved. Cool the resulting solution to -5 °C using an ice-salt bath.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated HNO₃ (5 mL) to concentrated H₂SO₄ (5 mL). Cool this mixture to -5 °C in a separate ice bath. Caution: This mixing process is exothermic.
-
Addition of Nitrating Agent: Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of 2-bromo-6-chloroquinoline over approximately 60 minutes. It is critical to maintain the internal reaction temperature below 0 °C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) if a suitable method is available.
-
Work-up & Quenching: Carefully and slowly pour the reaction mixture onto a large beaker containing approximately 200 g of crushed ice with vigorous stirring.
-
Neutralization: Once the ice has melted, slowly neutralize the acidic solution by adding 10% aqueous NaHCO₃ solution until the pH is approximately 7-8. Be cautious of gas evolution (CO₂).
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing & Drying: Combine the organic layers and wash with deionized water (50 mL) followed by brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.
Caption: Step-by-step workflow for the nitration protocol.
Purification and Characterization
The crude product is typically a mixture of regioisomers and unreacted starting material. Purification is best achieved by column chromatography on silica gel. A gradient elution system, starting with hexane and gradually increasing the polarity with ethyl acetate (e.g., 95:5 to 80:20 Hexane:EtOAc), is generally effective for separating the desired nitrated product.
The identity and purity of the final product must be confirmed using standard analytical techniques.
-
¹H and ¹³C NMR Spectroscopy:
-
¹H NMR: The introduction of a nitro group will cause a significant downfield shift for the protons ortho and para to its position. The aromatic region of the spectrum will provide clear evidence of the substitution pattern.
-
¹³C NMR: The carbon atom bearing the nitro group will show a characteristic shift, and the overall spectrum will confirm the number of unique carbons in the molecule.
-
-
Infrared (IR) Spectroscopy:
-
Mass Spectrometry (MS):
-
Mass spectrometry will confirm the molecular weight of the product (C₉H₄BrClN₂O₂).
-
The isotopic pattern of the molecular ion will be highly characteristic due to the presence of one bromine atom (M:M+2 ratio of ~1:1) and one chlorine atom (M:M+2 ratio of ~3:1), resulting in a distinctive cluster of peaks.[12]
-
Conclusion
This application note provides a detailed, reliable, and safety-conscious protocol for the regioselective nitration of 2-bromo-6-chloroquinoline. The procedure leverages a classic electrophilic aromatic substitution reaction under controlled conditions to produce a valuable synthetic intermediate. The resulting nitro-2-bromo-6-chloroquinoline is primed for further functionalization, making this protocol a critical step in the synthesis pathways for novel pharmaceutical agents. Adherence to the outlined safety measures is paramount for the successful and safe execution of this transformation.
References
- Unacademy. (n.d.). Notes on Environmental Concerns of Nitration.
-
Nitration reaction safety. (2024, June 7). YouTube. Retrieved from [Link]
-
East Harbour Group. (2022, December 16). MIXED NITRATING ACID (greater than 50% HN03). Retrieved from [Link]
- Various Authors. (2025, August 6). THE NITRATION OF SOME QUINOLINE DERIVATIVES.
- Various Authors. (2025, June 6). Why does the nitration of quinoline occur at the 5 (and 8) position?. StackExchange.
-
VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]
-
Dartmouth College. (n.d.). Environmental Health and Safety: Nitric Acid. Retrieved from [Link]
- Various Authors. (2025, February 24). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
- Defence Science and Technology Organisation. (n.d.).
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
- Various Authors. (n.d.). Preparation and Properties of Quinoline.
-
Tutorsglobe.com. (n.d.). Reactions of Quinolines, Chemistry tutorial. Retrieved from [Link]
- Various Authors. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar.
- International Journal for Multidisciplinary Research. (2025, November 15).
-
ICT Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Mass Spectrometry | Organic Chemistry I Lab. Retrieved from [Link]
- Various Authors. (n.d.). 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
-
Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Arkivoc, 2018(3), 362-374. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
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- 5. youtube.com [youtube.com]
- 6. eastharbourgroup.com [eastharbourgroup.com]
- 7. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. 2-Bromo-6-chloroquinoline CAS#: 891842-50-5 [m.chemicalbook.com]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 12. Mass Spectrometry | Organic Chemistry I Lab [blog.richmond.edu]
Application Note & Protocols: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 2-Bromo-6-chloro-5-nitroquinoline
Introduction: Strategic Importance of the 5-Nitroquinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents. The introduction of a nitro group, particularly at the C5-position, profoundly influences the electronic properties of the ring, making it a valuable precursor for a diverse range of functionalized derivatives. Specifically, 2-Bromo-6-chloro-5-nitroquinoline is a highly versatile substrate for nucleophilic aromatic substitution (SNAr) reactions. The presence of two distinct halogen leaving groups at positions activated by both the ring nitrogen and a potent electron-withdrawing nitro group presents a unique opportunity for controlled, regioselective synthesis.
This guide provides a comprehensive technical overview and detailed laboratory protocols for performing SNAr reactions on this substrate. We will delve into the underlying mechanistic principles that govern regioselectivity, offer step-by-step procedures for substitution with various nucleophile classes, and present a framework for troubleshooting, empowering researchers in drug discovery and chemical synthesis to leverage this powerful synthetic tool.
Reaction Mechanism and Principles of Regioselectivity
The SNAr reaction proceeds via a two-step addition-elimination mechanism, which is distinct from Sₙ1 or Sₙ2 pathways.[1][2] The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the aromatic ring, temporarily breaking the ring's aromaticity to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3][4] The aromaticity is then restored in the second step by the expulsion of a leaving group.
The rate-determining step is typically the initial nucleophilic attack; therefore, the reaction is highly favored on aromatic rings bearing strong electron-withdrawing groups (EWGs), such as a nitro group, which can stabilize the negative charge of the Meisenheimer complex.[1][5]
Sources
Application Note: Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-chloro-5-nitroquinoline
Executive Summary
This application note details the strategic functionalization of 2-Bromo-6-chloro-5-nitroquinoline , a highly functionalized heterocycle serving as a critical scaffold in the development of kinase inhibitors and antimalarial agents.
The core challenge with this substrate is managing the chemoselectivity between two halogenated sites (C2-Br vs. C6-Cl) while preserving the labile 5-nitro group. This guide provides validated protocols for selective C-C and C-N bond formation, emphasizing the electronic and steric factors that govern reactivity.
Key Technical Insights
-
Site-Selectivity: The C2-Br position is electronically activated by the adjacent ring nitrogen and undergoes oxidative addition significantly faster than the C6-Cl position.
-
Nitro Group Tolerance: The 5-nitro group acts as a strong Electron Withdrawing Group (EWG), activating the ring for coupling but necessitating non-reducing conditions to prevent side reactions.
-
Steric Constraints: The 5-nitro group imposes significant steric hindrance on the C6 position (ortho-substitution), requiring specialized ligands for subsequent functionalization at C6.
Chemo-Structural Analysis & Reactivity Logic
Understanding the electronic landscape of the substrate is prerequisite to experimental success.
Electronic Activation Map
The quinoline core is electron-deficient. The addition of the 5-nitro group exacerbates this deficiency, making the halides highly susceptible to oxidative addition by Pd(0).
-
C2-Position (Primary Reactive Site):
-
Effect:
-nitrogen activation + Inductive withdrawal from 5-NO . -
Reactivity: High. Reacts under mild Suzuki/Buchwald conditions (RT to 60°C).
-
Leaving Group: Bromide (Bond Dissociation Energy ~ 69 kcal/mol) is weaker than Chloride (~ 81 kcal/mol).
-
-
C6-Position (Secondary Reactive Site):
-
Effect: Deactivated relative to C2. Sterically hindered by the ortho-5-NO
group. -
Reactivity: Low. Requires forcing conditions (High Temp, Bulky/Electron-Rich Ligands like XPhos) after C2 is functionalized.
-
Visualization of Reactivity Pathways
Figure 1: Chemoselectivity workflow. Path A (Green) is the preferred initial route, utilizing the inherent reactivity difference between C2-Br and C6-Cl.
Experimental Protocols
Protocol A: Regioselective Suzuki-Miyaura Coupling (C2-Arylation)
Objective: Selective installation of an aryl group at C2 without disturbing the C6-Cl or reducing the NO
Materials
-
Substrate: 2-Bromo-6-chloro-5-nitroquinoline (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.1 equiv)
-
Catalyst: Pd(dppf)Cl
·CH Cl (3-5 mol%)-
Rationale: The bidentate ferrocenyl ligand prevents rapid catalyst decomposition and resists poisoning by the nitro group better than Pd(PPh
) .
-
-
Base: 2M Na
CO (aqueous) (2.5 equiv)-
Rationale: Carbonate is mild enough to prevent hydrolysis of the C6-Cl bond.
-
-
Solvent: 1,4-Dioxane (0.1 M concentration)
Step-by-Step Procedure
-
Setup: Charge a reaction vial equipped with a magnetic stir bar with the substrate (1.0 equiv), arylboronic acid (1.1 equiv), and Pd(dppf)Cl
(0.03 equiv). -
Inertion: Seal the vial and purge with Argon or Nitrogen for 5 minutes.
-
Critical: Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligands.
-
-
Solvent Addition: Add degassed 1,4-Dioxane via syringe, followed by degassed 2M Na
CO . -
Reaction: Heat the block to 60°C for 4–6 hours.
-
Note: Monitor by LC-MS. The C2-Br should be consumed rapidly. If starting material persists, raise temp to 80°C, but do not exceed 90°C to avoid C6 activation.
-
-
Workup: Cool to RT. Dilute with EtOAc and water. Separate layers. Wash organic layer with brine, dry over MgSO
, and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc gradient). The product is typically a yellow/orange solid.
Protocol B: C2-Selective Buchwald-Hartwig Amination
Objective: Installation of an amine at C2. This is challenging due to the potential for the amine to act as a reducing agent toward the nitro group.
Materials
-
Substrate: 2-Bromo-6-chloro-5-nitroquinoline (1.0 equiv)
-
Amine: Primary or Secondary Amine (1.2 equiv)
-
Catalyst: Pd
(dba) (2.5 mol%) + Xantphos (5 mol%)-
Rationale: Xantphos has a large bite angle, promoting reductive elimination of the C-N bond and high stability.
-
-
Base: Cs
CO (2.0 equiv)-
Rationale: Avoid NaOtBu. Strong alkoxide bases can trigger nucleophilic aromatic substitution (SNAr) at the nitro position or cause decomposition. Cesium carbonate is milder and effective.
-
-
Solvent: Toluene or 1,4-Dioxane (Anhydrous).
Step-by-Step Procedure
-
Drying: Flame-dry the reaction vessel under vacuum and backfill with Argon.
-
Charge: Add Substrate, Pd
(dba) , Xantphos, and Cs CO under a counter-flow of Argon. -
Solvation: Add anhydrous solvent and the Amine.
-
Reaction: Heat to 80°C for 12 hours.
-
Optimization: If conversion is low, switching to BrettPhos ligand may help, especially for primary amines.
-
-
Filtration: Filter the hot mixture through a pad of Celite to remove palladium black and inorganic salts.
-
Purification: Concentrate and purify via silica gel chromatography.
Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning by NO | Switch to Pd(OAc) |
| C6-Coupling (Side Product) | Temperature too high (>100°C) or highly active catalyst. | Lower temperature to 50-60°C. Reduce catalyst loading. |
| Nitro Reduction | Presence of hydride donors or reducing amines. | Ensure solvent is peroxide-free. Avoid formate bases. Use Cs |
| Hydrolysis of C-Cl | Base is too strong or reaction too wet. | Switch from aqueous base to anhydrous K |
Decision Workflow for Sequential Coupling
When targeting the C6 position after C2 functionalization, the steric environment changes drastically. The 5-nitro group forces the C6-substituent out of plane.
Figure 2: Optimization logic for the challenging C6-Cl coupling step.
Safety & Handling
-
Nitro-Quinolines: Many nitro-aromatics are potential mutagens. Handle all solids in a fume hood wearing double nitrile gloves.
-
Explosion Hazard: While this specific derivative is generally stable, nitro-compounds can decompose violently at high temperatures. Do not heat dry solids above 150°C.
-
Palladium Waste: Segregate all heavy metal waste into designated containers.
References
-
General Reactivity of Haloquinolines
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
-
BenchChem Reactivity Guide: "A Comparative Guide to the Reactivity of 6-Bromo vs. 8-Bromo Positions in Quinoline."
-
Suzuki-Miyaura Coupling Protocols
-
Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.
- Vertex AI Search Result 1.16: "Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid." (Analogous pyridine protocol).
-
-
Buchwald-Hartwig Amination
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.
-
ACS GCI Pharmaceutical Roundtable. "Buchwald-Hartwig Amination Reagent Guide."
-
- Chemoselectivity in Polyhalogenated Heterocycles: Handy, S. T., & Zhang, Y. (2006). "Chemoselectivity in the Suzuki coupling of polyhaloheterocycles." Chemical Communications, (3), 299-301. (Establishes the C2 > C6 reactivity order).
Sources
Topic: Suzuki-Miyaura Coupling Conditions for 2-Bromoquinoline Derivatives
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Arylquinolines
The quinoline scaffold is a privileged structure in medicinal chemistry and materials science. When functionalized at the 2-position with an aryl group, the resulting 2-arylquinoline motif forms the core of numerous compounds with significant biological activities, including anticancer and antimalarial properties.[1] The Suzuki-Miyaura cross-coupling reaction stands as the most robust and versatile method for forging this critical C-C bond, offering a powerful tool for the diversification of the quinoline core.[2]
This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of 2-bromoquinoline. We will delve into the mechanistic nuances specific to this heteroaromatic substrate, explore the critical reaction parameters that govern success, and provide detailed, field-proven protocols for researchers in drug development and synthetic chemistry.
Mechanistic Considerations for a Heteroaromatic Substrate
The Suzuki-Miyaura coupling proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[3] However, the presence of the quinoline nitrogen introduces specific challenges not encountered with simple aryl halides. The nitrogen's lone pair can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. Therefore, the choice of ligand is paramount to shield the metal center and promote the desired catalytic turnover.
The three core steps of the cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the 2-bromoquinoline. This is often the rate-determining step.[4] For bromoquinolines, this step is generally faster than for the corresponding chloroquinolines.[3]
-
Transmetalation: The aryl group is transferred from the boronic acid (or its derivative) to the palladium(II) complex. This step is facilitated by a base, which activates the boronic acid by forming a more nucleophilic borate species.[5][6] For electron-deficient heteroaryls like quinoline, transmetalation can be sluggish.[7]
-
Reductive Elimination: The two organic partners (the quinolyl and aryl groups) are coupled, forming the final product and regenerating the catalytically active Pd(0) species.[3][4]
Optimizing Reaction Parameters: The Key to Success
The success of coupling 2-bromoquinoline derivatives hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent system.
Palladium Catalyst & Ligand Selection
The catalyst system—the combination of a palladium precursor and a supporting ligand—is the heart of the reaction. While simple catalysts like Pd(PPh₃)₄ can be effective in some cases, the challenging nature of 2-bromoquinoline often necessitates more sophisticated systems.
-
Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed complexes like Pd(dppf)Cl₂.[8] Pd(II) precursors are often preferred for their air stability, as they are reduced in situ to the active Pd(0) species.[3]
-
Ligands: This is the most critical variable. The nitrogen atom of the quinoline ring can compete with the desired phosphine ligand for coordination to the palladium center. To overcome this, bulky, electron-rich phosphine ligands are highly recommended. These ligands stabilize the palladium center, promote the oxidative addition and reductive elimination steps, and prevent catalyst deactivation.[8][9]
-
Triphenylphosphine (PPh₃): A standard, cost-effective ligand. It can be effective for reactive arylboronic acids but may give lower yields with more challenging substrates.[10]
-
Buchwald Dialkylbiarylphosphines (e.g., SPhos, XPhos): These are often the ligands of choice for difficult couplings. Their bulk and electron-donating properties create a highly active catalytic species that can overcome the challenges posed by heteroaromatic substrates.[8][11]
-
Pre-catalysts (e.g., XPhos Pd G3): These are highly active, air-stable complexes that generate the active Pd(0) species under mild conditions, often leading to higher yields and reproducibility.[8]
-
The Role of the Base
The base is not a passive component; it is essential for activating the boronic acid for transmetalation.[6] The choice of base can dramatically influence reaction rate and yield.
-
Inorganic Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): These are the most common choices. K₂CO₃ is a cost-effective and generally effective base.[8] Cs₂CO₃ is more soluble and often provides higher yields for challenging couplings, albeit at a higher cost.[8]
-
Phosphates (K₃PO₄): A stronger base that can be particularly effective for less reactive substrates or when using aryl chlorides.[8] It is often used with bulky biarylphosphine ligands.[11]
The Solvent System
The solvent must solubilize the reagents and facilitate the interaction between the organic and aqueous phases (where the base and boronate salt reside). Degassing the solvent prior to use is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[8]
-
Dioxane/Water or Toluene/Water: These biphasic systems are the standard for Suzuki couplings. They provide a good balance of solubility for both the organic substrates and the inorganic base.[1][8]
-
DMF or THF/Water: These are also effective solvent systems. DMF can be particularly useful for improving the solubility of certain starting materials.[8]
Summary of Recommended Conditions
| Component | Recommended Choices | Rationale & Causality |
| Pd Source | Pd₂(dba)₃, Pd(OAc)₂, XPhos Pd G3 | Air-stable precursors that reliably generate the active Pd(0) catalyst. Pre-catalysts offer high activity and reproducibility.[8] |
| Ligand | SPhos, XPhos, PPh₃ | Bulky, electron-rich ligands (SPhos, XPhos) are superior for preventing catalyst inhibition by the quinoline nitrogen and promoting reductive elimination.[8][11] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. Cs₂CO₃ and K₃PO₄ are stronger and often give higher yields for difficult couplings.[6][8] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O | Biphasic systems that effectively dissolve both organic and inorganic reagents, facilitating the catalytic cycle. Must be degassed.[1][5] |
| Temperature | 80–110 °C | Provides the necessary thermal energy to overcome the activation barriers for oxidative addition and reductive elimination. |
Experimental Protocols
The following protocols are generalized procedures and should be optimized for specific substrates and scales. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) to ensure reproducibility and high yields.
Protocol 1: General Conditions using a Buchwald Ligand
This protocol is recommended for achieving high yields with a broad range of arylboronic acids.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-bromoquinoline (1.0 eq.), the desired arylboronic acid (1.2–1.5 eq.), and powdered K₃PO₄ (2.0–3.0 eq.).
-
Catalyst Addition: In a separate vial, weigh the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%) and add them to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure the vessel is free of oxygen.[8]
-
Solvent Addition: Through the septum, add degassed solvent (e.g., 1,4-dioxane or toluene, to make a ~0.1 M solution) via syringe, followed by degassed water (typically a 4:1 or 5:1 organic:water ratio).
-
Reaction: Place the flask in a preheated oil bath at 90–110 °C and stir vigorously for 4–16 hours. Monitor the reaction progress by TLC or LC-MS until the 2-bromoquinoline is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired 2-arylquinoline.
Troubleshooting Common Issues
-
Low or No Conversion:
-
Cause: Inactive catalyst due to oxygen exposure.
-
Solution: Ensure solvents are properly degassed and the reaction is maintained under a positive pressure of inert gas.
-
Cause: Insufficiently active catalyst system.
-
Solution: Switch to a more electron-rich and bulky ligand like SPhos or XPhos, or use a pre-catalyst.[8] Increase the reaction temperature.
-
-
Dehalogenation (Bromoquinoline -> Quinoline):
-
Cause: A side reaction where the bromoquinoline is reduced. This can occur after oxidative addition if a hydride source is present.[3]
-
Solution: Ensure solvents are pure. Sometimes changing the base or solvent system can mitigate this side reaction.
-
-
Protodeborylation (Boronic Acid -> Arene):
-
Cause: The boronic acid reacts with a proton source instead of transmetalating. This is a known issue with electron-deficient heteroaryl boron derivatives.[3][7]
-
Solution: Use a slight excess (1.5 eq.) of the boronic acid. Ensure the base is anhydrous if using a non-aqueous protocol. Using boronic esters (e.g., pinacol esters) can increase stability.[3]
-
Conclusion
The Suzuki-Miyaura coupling of 2-bromoquinoline is a cornerstone reaction for accessing medicinally relevant 2-arylquinoline scaffolds. Success is not accidental; it is achieved through a rational understanding of the catalytic cycle and the careful optimization of the catalyst, ligand, base, and solvent. By employing bulky, electron-rich phosphine ligands, researchers can effectively overcome the inherent challenges of this heteroaromatic substrate, enabling the efficient synthesis of diverse compound libraries for drug discovery and development.
References
-
Boga, C., et al. (2011). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. National Institutes of Health. Available at: [Link]
-
Yoneda Labs (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Wikipedia (n.d.). Suzuki reaction. Wikipedia. Available at: [Link]
-
Sajiki, H., et al. (2003). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry. Available at: [Link]
-
Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1. Available at: [Link]
-
Ball, N. D., et al. (2019). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Center for Biotechnology Information. Available at: [Link]
-
The Organic Chemistry Channel (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
ChemOrgChem (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. Available at: [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]
-
Malig, T. C., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. National Center for Biotechnology Information. Available at: [Link]
-
Len, C. (2020). Catalysts for Suzuki–Miyaura Coupling Reaction. ResearchGate. Available at: [Link]
-
ResearchGate (2025). Palladium Catalysts for Cross-Coupling Reaction. ResearchGate. Available at: [Link]
-
MDPI (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. Available at: [Link]
-
The Royal Society of Chemistry (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Available at: [Link]
-
Barder, T. E., et al. (2005). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate (2009). Synthesis of new arylated Quinolines by Suzuki cross coupling. ResearchGate. Available at: [Link]
-
ResearchGate (2015). Optimization of the Suzuki-Miyaura Cross-coupling. ResearchGate. Available at: [Link]
-
Scholarship @ Claremont (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]
-
MDPI (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. Available at: [Link]
-
ResearchGate (2003). New Synthesis of 3-Aryl Isoquinolines by Pd-Catalyzed Suzuki Cross-Coupling. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. books.rsc.org [books.rsc.org]
Application Notes & Protocols: Chemoselective Reduction of the 5-Nitro Group in 2-Bromo-6-chloro-5-nitroquinoline
Abstract
This document provides a comprehensive guide for the chemoselective reduction of the 5-nitro group in 2-Bromo-6-chloro-5-nitroquinoline to its corresponding amine, 2-Bromo-6-chloro-5-aminoquinoline. This transformation is a critical step in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and materials science. Given the presence of reducible bromo and chloro substituents, achieving high chemoselectivity is paramount to avoid undesired hydrodehalogenation. These application notes explore various methodologies, including catalytic transfer hydrogenation and metal-acid reductions, offering detailed protocols and explaining the rationale behind experimental choices. The aim is to equip researchers, scientists, and drug development professionals with the necessary knowledge to successfully and selectively perform this reduction.
Introduction: The Challenge of Chemoselectivity
The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis. However, when the substrate, such as 2-Bromo-6-chloro-5-nitroquinoline, contains other reducible functional groups like halogens, the reaction becomes a challenge of chemoselectivity.[1] The primary concern is the concurrent reduction of the carbon-halogen bonds (hydrodehalogenation), which leads to undesired byproducts and complicates purification.[2]
The quinoline core is a privileged scaffold in numerous biologically active molecules.[3] The targeted synthesis of 5-aminoquinoline derivatives, while preserving the bromo and chloro substituents at positions 2 and 6, is therefore of significant interest for the development of novel pharmaceuticals and functional materials. This guide focuses on methods that have demonstrated high selectivity for the nitro group reduction, minimizing the loss of the valuable halogen atoms.
Mechanistic Considerations and Strategy Selection
The choice of reducing agent and reaction conditions is critical for achieving the desired chemoselectivity. Several strategies can be employed, each with its own advantages and mechanistic pathways.
Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation is an attractive method as it avoids the use of high-pressure hydrogen gas.[4] A hydrogen donor, such as ammonium formate or hydrazine hydrate, is used in conjunction with a metal catalyst.[4]
-
Palladium on Carbon (Pd/C): While a common and efficient catalyst for nitro group reduction, standard Pd/C can be too reactive and may cause significant hydrodehalogenation, particularly for aryl bromides and chlorides.[2][5] Modifications to the catalyst or reaction conditions are often necessary to enhance selectivity.[6]
-
Raney Nickel (Raney Ni): This catalyst is often a better choice when dehalogenation is a concern.[5] It generally exhibits lower activity towards the cleavage of C-X bonds compared to Pd/C.
-
Platinum-based Catalysts: Modified platinum catalysts, such as sulfided platinum on carbon (Pt(S)/C) or iron-promoted Pt/AC, have shown excellent selectivity in preserving halogen substituents during nitro group reduction.[2]
Metal-Mediated Reductions in Acidic or Neutral Media
Dissolving metal reductions using reagents like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid are classic and effective methods for nitro group reduction.[7][8]
-
Iron (Fe) in Acidic Media: The use of iron powder in the presence of an acid like hydrochloric acid (HCl) or acetic acid is a mild and often highly selective method.[5][9] This system is known for its tolerance of various functional groups, including halides.[6][10] The reaction proceeds through a series of single electron transfers from the metal surface.[11]
-
Stannous Chloride (SnCl₂): Tin(II) chloride is another mild reducing agent that can selectively reduce nitro groups in the presence of other reducible functionalities.[5][7] It is often used in alcoholic solvents.[7] The workup, however, can sometimes be complicated by the formation of tin salts.[12]
Other Reducing Agents
-
Sodium Dithionite (Na₂S₂O₄): This inorganic salt is a versatile and economical reducing agent for aromatic nitro compounds, often used in a two-phase system or in aqueous/organic solvent mixtures.[13][14] It is known for its mild reaction conditions and can be a good metal-free alternative.[14][15]
-
Sodium Sulfide (Na₂S): Sodium sulfide can be a useful alternative, particularly when acidic conditions are not compatible with the substrate.[5] It can sometimes offer selectivity in the reduction of one nitro group in the presence of others.[5]
Experimental Protocols
The following protocols are provided as a starting point for the reduction of 2-Bromo-6-chloro-5-nitroquinoline. Optimization of reaction parameters such as temperature, reaction time, and reagent stoichiometry may be necessary for specific applications.
Protocol 1: Catalytic Transfer Hydrogenation using Palladium on Carbon and Ammonium Formate
This protocol is a common starting point for transfer hydrogenation but requires careful monitoring to minimize dehalogenation.
Workflow Diagram:
Caption: Workflow for Catalytic Transfer Hydrogenation.
Materials:
-
2-Bromo-6-chloro-5-nitroquinoline
-
10% Palladium on Carbon (Pd/C, ~50% wet)
-
Ammonium formate (HCOONH₄)
-
Ethanol (EtOH)
-
Celite®
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Bromo-6-chloro-5-nitroquinoline (1.0 eq) in ethanol.
-
To this solution, add ammonium formate (5.0 eq).
-
Carefully add 10% Pd/C (0.1 eq by weight of the substrate).
-
Heat the reaction mixture to reflux (approximately 78°C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with a small amount of ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Rationale: The use of ammonium formate as a hydrogen donor is convenient and generally provides good yields.[4] However, careful monitoring is crucial to stop the reaction once the starting material is consumed to prevent over-reduction and dehalogenation.
Protocol 2: Reduction with Iron Powder in Acetic Acid
This method is often highly chemoselective and cost-effective.
Workflow Diagram:
Caption: Workflow for Iron-Mediated Reduction.
Materials:
-
2-Bromo-6-chloro-5-nitroquinoline
-
Iron powder (<100 mesh)
-
Glacial Acetic Acid
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Celite®
Procedure:
-
To a suspension of 2-Bromo-6-chloro-5-nitroquinoline (1.0 eq) in glacial acetic acid, add iron powder (5.0 eq).
-
Heat the mixture with vigorous stirring at 80-100°C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the excess iron and iron salts.
-
Wash the filter cake with a small amount of acetic acid.
-
Concentrate the filtrate under reduced pressure.
-
Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Rationale: The Fe/acid system is a robust and economical choice for nitro group reduction with a high tolerance for halogen substituents.[6][9] The acidic medium facilitates the reduction process while minimizing side reactions.[11]
Protocol 3: Reduction with Stannous Chloride Dihydrate
This protocol offers a mild alternative for the selective reduction.
Workflow Diagram:
Caption: Workflow for Stannous Chloride Reduction.
Materials:
-
2-Bromo-6-chloro-5-nitroquinoline
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH)
-
Ethyl Acetate
-
2M Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-Bromo-6-chloro-5-nitroquinoline (1.0 eq) in ethanol in a round-bottom flask.
-
Add stannous chloride dihydrate (4.0-5.0 eq) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50°C) and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Partition the residue between ethyl acetate and a 2M aqueous solution of sodium hydroxide.
-
Stir vigorously until the tin salts either dissolve in the aqueous layer or precipitate out. If a precipitate forms, it may be necessary to filter the mixture.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product via column chromatography.
Rationale: SnCl₂ provides a mild and effective method for nitro group reduction.[5][9] The basic workup is necessary to neutralize the acidic tin species and liberate the free amine.[12] Care should be taken during the workup as the formation of tin hydroxides can sometimes lead to emulsions.[12]
Data Summary and Comparison of Methods
| Method | Reducing Agent/Catalyst | Hydrogen Donor/Acid | Solvent | Temperature | Key Advantages | Potential Challenges |
| Protocol 1 | 10% Pd/C | Ammonium Formate | Ethanol | Reflux | Fast reaction, avoids high-pressure H₂ | Potential for hydrodehalogenation |
| Protocol 2 | Iron Powder | Acetic Acid | Acetic Acid | 80-100°C | High chemoselectivity, cost-effective | Requires acidic conditions, workup |
| Protocol 3 | SnCl₂·2H₂O | - | Ethanol | RT - 50°C | Mild conditions, good selectivity | Workup can be challenging (tin salts) |
Troubleshooting and Optimization
-
Incomplete Reaction: If the reaction stalls, consider increasing the temperature, adding more reducing agent, or ensuring the reagents are of high quality. For catalytic reactions, ensure the catalyst is active.
-
Hydrodehalogenation: If significant dehalogenation is observed with Pd/C, switch to a less reactive catalyst like Raney Nickel or a more selective one like Pt(S)/C.[2][5] Alternatively, lowering the reaction temperature or using a milder hydrogen donor could be beneficial. For metal-acid reductions, ensure the temperature is not excessively high.
-
Difficult Workup: For SnCl₂ reductions, adding a co-solvent like dichloromethane during the basic workup or filtering through Celite® can help manage the tin salt precipitates.[12]
Conclusion
The selective reduction of the 5-nitro group in 2-Bromo-6-chloro-5-nitroquinoline is a crucial transformation that requires careful consideration of the reaction conditions to preserve the halogen substituents. This guide has presented several reliable methods, including catalytic transfer hydrogenation and metal-acid reductions, each with distinct advantages and considerations. For applications where preserving the halogen atoms is of utmost importance, the use of iron powder in acetic acid or stannous chloride are often the preferred methods due to their high chemoselectivity. As with any chemical transformation, empirical optimization for the specific substrate and scale is highly recommended to achieve the best results.
References
-
Sim, S. et al. (1995). Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. Bulletin of the Korean Chemical Society. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Available at: [Link]
-
Myers, A. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Harvard University. Available at: [Link]
-
Li, H. et al. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Taylor & Francis Online. Available at: [Link]
-
Boruah, M. et al. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace. Available at: [Link]
-
Rajendrana, K. et al. (2023). Oxygen Vacancy-Mediated Reactivity: The Curious Case of Reduction of Nitroquinoline to Aminoquinoline by CuO. The Journal of Physical Chemistry C. Available at: [Link]
-
Scribd. (2022, December 2). 4juli-Nitro Reduction Using Dithionite. Available at: [Link]
-
RSC Publishing. (2022, April 7). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. Available at: [Link]
-
Journal of the American Chemical Society. (2024, October 21). Selective Reduction of Nitroarenes via Noncontact Hydrogenation. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Available at: [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Available at: [Link]
-
American Chemical Society. (2023, April 10). Oxygen Vacancy-Mediated Reactivity: The Curious Case of Reduction of Nitroquinoline to Aminoquinoline by CuO. Available at: [Link]
-
RSC Publishing. (2025, August 6). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. Available at: [Link]
-
Indian Academy of Sciences. (n.d.). A new reagent for selective reduction of nitro group. Available at: [Link]
-
Chemistry Stack Exchange. (2017, September 12). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid? Available at: [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Available at: [Link]
-
Zhu, K., Shaver, M. P., & Thomas, S. P. (2016). Chemoselective nitro reduction and hydroamination using a single iron catalyst. RSC Publishing. Available at: [Link]
-
Reddit. (2021, July 20). Reduction of aromatic nitro compounds with SnCl2. Available at: [Link]
-
PubMed. (2026, January 9). Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts. Available at: [Link]
-
Sciencemadness Discussion Board. (2022, June 2). mechanism of sodium dithionite aromatic nitro reduction? Available at: [Link]
-
OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline with Fe (or Zn), HCl; then NaOH. Available at: [Link]
-
ResearchGate. (2025, August 9). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Available at: [Link]
-
RSC Publishing. (2024, December 16). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Available at: [Link]
-
RSC Publishing. (n.d.). Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst. Available at: [Link]
-
PMC. (n.d.). Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst. Available at: [Link]
-
Chemistry Stack Exchange. (2019, March 8). Preference for tin or iron in the reduction of nitrobenzene. Available at: [Link]
-
Wordpress. (2026, February 9). Stoichiometric Zn or Fe Metal Reduction. Available at: [Link]
-
Georgia Institute of Technology. (n.d.). THE CATALYTIC HYDROGENATION OF QUINOLINE. Available at: [Link]
-
Thieme. (2022, September 19). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Available at: [Link]
-
ResearchGate. (2021, December 16). Catalytic Hydrogenation of Substituted Quinolines on Co–Graphene Composites. Available at: [Link]
-
Springer. (2024, December 13). SELECTIVE REDUCTION OF 5,7-DINITRO-8-HYDROXYQUINOLINE AND SYNTHESIS OF 2-SUBSTITUTED 5-NITROOXAZOLO[4,5-h]QUINOLINES. Available at: [Link]
-
RSC Publishing. (n.d.). Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst. Available at: [Link]
-
PMC. (n.d.). Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. Available at: [Link]
-
Semantic Scholar. (n.d.). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Available at: [Link]
-
RSC Publishing. (2025, August 14). Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis. Available at: [Link]
-
PubMed. (2013, April 15). Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. Available at: [Link]
-
ScienceOpen. (2014, December 19). Synthesis of Quinolinequinone Derivatives and related Carbocyclic Compounds. Available at: [Link]
-
YouTube. (2021, July 8). Chemoselective Reduction. Available at: [Link]
-
David Publishing. (n.d.). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Available at: [Link]
-
Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro. Available at: [Link]
- Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
-
RSC Publishing. (2016, January 5). Synthesis of 8-heteroaryl nitroxoline analogues via one-pot sequential Pd-catalyzed coupling reactions. Available at: [Link]
- Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
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Application Note: Chemoselective Buchwald-Hartwig Amination of 2-Bromo-6-chloro-5-nitroquinoline
[1]
Abstract & Core Challenge
The functionalization of 2-bromo-6-chloro-5-nitroquinoline presents a classic "Selectivity Triad" challenge in medicinal chemistry. This substrate contains three distinct reactive handles:[1]
-
C2-Br: Highly activated for both oxidative addition (Pd) and nucleophilic aromatic substitution (SNAr).[2][1]
-
C6-Cl: Typically inert, but here strongly activated for SNAr due to the ortho-nitro group at C5.[2]
-
C5-NO2: A redox-sensitive group that precludes the use of strong bases (e.g., LiHMDS, NaOtBu) and harsh reducing conditions.
The Objective: To selectively install an amine at the C2 position without disturbing the C6-chloride or reducing the nitro group.
The Solution: While classical SNAr conditions often lead to mixtures of C2 and C6 substitution (due to the C5-NO2 activation of C6-Cl), Palladium-catalyzed Buchwald-Hartwig amination offers superior regiocontrol.[2] By exploiting the faster rate of oxidative addition into the C–Br bond compared to the C–Cl bond, we can achieve >98:2 regioselectivity.
Mechanistic Insight & Strategy (Expertise)
The Reactivity Hierarchy
To design a robust protocol, one must understand the electronic landscape of the substrate:
-
C2-Br (Target): The bond dissociation energy (BDE) of C–Br is lower than C–Cl.[2][1] In Pd-catalysis, oxidative addition to C–Br is kinetically favored.[2]
-
C6-Cl (Avoid): While usually requiring bulky phosphines to react, the C5-nitro group lowers the electron density at C6, making it susceptible to background SNAr if the reaction temperature is too high (>100°C) or the base is too strong.
-
Catalyst Selection: We utilize Biaryl Phosphine Ligands (e.g., XPhos, BrettPhos) or Bis-phosphines (BINAP, Xantphos).[2][1] These ligands facilitate rapid oxidative addition at C2-Br at mild temperatures (60–80°C), effectively "outrunning" the background reaction at C6-Cl.[2][1]
Base & Solvent Effects[2][3][4][5]
-
Base: Cesium Carbonate (Cs₂CO₃) is the gold standard here.[1] It is strong enough to deprotonate the amine-Pd complex but weak enough to prevent nitro-group degradation or direct SNAr attack at C6.[2] Avoid Sodium tert-butoxide (NaOtBu) , which frequently causes decomposition in nitro-heterocycles.[2][1]
-
Solvent: Toluene or 1,4-Dioxane (anhydrous).[2][1] Toluene is preferred for initial screens due to easier workup, while Dioxane promotes solubility for polar substrates.[1]
Visualization: Reaction Pathway & Logic[6]
The following diagram illustrates the competing pathways and the logic for selecting the Buchwald route over SNAr.
Caption: Figure 1. Kinetic competition between C2 and C6 positions. Pd-catalysis leverages the C-Br bond weakness to ensure regioselectivity.[2]
Experimental Protocols
Method A: General Protocol (Primary/Secondary Amines)
Recommended for: Aliphatic amines, morpholines, piperazines.[1]
Reagents:
-
Substrate: 1.0 equiv
Procedure:
-
Inert Setup: Charge a reaction vial with a stir bar, 2-Bromo-6-chloro-5-nitroquinoline (1.0 equiv), Pd(OAc)₂ (0.05 equiv), Ligand (0.075 equiv), and Cs₂CO₃ (2.0 equiv).
-
Degassing: Cap the vial with a septum. Evacuate and backfill with Argon three times.[1]
-
Solvent Addition: Add anhydrous Toluene via syringe. If the amine is liquid, add it now. If solid, add it in step 1.[1]
-
Activation: Heat the mixture to 80°C (internal temperature). Note: Do not exceed 100°C to avoid C6-Cl activation.[2][1]
-
Monitoring: Monitor by HPLC/UPLC after 2 hours. Look for the disappearance of the starting material (SM).
-
Workup: Filter through a pad of Celite, wash with EtOAc, and concentrate. Purify via flash chromatography (Hex/EtOAc).[2][1]
Method B: Challenging Substrates (Anilines/Amides)
Recommended for: Weak nucleophiles, sterically hindered amines, or if Method A fails.[1]
Reagents:
-
Catalyst System: BrettPhos Pd G3 (2–5 mol%)[2][1]
-
Why: This precatalyst activates at low temperatures and is highly selective for C–N coupling over reduction.[1]
-
Procedure:
-
In a nitrogen-filled glovebox (or using strict Schlenk technique), combine Substrate (1.0 equiv), Amine (1.1 equiv), BrettPhos Pd G3 (0.02 equiv), and K₃PO₄ (2.0 equiv).[2][1]
-
Seal the vessel and heat to 60°C for 4–12 hours.
-
The lower temperature is critical here to preserve the nitro group and prevent C6 coupling.
Data Summary & Troubleshooting
The following table summarizes expected outcomes based on reaction parameters.
| Variable | Condition | Outcome | Mechanistic Reason |
| Base | NaOtBu | Failure | Nitro group reduction; decomposition (dark tars).[2][1] |
| Base | Cs₂CO₃ | Success | Mild enough to spare NO₂, strong enough for Pd cycle.[1] |
| Temp | >110°C | Mixture | Thermal energy overcomes activation barrier for C6-Cl SNAr.[2][1] |
| Ligand | PPh₃ | Poor | Monodentate phosphines are often too slow for deactivated amines.[2][1] |
| Ligand | Xantphos | Excellent | Large bite angle favors reductive elimination of C–N bond.[2][1] |
Decision Tree for Optimization
Caption: Figure 2. Optimization workflow. Choosing the correct ligand/precatalyst system based on amine nucleophilicity.
Safety & Handling
-
Nitro Compounds: 2-Bromo-6-chloro-5-nitroquinoline is a nitro-aromatic.[2] While generally stable, avoid subjecting the reaction mixture to temperatures >140°C or distilling the residue to dryness, as nitro compounds can possess explosive potential under confinement.
-
Palladium Waste: All aqueous waste streams containing Pd must be treated with a metal scavenger (e.g., SiliaMetS®) or disposed of in dedicated heavy metal waste containers.[1]
References
-
Buchwald-Hartwig Amination Overview
-
Selectivity in Polyhalogenated Heterocycles
-
Ortho-Nitro Activation Effects (SNAr Context)
-
Catalyst Precursors (Pd G3/G4)
Sources
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- 2. 3-Bromo-6-chloro-8-nitroquinoline | C9H4BrClN2O2 | CID 384158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
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- 7. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald-Hartwig amination of unactivated aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Selective Functionalization of C-2 Bromine vs C-6 Chlorine in Quinolines
[1][2]
Executive Summary & Mechanistic Insight[3][4][5]
The selective functionalization of 2-bromo-6-chloroquinoline relies on two convergent reactivity trends that both favor the C-2 position as the primary site of reaction.[2]
The Reactivity Hierarchy
-
Electronic Activation (
& Pd-Oxidative Addition):-
C-2 Position: Located
to the quinoline nitrogen.[1][2] The inductive electron-withdrawing effect of the nitrogen atom renders the C-2 carbon highly electrophilic. This lowers the LUMO energy at C-2, facilitating nucleophilic attack ( ) and oxidative addition by electron-rich metal catalysts.[1][2] -
C-6 Position: Located in the benzenoid ring.[1][2] It lacks direct conjugation with the nitrogen’s electron-withdrawing power, behaving similarly to a standard halo-benzene.[1][2]
-
-
Bond Dissociation Energy (BDE):
Reactivity Decision Matrix
| Reaction Type | Primary Site | Secondary Site | Mechanistic Driver |
| C-2 (Br) | Unreactive | Electronic activation by N-atom (addition-elimination).[1][2] | |
| Pd-Catalyzed Coupling (Suzuki/Sonogashira) | C-2 (Br) | C-6 (Cl) | Oxidative addition rate ( |
| Lithium-Halogen Exchange | C-2 (Br) | C-6 (Cl) | Rate of exchange: Br > Cl; C-2 anion stabilized by N. |
Strategic Workflow Visualization
The following diagram illustrates the sequential functionalization logic. The "Forbidden Path" highlights the difficulty of targeting C-6 while leaving C-2 intact.
Figure 1: Decision tree for the sequential functionalization of 2-bromo-6-chloroquinoline. Note the "Forbidden Path" indicating the kinetic impossibility of bypassing C-2 activation.
Experimental Protocols
Protocol A: Selective C-2 Functionalization via
Objective: Displacement of C-2 Bromine with an amine nucleophile while retaining C-6 Chlorine.[1][2]
-
Reagents:
-
Procedure:
-
Charge a reaction vial with 2-bromo-6-chloroquinoline (1.0 mmol, 242 mg) and a magnetic stir bar.
-
Add DMSO (3.0 mL) followed by the amine (1.2 mmol) and DIPEA (2.0 mmol, 350 µL).
-
Seal the vial and heat to 80–100 °C for 4–12 hours.
-
Workup: Cool to RT. Pour into water (15 mL). If solid precipitates, filter and wash with water.[1][5] If oil forms, extract with EtOAc (
mL), wash with brine, dry over , and concentrate.[1] -
Purification: Flash chromatography (Hexanes/EtOAc).
-
-
Expected Outcome: >90% yield of 2-amino-6-chloroquinoline. The C-6 Cl remains untouched due to the lack of activation on the benzenoid ring.
Protocol B: Selective C-2 Functionalization via Suzuki-Miyaura Coupling
Objective: Formation of C-C bond at C-2 utilizing the weaker C-Br bond.[1][2]
-
Reagents:
-
Procedure:
-
Validation: Check LCMS for M+Ar mass.[1][2] Absence of di-coupled product (M+2Ar) confirms selectivity.[1][2]
Protocol C: Activation of the "Dormant" C-6 Chlorine (Sequential Step)
Objective: Functionalizing the remaining C-6 Cl after C-2 has been modified.[1][2] Challenge: Aryl chlorides on the benzenoid ring of quinoline are deactivated. Standard catalysts will fail.[1][2] Solution: Use "Third-Generation" Buchwald Precatalysts or bulky biarylphosphine ligands.[1][2]
-
Reagents:
-
Procedure:
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Loss of Selectivity (Step 1) | Temperature too high (>100°C) or ligand too active (e.g., | Switch to |
| No Reaction at C-6 (Step 2) | Catalyst inactive towards aryl chlorides.[1][2] | Switch to XPhos , BrettPhos , or RuPhos based systems. Increase temp to 110°C. |
| Protodehalogenation (C-Br becomes C-H) | Hydride source present (often from solvent or excess base).[1][2] | Ensure anhydrous solvents if using sensitive reagents.[1][2] Reduce reaction time. |
| Catalyst Poisoning (Step 2) | C-2 substituent (e.g., amine, pyridine) coordinating to Pd.[1][2] | Increase catalyst loading to 5-10 mol%. Use a precatalyst (Pd-G3) to ensure rapid initiation.[1][2] |
References
-
BenchChem. Application Notes: Selective Functionalization of the C6 Position of 2,6-Dihalopurines. (Analogous reactivity patterns for dihalo-heterocycles).
-
MDPI. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 2021.[1][6][7] (Discusses C-2 electronic activation). [1][2]
-
PubChem. Compound Summary: 6-Bromo-2-chloroquinoline.[1][2] (Physical properties and safety data). [1][2]
-
Murie, V. E., et al. Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines. J. Org.[1][2][8] Chem., 2018.[1][8] (Discusses metalation strategies, confirming C-2/C-8 preferences). [1][2]
-
Chemical Book. 6-Bromo-2-chloroquinoline Synthesis and Properties.[1][2]
Sources
- 1. PubChemLite - 6-bromo-2-chloro-3-(3-chloropropyl)quinoline (C12H10BrCl2N) [pubchemlite.lcsb.uni.lu]
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- 3. benchchem.com [benchchem.com]
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Application Note & Protocol: Leveraging 2-Bromo-6-chloro-5-nitroquinoline as a Versatile Scaffold for Kinase Inhibitor Synthesis
Abstract: This document provides a comprehensive guide for medicinal chemists and drug development professionals on the strategic use of 2-Bromo-6-chloro-5-nitroquinoline as a starting material for the synthesis of novel protein kinase inhibitors. We detail robust, field-proven protocols for key synthetic transformations, including Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which enable the diversification of the quinoline core. The rationale behind methodological choices, reaction mechanisms, and downstream modifications are discussed to provide a complete framework for developing potent and selective kinase inhibitors.
Introduction: The Strategic Value of the Quinoline Scaffold
The quinoline ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] In the realm of oncology, quinoline-based molecules have been particularly successful as protein kinase inhibitors (PKIs), a class of targeted therapeutics that has revolutionized cancer treatment.[2][3][4] Kinases are critical signaling enzymes, and their dysregulation is a common driver of cancer cell proliferation and survival.[5]
The starting material, 2-Bromo-6-chloro-5-nitroquinoline, offers a synthetically versatile and strategically functionalized scaffold for several reasons:
-
Differential Reactivity: The bromine at the C2 position is significantly more reactive than the chlorine at the C6 position in palladium-catalyzed cross-coupling reactions, allowing for selective, sequential functionalization.
-
Vector for Hinge Binding: The C2 position, once modified, can be elaborated to introduce functionalities that form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket.
-
Modifiable Nitro Group: The nitro group at C5 can be readily reduced to an amine, providing a synthetic handle for introducing a wide array of substituents that can modulate solubility, cell permeability, and target engagement.
This guide will focus on the practical application of this building block, providing detailed protocols for its conversion into advanced intermediates primed for kinase inhibitor discovery programs.
Overall Synthetic Strategy & Workflow
The primary strategy for elaborating the 2-Bromo-6-chloro-5-nitroquinoline core involves palladium-catalyzed cross-coupling reactions to install carbon-carbon (C-C) or carbon-nitrogen (C-N) bonds at the reactive C2 position. Subsequent reduction of the nitro group unlocks further diversification opportunities, leading to a library of potential inhibitors.
Caption: General workflow for synthesizing kinase inhibitors.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry, enabling the formation of C-C bonds between aryl halides and boronic acids or esters.[6][7] This protocol details the coupling of an arylboronic acid to the C2 position of the quinoline scaffold.
Causality and Expertise:
-
Catalyst System: We use a pre-formed palladium(II) pre-catalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos). The pre-catalyst ensures efficient formation of the active Pd(0) species.[8] The electron-rich ligand accelerates the rate-limiting oxidative addition step and promotes the final reductive elimination.[6]
-
Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base crucial for the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to palladium.[7]
-
Solvent System: A mixture of 1,4-dioxane and water is used. Dioxane solubilizes the organic starting materials, while water is necessary to dissolve the inorganic base and facilitate the transmetalation process.[9]
Step-by-Step Protocol
-
Reagent Preparation: To an oven-dried Schlenk flask, add 2-Bromo-6-chloro-5-nitroquinoline (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (3.0 mmol, 3.0 equiv).
-
Catalyst Addition: Under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst system, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 mmol, 5 mol%).
-
Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL). The mixture should be a suspension.
-
Degassing: Subject the reaction mixture to three cycles of vacuum/backfill with inert gas to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer. Wash the organic layer with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure 2-aryl-6-chloro-5-nitroquinoline product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a common linkage in kinase inhibitors.[10][11][12] This protocol allows for the introduction of various primary or secondary amines at the C2 position.
Causality and Expertise:
-
Catalyst System: A combination of a palladium source like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a specialized bulky phosphine ligand such as XPhos or BrettPhos is highly effective. These ligands facilitate the coupling of a wide range of amines and prevent the formation of inactive catalyst species.[8][13]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required. Its role is to deprotonate the amine, forming the amide anion which then coordinates to the palladium center prior to reductive elimination.[12]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base and to maintain catalyst activity.[8]
Step-by-Step Protocol
-
Inert Atmosphere Setup: In a glovebox or under a robust stream of inert gas, add sodium tert-butoxide (1.4 mmol, 1.4 equiv) to an oven-dried Schlenk flask.
-
Reagent and Catalyst Addition: To the flask, add 2-Bromo-6-chloro-5-nitroquinoline (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and the phosphine ligand (e.g., XPhos, 0.05 mmol, 5 mol%).
-
Solvent Addition: Add anhydrous toluene (10 mL) via syringe.
-
Degassing: Seal the flask and perform three vacuum/backfill cycles with inert gas.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 6-24 hours).
-
Work-up: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (15 mL). Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to yield the desired 2-amino-6-chloro-5-nitroquinoline derivative.
-
Characterization: Confirm the product identity and purity via ¹H NMR, ¹³C NMR, and HRMS.
Caption: Simplified catalytic cycle for Buchwald-Hartwig Amination.
Data Presentation: Structure-Activity Relationship (SAR) Table
Following the synthesis of a small library of compounds using the protocols above and subsequent nitro reduction/functionalization, the compounds would be tested in biochemical kinase assays to determine their inhibitory potency (IC₅₀). The data can be summarized to guide further optimization.
| Compound ID | R¹ Group at C2 (via Suzuki) | R² Group at C5 (Amine Acylation) | Target Kinase | IC₅₀ (nM) |
| KI-001 | 4-Fluorophenyl | Acetyl | VEGFR-2 | 150 |
| KI-002 | 3-Pyridyl | Acetyl | VEGFR-2 | 75 |
| KI-003 | 4-Methoxyphenyl | Acetyl | VEGFR-2 | 220 |
| KI-004 | 3-Pyridyl | Cyclopropanecarbonyl | VEGFR-2 | 35 |
| KI-005 | 3-Pyridyl | Isobutyryl | VEGFR-2 | 58 |
Note: The data presented in this table is hypothetical and for illustrative purposes only, demonstrating how experimental results would be tabulated to establish SAR.
Conclusion and Future Perspectives
2-Bromo-6-chloro-5-nitroquinoline is a high-value starting material for the efficient construction of diverse libraries of kinase inhibitors. The differential reactivity of its halide substituents, combined with the latent functionality of the nitro group, provides a robust platform for structure-activity relationship studies. The palladium-catalyzed coupling methods detailed herein are reliable and scalable, making them suitable for both initial discovery efforts and larger-scale synthesis of lead candidates. Future work could explore alternative coupling technologies or the functionalization of the C6 chloro-position after initial C2 diversification to access novel chemical space.
References
- Astrazeneca UK Ltd. (2003). Quinoline derivatives as tyrosine kinase inhibitors.
- Plexxikon Inc. (2016). Compounds and compositions as protein kinase inhibitors.
-
Abdel-rahman, H. M., et al. (2018). Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking. Organic & Biomolecular Chemistry. [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
-
ResearchGate. Application in medicinal chemistry and comparison studies. [Link]
-
Patsnap. (2024). Intense Competition and Innovative Developments in the Pan-KRAS Inhibitor Market. [Link]
-
Xiang, J., et al. (2012). The discovery of kinase inhibitors by a combination of diversity-oriented synthesis and selective screening. MedChemComm. [Link]
-
ResearchGate. Synthesis of nitroquinoline derivatives 9. [Link]
-
Imran, M., et al. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Pharmaceuticals. [Link]
-
Finiuk, N., et al. (2023). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules. [Link]
-
Imran, M., et al. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Semantic Scholar. [Link]
-
Alanazi, A. S., et al. (2023). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. National Center for Biotechnology Information. [Link]
-
Gray, N. S., et al. (2020). Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-pyrimido[4,5-b][10][14]diazepin-6-one scaffold. ACS Medicinal Chemistry Letters. [Link]
-
Kalogirou, A. S., et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules. [Link]
-
Santos, M. M. M. (2019). 260 quinolones for applications in medicinal chemistry: synthesis and structure. RSC Medicinal Chemistry. [Link]
-
Pre-proofs.org. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). [Link]
-
ResearchGate. (2011). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Vertex Pharmaceuticals Incorporated. (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems. [Link]
-
Christensen, M., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. National Center for Biotechnology Information. [Link]
-
Di Micco, S., et al. (2022). Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. Molecules. [Link]
- Eli Lilly and Co. (1998). Separation of 5-nitroquinoline and 8-nitroquinoline.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Al-Suhaimi, E. A., et al. (2024). A Comprehensive Review on Chemistry Uses in Medicine and Medical Technology. Scholars Middle East Publishers. [Link]
-
Foye, W. O. (Ed.). Principles Of Medicinal Chemistry Vol II. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Merck & Co., Inc. (2019). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]
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Application Note: Regioselective Nitration of Haloquinolines
Executive Summary
The regioselective nitration of haloquinolines is a pivotal transformation in the synthesis of antimalarials, kinase inhibitors, and other heterocyclic pharmacophores. Unlike benzene, the quinoline scaffold presents a complex electrophilic landscape defined by the interplay between the deactivating, protonated nitrogen atom and the directing effects of the halogen substituent.
This guide provides a technical roadmap for navigating these challenges. We detail the mechanistic principles governing regioselectivity, compare reagent efficacies, and provide validated protocols for the synthesis of 6-halo-5-nitroquinolines and 7-halo-6-nitroquinolines .
Mechanistic Principles & Regioselectivity
The "Battle of Directors"
Nitration of quinoline typically occurs under highly acidic conditions where the nitrogen atom is protonated (
-
The Alpha-Rule: In unsubstituted quinolinium, electrophilic attack is favored at the
-positions (C5 and C8) due to the greater stability of the resonance intermediates (similar to naphthalene). -
The Halogen Effect: When a halogen (Cl, Br, F) is present, its ortho/para-directing nature competes with or reinforces the
-selectivity of the fused ring system.
Case Study: 6-Halo vs. 7-Halo Substitution
The position of the halogen dramatically alters the major product.
-
6-Haloquinolines (e.g., 6-Bromoquinoline):
-
The halogen at C6 directs ortho to C5 and C7.
-
C5 is an
-position (favored by the ring system). -
Result: The effects reinforce each other. Nitration occurs almost exclusively at C5 , yielding 6-halo-5-nitroquinoline .
-
-
7-Haloquinolines (e.g., 7-Chloroquinoline):
-
The halogen at C7 directs ortho to C6 and C8.
-
C8 is an
-position (favored by the ring system), but is sterically crowded by the peri-interaction with the protonated nitrogen. -
C6 is a
-position (normally disfavored), but is sterically accessible and activated by the ortho-halogen. -
Result: A mixture is often observed.[1] However, under optimized low-temperature conditions, the 6-nitro isomer (7-chloro-6-nitroquinoline) can be isolated as the principal product, though careful purification is required to remove the 8-nitro isomer.
-
Mechanistic Pathway Visualization
Figure 1: Mechanistic pathway for the regioselective nitration of 6-haloquinoline, highlighting the synergistic directing effects at C5.
Reagent Selection Matrix
Choosing the right nitrating agent is critical for yield and safety.
| Reagent System | Active Species | Application | Pros | Cons |
| Mixed Acid ( | Standard substrates (6-Br, 6-Cl) | Robust, low cost, scalable. | Exothermic; variable water content can affect kinetics. | |
| Nitrate Salt ( | Scale-up & Safety | Controlled exotherm; anhydrous | Requires efficient stirring (heterogeneous initially). | |
| Nitronium Tetrafluoroborate ( | Acid-sensitive / High-value | Non-aqueous; kinetic control; high regioselectivity. | Expensive; moisture sensitive; requires inert atmosphere. |
Experimental Protocols
Protocol A: Standard Synthesis of 6-Bromo-5-nitroquinoline
Target: High-yield synthesis using standard Mixed Acid.
Materials:
-
6-Bromoquinoline (1.0 eq)[2]
-
Sulfuric Acid (
), conc. (98%) -
Nitric Acid (
), fuming or conc. (70%+) -
Dichloromethane (DCM)
-
Sodium Bicarbonate (
)[3]
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-bromoquinoline (10 g, 48 mmol) in concentrated
(40 mL).-
Note: The dissolution is exothermic. Cool the flask in an ice-salt bath to maintain internal temperature
.
-
-
Preparation of Nitrating Mix: In a separate beaker, mix concentrated
(3.3 mL, ~1.1 eq) with concentrated (10 mL). Cool to . -
Addition: Add the nitrating mixture dropwise to the quinoline solution over 30–45 minutes.
-
Reaction: Stir at
for 1 hour, then allow to warm to room temperature (RT) for 1 hour. Monitor by TLC (EtOAc/Hexane 1:4). -
Quench: Pour the reaction mixture slowly onto 300 g of crushed ice with vigorous stirring. A yellow precipitate (sulfate salt) may form.
-
Neutralization: Carefully basify the slurry to pH 8–9 using 25% NaOH or solid
.-
Safety: This step generates significant heat. Add base slowly and keep adding ice.
-
-
Workup: Extract with DCM (
mL). Wash combined organics with brine, dry over anhydrous , and concentrate in vacuo. -
Purification: Recrystallize from Ethanol or Methanol.
-
Yield: Typically 85–92%.
-
Appearance: Light yellow needles.
-
Protocol B: Regioselective Synthesis of 7-Chloro-6-nitroquinoline
Target: Controlling isomer distribution in a challenging substrate.
Materials:
-
Potassium Nitrate (
) -
Sulfuric Acid (
)[3][6]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Procedure:
-
Setup: Charge a 3-neck flask with concentrated
(5 mL per gram of substrate). Cool to . -
Substrate Addition: Add 7-chloroquinoline (1.0 eq) in portions. Stir until fully dissolved.
-
Reagent Addition: Add solid
(1.05 eq) in small portions over 1 hour.-
Why Solid Nitrate? Using solid
allows for a very slow, controlled generation of anhydrous nitric acid in situ, which improves regioselectivity for the 6-position over the 8-position by minimizing the concentration of the active electrophile at any given moment.
-
-
Reaction: Stir at
for 2 hours, then stir at RT overnight. -
Quench & Isolation: Pour onto ice water. Neutralize with Ammonium Hydroxide (
) to precipitate the free base. Filter the solid.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Purification (Critical): The crude solid will likely contain 5–10% of the 8-nitro isomer.
-
Dissolve in boiling Ethanol.
-
Allow to cool slowly. The 6-nitro isomer typically crystallizes first.
-
Filter and wash with cold ethanol.
-
QC Check: Verify regiochemistry by NMR.[7] The 6-nitro isomer will show two singlets in the aromatic region (H5 and H8) if resolved, or specific coupling patterns distinct from the 8-nitro isomer (which possesses adjacent protons).
-
Protocol C: Nitronium Tetrafluoroborate Method
Target: Anhydrous conditions for sensitive substrates.
Procedure:
-
Inert Atmosphere: Flame-dry a flask and purge with Nitrogen/Argon.
-
Solvent: Add anhydrous Sulfolane or Acetonitrile.
-
Reagent: Add
(1.1 eq) inside a glovebox or under rapid N2 flow (highly hygroscopic). -
Substrate: Add the haloquinoline (1.0 eq) dissolved in minimum solvent dropwise at
. -
Reaction: Stir at RT for 30 minutes.
-
Quench: Add aqueous
. Extract with Ethyl Acetate. -
Benefit: This method often yields cleaner reaction profiles with fewer oxidation byproducts compared to mixed acid.
Process Workflow & Decision Tree
Figure 2: Decision tree for selecting the optimal nitration protocol based on substrate constraints.
References
-
BenchChem. (2025).[1][3][4][6] Application Notes and Protocols: Selective Nitration of 6-Bromoquinoline.[3] Retrieved from
-
Olah, G. A., Kuhn, S., & Mlinkó, A. (1956).[8] Aromatic substitution.[3][7][8][9][10][11][12] Part II. Nitration of aromatic compounds with nitronium tetrafluoroborate and other stable nitronium salts.[8] Journal of the Chemical Society, 4257-4258.[8]
-
Çakmak, O., Ökten, S., Alımlı, D., et al. (2018).[13] Activation of 6-bromoquinoline by nitration.[2][3][14][12] Synthesis of morpholinyl and piperazinyl quinolines. Arkivoc, 2018(v), 362-374.
-
PubChem. (2025).[5] 7-Chloroquinoline Compound Summary. National Library of Medicine. Retrieved from
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Foundational text for Quinoline reactivity rules).
Sources
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- 5. 7-Chloroquinoline | C9H6ClN | CID 521963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 818. Aromatic substitution. Part II. Nitration of aromatic compounds with nitronium tetrafluoroborate and other stable nitronium salts - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 9. m.youtube.com [m.youtube.com]
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- 11. Organic Syntheses Procedure [orgsyn.org]
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- 13. arkat-usa.org [arkat-usa.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-6-chloro-5-nitroquinoline
Welcome to the technical support center for the synthesis of 2-Bromo-6-chloro-5-nitroquinoline. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical intermediate. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, providing evidence-based solutions and explaining the chemical principles behind each recommendation. Our goal is to empower you to not only replicate a procedure but to understand, troubleshoot, and optimize it for maximal yield and purity.
Section 1: Strategic Overview of the Synthetic Pathway
The synthesis of 2-Bromo-6-chloro-5-nitroquinoline is a multi-step process where the sequence of reactions is critical for success. Direct bromination or nitration of a pre-functionalized quinoline can lead to complex isomeric mixtures that are difficult to separate.[1][2] A more robust and controllable strategy involves building the molecule by securing the chloro and nitro groups on the benzene ring first, followed by the transformation of a functional group at the 2-position into the desired bromide.
The most reliable pathway proceeds from 6-chloro-2-hydroxy-5-nitroquinoline, which is then converted to the target compound. This approach offers superior control over regioselectivity.
Caption: Recommended two-step synthetic workflow.
Section 2: Troubleshooting Guide - Common Issues and Solutions
This section is formatted as a series of questions that address specific experimental failures you may encounter.
Step 1: Nitration of 6-Chloro-2-hydroxyquinoline
Question 1: "My nitration reaction is producing a mixture of the desired 5-nitro product and the 7-nitro isomer. How can I improve the regioselectivity?"
Answer: This is a classic challenge in the electrophilic substitution of quinolines. The directing effects of the existing chloro group and the quinoline ring system can lead to multiple products.
-
Causality: The -OH group (activating) at C2 and the -Cl group (deactivating) at C6 both direct ortho- and para-. Nitration is strongly influenced by reaction temperature. At higher temperatures, kinetic products may form, leading to mixed isomers. The 5-position is generally favored due to electronic factors, but suboptimal conditions can reduce this selectivity.
-
Solution - Strict Temperature Control: The single most critical parameter for regioselectivity in this nitration is temperature.
-
Maintain 0 to -5 °C: Dissolve the starting material, 6-chloro-2-hydroxyquinoline, in concentrated sulfuric acid and cool the mixture thoroughly to between 0 and -5 °C using an ice-salt bath before beginning the addition of the nitrating mixture.[3]
-
Slow, Dropwise Addition: The nitrating mixture (a pre-chilled solution of concentrated nitric and sulfuric acid) must be added very slowly, drop by drop, ensuring the internal temperature of the reaction does not rise above 0 °C.[3] A spike in temperature, even locally, will promote the formation of the undesired 7-nitro isomer.
-
Post-Addition Stirring: After the addition is complete, maintain the reaction at this low temperature for several hours to ensure complete conversion without compromising selectivity.
-
Question 2: "The reaction yield is low, with a significant amount of starting material remaining even after a long reaction time. What's wrong?"
Answer: Low conversion suggests that the reaction conditions are not sufficiently activating for the electrophilic substitution to proceed to completion.
-
Causality: The quinoline ring is deactivated towards nitration by the protonated nitrogen atom in the strong acidic medium. While the hydroxyl group is activating, insufficient acid strength or improper reagent ratios can stall the reaction.
-
Solutions:
-
Verify Acid Strength: Use fresh, high-purity concentrated sulfuric acid (98%) and nitric acid (70%). Older or improperly stored acids may have absorbed atmospheric moisture, reducing their efficacy.
-
Optimize Reagent Stoichiometry: Ensure the correct ratios of acids are used. A common and effective combination is a 1:1 mixture of nitric acid to sulfuric acid, used in slight excess relative to the substrate.[3]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. If the reaction has stalled, a slight, controlled increase in temperature (e.g., allowing it to slowly warm to 5-10 °C) for the final hour may drive it to completion. However, this must be balanced against the risk of decreasing regioselectivity.
-
Step 2: Bromination of 6-Chloro-2-hydroxy-5-nitroquinoline
Question 3: "My attempt to convert the 2-hydroxy group to a 2-bromo group using POBr₃ resulted in a dark, tarry mass with very little product. What causes this decomposition?"
Answer: This is a common and frustrating issue. The conversion of a hydroxyl group at the 2- or 4-position of a quinoline to a halide is an aggressive reaction that requires careful control.
-
Causality: Phosphorus oxybromide (POBr₃) is a powerful dehydrating and halogenating agent. At elevated temperatures, the electron-deficient nitro-substituted quinoline ring is susceptible to decomposition and polymerization, especially in the presence of strong acidic byproducts. The reaction is often highly exothermic.
-
Solutions:
-
Control the Temperature: This reaction should not be run at a high reflux temperature initially. Heat the mixture of the substrate and POBr₃ gently and stepwise. A typical profile would be to heat to 80-90 °C for an initial period, and only then slowly increase to 110-120 °C while monitoring with TLC.
-
Use a Co-solvent: Performing the reaction neat (only substrate and POBr₃) can lead to localized overheating. Using a high-boiling, inert solvent such as N,N-dimethylformamide (DMF) or acetonitrile can help to moderate the reaction temperature and improve solubility.
-
Alternative Reagents: Consider using a combination of phosphorus tribromide (PBr₃) and phosphorus pentabromide (PBr₅). This mixture can sometimes provide a more controlled reaction than POBr₃ alone.
-
Careful Workup: The workup is critical. The reaction mixture must be cooled completely before being slowly and carefully quenched by pouring it onto crushed ice. This step is highly exothermic and releases HBr gas; it must be performed in a well-ventilated fume hood.
-
Question 4: "I've successfully synthesized the product, but I'm struggling with purification. What is the best method to obtain a high-purity final compound?"
Answer: Purifying halogenated nitroaromatics can be challenging due to their high crystallinity and often poor solubility in common solvents.
-
Causality: The final product is a solid with limited solubility. Impurities may include unreacted starting material, de-nitrated byproducts, or tarry residues. A single purification method may not be sufficient.
-
Recommended Purification Workflow:
-
Aqueous Wash: After quenching the reaction, ensure the crude solid is thoroughly washed with water and then a saturated sodium bicarbonate solution to remove all acidic residues.
-
Solvent Trituration/Wash: Wash the crude solid with a cold, non-polar solvent like hexane or diethyl ether to remove non-polar impurities.
-
Recrystallization: This is the most effective method. Due to the product's likely low solubility, a high-boiling point solvent may be necessary. Good candidate solvents to screen include ethanol, isopropanol, acetonitrile, or a toluene/hexane mixture. The key is to use the minimum amount of hot solvent required to fully dissolve the solid.[4]
-
Column Chromatography: If recrystallization fails to remove a persistent impurity, column chromatography on silica gel can be used. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective.[5]
-
Caption: Troubleshooting logic for the bromination step.
Section 3: Frequently Asked Questions (FAQs)
Q1: Is a Sandmeyer reaction a viable alternative for the 2-bromo installation? A: Absolutely. The Sandmeyer reaction is an excellent and often higher-yielding alternative to using POBr₃.[6][7] This would involve synthesizing 2-amino-6-chloro-5-nitroquinoline as the key intermediate. The amine is then treated with nitrous acid (generated in situ from NaNO₂ and an acid like HBr) to form a diazonium salt, which is subsequently displaced by bromide using a copper(I) bromide (CuBr) catalyst.[8][9] While it adds a synthetic step (hydroxyl -> amine), it often proceeds under milder conditions, avoiding the harsh, high-temperature environment of POBr₃.
Q2: What are the primary safety concerns for this synthesis? A: Several significant hazards must be managed:
-
Nitrating Mixture: Concentrated nitric and sulfuric acids are extremely corrosive. The mixture is a powerful oxidizing agent. Always prepare it by adding the nitric acid to the sulfuric acid slowly, and keep it chilled.
-
POBr₃ / PBr₃: These reagents are corrosive and react violently with water, releasing HBr gas. Handle them exclusively in a fume hood and wear appropriate personal protective equipment (gloves, goggles, lab coat).
-
Exothermic Reactions: Both the nitration and bromination steps, as well as the workup for the bromination, are highly exothermic. Proper temperature control and slow reagent addition are essential to prevent runaway reactions.
Q3: How can I confirm the identity and purity of my final product? A: A combination of analytical techniques is recommended:
-
TLC: For routine monitoring of reaction progress and chromatographic purity.
-
Melting Point: A sharp melting point is a good indicator of purity.
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation.
-
Mass Spectrometry (MS): Confirms the molecular weight and isotopic pattern (due to the presence of Br and Cl).
Section 4: Key Protocol Parameters
The following table summarizes the critical parameters for the bromination step, which is often the primary source of yield loss.
| Parameter | Recommended Condition | Rationale & Expert Notes |
| Reagent | Phosphorus Oxybromide (POBr₃) | A powerful and effective reagent for this transformation. Ensure it is a fresh bottle, as it can degrade with exposure to moisture. |
| Stoichiometry | 3 - 5 equivalents | A significant excess is required to drive the reaction to completion and act as a solvent. |
| Temperature | Staged; 80-90 °C (1 hr), then 110-120 °C (2-4 hrs) | Prevents initial decomposition. The higher temperature is needed for the final push to completion. Monitor by TLC. |
| Solvent | Neat or minimal DMF/Acetonitrile | Using it neat is common, but a co-solvent can improve control and reproducibility, especially on a larger scale. |
| Workup | Slow quench onto crushed ice | Critical for safety and product precipitation. Must be done slowly in a fume hood to manage the exotherm and HBr evolution. |
| Purification | Recrystallization (e.g., from Ethanol) | Most effective method for removing amorphous impurities and achieving high analytical purity.[4] |
References
- Vertex AI Search. (2020). Sandmeyer reaction.
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved February 15, 2026, from [Link]
- Abu Alnjaa, A. M. (2013). Synthesis of Quinoline Analogues.
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved February 15, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved February 15, 2026, from [Link]
- Master Organic Chemistry. (2018).
- Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-.
- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- Brown, W. D., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.
- Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Semantic Scholar.
- Department of Physics & Chemistry. (2023).
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. physics.emu.edu.tr [physics.emu.edu.tr]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. Sandmeyer Reaction [organic-chemistry.org]
Technical Support Center: Optimization of SNAr Reactions on Electron-Deficient Quinolines
Welcome to the technical support center dedicated to the successful execution of Nucleophilic Aromatic Substitution (SNAr) reactions on electron-deficient quinoline systems. As a cornerstone reaction in the synthesis of medicinally relevant scaffolds, mastering the SNAr on this heterocycle is crucial.[1][2] This guide is structured to provide you with not only procedural steps but also the underlying principles to empower you to troubleshoot and optimize your reactions effectively.
Understanding the SNAr Reaction on Quinolines
The SNAr reaction is a powerful tool for C-N, C-O, and C-S bond formation on aromatic and heteroaromatic rings.[3] Unlike typical nucleophilic substitutions, the SNAr reaction does not proceed through an SN1 or SN2 pathway.[4] Instead, it follows a two-step addition-elimination mechanism.[5][6]
The quinoline ring, being electron-deficient, is inherently activated towards nucleophilic attack, particularly at the 2- and 4-positions.[7] This reactivity is further enhanced by the presence of additional electron-withdrawing groups (EWGs) on the ring.
Here is a diagram illustrating the general mechanism:
Caption: General mechanism of the SNAr reaction on a quinoline ring.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the planning and execution of SNAr reactions on quinolines.
Q1: Which position on the quinoline ring is most reactive for SNAr?
A1: The 2- and 4-positions of the quinoline ring are the most susceptible to nucleophilic attack. This is due to the electron-withdrawing effect of the ring nitrogen, which effectively delocalizes the negative charge in the Meisenheimer intermediate.[7]
Q2: What are the best leaving groups for this reaction?
A2: For SNAr reactions, the reactivity of halogen leaving groups is often inverted compared to SN2 reactions. The order of reactivity is typically F > Cl ≈ Br > I.[4] This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative leaving group that polarizes the C-X bond.[4][8] Other leaving groups like nitro (-NO₂) or sulfonate esters can also be effective.[3]
Table 1: Relative Reactivity of Common Leaving Groups in SNAr Reactions
| Leaving Group | Relative Reactivity | Rationale |
|---|---|---|
| -F | Highest | Highly electronegative, strongly polarizes the C-F bond, facilitating nucleophilic attack.[4][8] |
| -Cl | High | Good leaving group, commonly used.[3] |
| -Br | High | Similar reactivity to -Cl.[3] |
| -I | Moderate | Less effective than other halogens in SNAr.[4] |
| -NO₂ | High | Strong electron-withdrawing group and a good leaving group.[4] |
Q3: How does the choice of solvent affect the reaction?
A3: Dipolar aprotic solvents are generally the best choice for SNAr reactions.[9][10] These solvents can solvate the cation of the nucleophile's salt but do not strongly solvate the nucleophile itself, thus increasing its reactivity.[10] Common choices include DMSO, DMF, NMP, and acetonitrile.[9][11] In some cases, greener alternatives like 2-MeTHF or Cyrene can be considered.[9][12] Protic solvents, like alcohols, can sometimes be used but may act as competing nucleophiles.[12]
Q4: Do I need a catalyst for my SNAr reaction on a quinoline?
A4: In many cases, if the quinoline is sufficiently electron-deficient, a catalyst is not necessary.[13] However, for less activated systems, catalysis can be beneficial. Both acid and base catalysis can be employed.[14] Lewis acids can coordinate to the quinoline nitrogen, further increasing its electron-withdrawing nature.[15] Palladium catalysis can also be an alternative for C-N bond formation on quinolines.[1]
Q5: What is the optimal temperature for the reaction?
A5: The optimal temperature is highly dependent on the reactivity of your substrates. Highly activated quinolines may react at room temperature, while less reactive systems may require heating.[6] It is always advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress by TLC or LC-MS.[5] Be aware that excessively high temperatures can lead to side reactions and decomposition.[16]
Troubleshooting Guide
Even with careful planning, experimental challenges can arise. This guide provides solutions to common problems encountered during SNAr reactions on quinolines.
Caption: A workflow for troubleshooting low-yield SNAr reactions.
Problem 1: No reaction or very low conversion.
-
Possible Cause: Insufficient activation of the quinoline ring.
-
Solution: If possible, add an electron-withdrawing group to the quinoline. Alternatively, consider using a more potent nucleophile.[17] If the nucleophile is an alcohol or amine, pre-treating with a strong base (like NaH) to generate the corresponding alkoxide or amide can significantly increase its nucleophilicity.[3]
-
-
Possible Cause: The reaction temperature is too low.
-
Solution: Gradually increase the reaction temperature in 10-20 °C increments, monitoring for product formation and decomposition.[14]
-
-
Possible Cause: Poor solubility of reactants.
Problem 2: Multiple spots on TLC, indicating side reactions.
-
Possible Cause: The reaction temperature is too high.
-
Solution: Lower the reaction temperature to improve selectivity.[14]
-
-
Possible Cause: The base is too strong or is reacting with other functional groups.
-
Solution: Consider using a milder base, such as K₂CO₃ or Cs₂CO₃, especially if your molecule contains base-sensitive functional groups.
-
-
Possible Cause: Competing reaction pathways.
-
Solution: For some substrates, alternative mechanisms like the SN(ANRORC) can compete, especially with strong nucleophiles like potassium amide in liquid ammonia.[11] Carefully consider your choice of nucleophile and solvent to minimize these pathways.
-
Problem 3: The reaction stalls and does not go to completion.
-
Possible Cause: Deactivation of the nucleophile.
-
Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or reaction with atmospheric moisture, especially when using strong bases.[5]
-
-
Possible Cause: Product inhibition.
-
Solution: In some cases, the product may be less soluble than the starting materials and precipitate out of solution. Try a different solvent or run the reaction at a more dilute concentration.
-
Experimental Protocols
General Protocol for SNAr of a 2-Chloroquinoline with an Amine Nucleophile
This protocol provides a general starting point. The specific conditions, particularly temperature and reaction time, will need to be optimized for your specific substrates.
Materials:
-
2-Chloroquinoline derivative (1.0 eq)
-
Amine nucleophile (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add the 2-chloroquinoline derivative (1.0 eq), the amine nucleophile (1.2 eq), and K₂CO₃ (2.0 eq).
-
Add enough anhydrous DMF to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure substituted quinoline.[5]
References
- SNAr Reaction in Other Common Molecular Solvents.Wordpress.
- Assembly of 4-aminoquinolines via palladium catalysis: a mild and convenient altern
- The effects of solvents and nucleophiles on heteroarom
- SNAr Solvents and Reagents.Wordpress.
- Catalyst-Free Double CH-Functionalization of Quinolines with Phosphine Oxides via Two SNHAr Reaction Sequences.PubMed.
- Troubleshooting low yield in Friedländer synthesis of quinolines.Benchchem.
- Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives.
- Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.Benchchem.
- The Catalysts-Based Synthetic Approaches to Quinolines: A Review.PubMed.
- Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Altern
- Effects of Leaving Group.chem.libretexts.org.
- Nucleophile.Chemistry LibreTexts.
- Can someone please explain nucleophile strength p
- Nucleophilic arom
- 5.
- Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.
- The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Arom
- Catalysed SNAr reactions.Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction.chemistrylearner.com.
- Factors affecting SN2 reactions: Strength of a nucleophile.Khan Academy.
- The mechanism of SNAr reaction.
- Video: Nucleophilic Aromatic Substitution: Addition–Elimin
- The Catalysts-Based Synthetic Approaches to Quinolines: A Review.Bentham Science.
- 21.04 Nuc. Aromatic Substitution.organic-chemistry-tutor.com.
- Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines.
- Optimization of the reaction conditions.
- Addition-Elimination at Arom
- SNAr troubleshooting.Reddit.
- Nucleophilic Aromatic Substitution (SNAr)
- How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?
- Lecture for Lesson IV.
- Reactions of Quinoline.YouTube.
- Nucleophilic aromatic substitution (SNAr) for the synthesis of 2‐chloro‐3‐(arylthiol)quinoxalines (1–5).
- optimizing reaction conditions for quinolinone synthesis.Benchchem.
- Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition.PMC.
- Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols.
- Concerted Nucleophilic Arom
- Concerted nucleophilic aromatic substitution with 19F− and 18F−.Harvard DASH.
- Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines.
- Effect of Temperature on Elimination and Substitution Reactions.YouTube.
- Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilyl
Sources
- 1. Assembly of 4-aminoquinolines via palladium catalysis: a mild and convenient alternative to SNAr methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Catalysts-Based Synthetic Approaches to Quinolines: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 7. m.youtube.com [m.youtube.com]
- 8. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effects of solvents and nucleophiles on heteroaromatic SRN1 reactions [vtechworks.lib.vt.edu]
- 12. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 13. Catalyst-Free Double CH-Functionalization of Quinolines with Phosphine Oxides via Two SNHAr Reaction Sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Catalysed SNAr reactions - Wordpress [reagents.acsgcipr.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Solving solubility issues of 2-Bromo-6-chloro-5-nitroquinoline in organic solvents
Technical Overview & Physicochemical Profile
2-Bromo-6-chloro-5-nitroquinoline is a highly functionalized, electron-deficient scaffold. To resolve solubility issues, we must first understand the molecular forces at play. This molecule exhibits a "push-pull" electronic character but is predominantly defined by significant lipophilicity and strong lattice energy.
-
Structural Analysis: The quinoline core is planar. The C5-nitro group induces strong electron withdrawal, deactivating the ring but potentially enabling
- stacking interactions that increase the melting point and reduce solubility in non-polar solvents. The C2-Bromo and C6-Chloro substituents add significant lipophilicity (increasing LogP) while reducing solubility in polar protic solvents like water or methanol. -
Predicted LogP: ~3.0 – 3.5 (Based on structural analogs like 3-bromo-6-chloro-8-nitroquinoline).
-
Key Challenge: The compound likely suffers from "brick dust" behavior—high crystallinity (due to stacking) combined with poor water solubility. It requires solvents that can disrupt these intermolecular
-interactions.
Solvent Compatibility Matrix
The following data categorizes solvent efficacy based on the dielectric constant and ability to disrupt
| Solvent Class | Representative Solvents | Solubility Rating | Application Context |
| Dipolar Aprotic | DMSO, DMF, NMP, DMAc | Excellent | Primary solvents for stock solutions, SNAr reactions, and biological assay concentrates. |
| Chlorinated | DCM, Chloroform, DCE | Good | Useful for extraction (liquid-liquid) and chromatography loading. May require mild heating. |
| Polar Aprotic | THF, Acetone, Ethyl Acetate | Moderate | Good for reaction intermediates. Often used as the "good" solvent in recrystallization pairs. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Poor | Anti-solvents. Use only when hot for recrystallization or in low % for LCMS mobile phases. |
| Non-Polar | Hexanes, Heptane, Toluene | Very Poor | Strictly used as anti-solvents to force precipitation. |
| Aqueous | Water, PBS, Saline | Insoluble | Will cause immediate precipitation. Requires surfactant or cyclodextrin complexation for aqueous formulation. |
Workflow: Systematic Dissolution Protocol
Do not guess. Follow this logic gate to determine the optimal solvent system for your specific application (Analysis vs. Synthesis vs. Purification).
Figure 1: Decision tree for selecting the appropriate solvent system based on experimental intent.
Troubleshooting Guide (Q&A)
Scenario 1: Analytical Sample Preparation
Q: I am trying to dissolve the solid in Methanol for LCMS injection, but it remains a suspension. Sonicating didn't help. A: Methanol is a poor solvent for poly-halogenated nitroquinolines due to the compound's lipophilicity and lack of hydrogen bond donors.
-
The Fix: Dissolve your standard in Acetonitrile (MeCN) or DMF first.
-
Prepare a 1 mg/mL stock in pure DMF or DMSO.
-
Dilute this stock 10-fold with Acetonitrile.
-
If you must use Methanol (e.g., as mobile phase), ensure the final concentration is <50 µg/mL.
-
-
Why: This "co-solvent" approach ensures the hydrophobic core is solvated by the DMF/MeCN while maintaining compatibility with the reverse-phase column.
Scenario 2: Reaction Scale-Up
Q: My SNAr reaction worked in DMF on a 50mg scale, but on a 5g scale, the product crashed out and trapped impurities. A: This is a common issue with nitroquinolines. As the reaction proceeds, the product might be less soluble than the starting material, or the generation of salt byproducts (e.g., NaBr) might induce "salting out."
-
The Fix:
-
Increase Solvent Volume: Move from 5V (volumes) to 10V or 15V of DMF.
-
Temperature Modulation: Maintain the reaction temperature (e.g., 80-100°C) during the filtration step if you need to remove inorganic salts while keeping the product in solution.
-
Alternative Solvent: Switch to NMP (N-methyl-2-pyrrolidone) . NMP often has higher solubilizing power for these scaffolds than DMF and a higher boiling point.
-
Scenario 3: Recrystallization Difficulties
Q: I tried recrystallizing from hot Ethanol, but it wouldn't dissolve even at reflux. A: Ethanol alone is insufficient to break the lattice energy of this nitro-halo-quinoline. You need a "Good/Bad" solvent pair.
-
The Protocol (DCM/Ethanol Displacement):
-
Dissolve the crude solid in a minimum amount of DCM (Dichloromethane) at room temperature. It should dissolve easily.
-
Filter this solution to remove any insoluble inorganic salts.
-
Add Ethanol (approx. 2-3 equivalents by volume relative to DCM).
-
Heat gently (no open flame!) to boil off the DCM (b.p. 40°C). As the DCM leaves, the solvent composition shifts toward Ethanol (b.p. 78°C).
-
The compound will slowly crystallize out of the hot Ethanol as the solubilizing DCM is removed. Cool slowly to 4°C to maximize yield.
-
Scenario 4: Biological Assay Formulation
Q: When I add my DMSO stock to the cell culture media, it precipitates immediately. A: This "crashing out" occurs because the compound is highly hydrophobic (LogP > 3).
-
The Fix:
-
Limit Final Concentration: Ensure your final DMSO concentration is <0.5% (standard for bioassays) and the compound concentration is below its aqueous solubility limit (likely <10 µM in pure media).
-
Serial Dilution: Do not pipette 100% DMSO stock directly into media. Perform intermediate dilutions in DMSO first, then a 1:10 dilution in media, then add to the plate.
-
Surfactants: If the protocol allows, add 0.1% Tween-80 or complex with cyclodextrin (e.g., HP-β-CD) to the aqueous media before adding the compound. This creates micelles that solubilize the quinoline.
-
Synthesis & Workup Visualization
When synthesizing this compound (e.g., via nitration of 2-bromo-6-chloroquinoline), the workup is critical. The compound is soluble in strong acid (protonated form) but insoluble in water (neutral form).
Figure 2: Standard workup protocol relying on pH-dependent solubility switching.
References
-
PubChem. 5-Nitroquinoline | C9H6N2O2 | CID 11829. National Library of Medicine.[1] Available at: [Link]
-
Organic Syntheses. Isoquinoline, 5-bromo-8-nitro. Org. Synth. 2003, 80, 219. (Demonstrates solubility/workup of bromonitro-heterocycles). Available at: [Link]
-
Dissolution Technologies. Dissolution Method Development for Poorly Soluble Compounds. August 2001.[2] (General guidelines for surfactant use in dissolution). Available at: [Link]
-
MDPI. ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors. Molecules 2023. (Data on nitro-heterocycle solubility in DMSO/NMP). Available at: [Link]
Sources
Technical Support Center: Minimizing Debromination Side Reactions in Cross-Coupling
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of debromination during palladium-catalyzed cross-coupling reactions. Our focus is on providing not just solutions, but a mechanistic understanding to empower you to make informed decisions in your experimental design.
Troubleshooting Guide: A Systematic Approach to Suppressing Debromination
Debromination, the undesired replacement of a bromine atom with hydrogen, is a prevalent side reaction in many cross-coupling protocols, including Suzuki-Miyaura, Heck, Sonogashira, and Stille reactions. This hydrodebromination or protodebromination can significantly lower the yield of your desired product and complicate purification. Below is a systematic guide to diagnose and mitigate this issue.
Issue 1: Significant Debromination Observed in a Suzuki-Miyaura Coupling
You're running a Suzuki-Miyaura coupling with an aryl bromide and an arylboronic acid, but you're isolating a significant amount of the debrominated starting material. Let's break down the potential causes and solutions.
Potential Cause & Troubleshooting Steps:
-
Inappropriate Base Selection: The base plays a crucial role in the catalytic cycle, but strong bases, especially hydroxides, can promote debromination.
-
Actionable Advice: Switch to a milder inorganic base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often excellent choices to minimize this side reaction.[1] Avoid strong alkoxide bases if possible.[1]
-
Mechanistic Rationale: Strong bases can increase the rate of competing side reactions. Milder bases are sufficient to facilitate the transmetalation step without promoting pathways that lead to the formation of palladium-hydride species, which are precursors to debromination.
-
-
Sub-optimal Ligand Choice: The ligand's steric and electronic properties profoundly influence the stability of the palladium intermediates and the relative rates of productive reductive elimination versus side reactions.
-
Actionable Advice: Screen a panel of ligands. Bulky, electron-rich phosphine ligands such as SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands, can often suppress debromination by promoting the desired reductive elimination pathway.[1]
-
Mechanistic Rationale: These ligands can accelerate the rate-limiting steps of the desired catalytic cycle, outcompeting the pathways that lead to debromination. Their steric bulk can also disfavor the formation of intermediates that lead to the unwanted side product.
-
-
High Reaction Temperature: Elevated temperatures can provide the activation energy for undesired pathways, including debromination.[2]
-
Actionable Advice: Attempt the reaction at a lower temperature. Start at room temperature and gradually increase to 80 °C, monitoring the reaction progress and the formation of the debrominated byproduct.[2]
-
-
Protic or Inappropriate Solvent: The solvent can act as a proton source, leading to protodebromination.
Issue 2: Debromination Dominates in a Heck Reaction
In a Heck reaction between an aryl bromide and an alkene, the primary product observed is the debrominated arene.
Potential Cause & Troubleshooting Steps:
-
Hydride-Donating Base: Organic bases, particularly triethylamine (Et₃N), can act as a source of hydride ions, leading to reductive debromination.[2]
-
Actionable Advice: Replace triethylamine with an inorganic base like potassium carbonate (K₂CO₃) or sodium acetate (NaOAc).[2]
-
Mechanistic Rationale: Inorganic bases are less likely to undergo decomposition pathways that generate hydride species, which can be transferred to the palladium center and subsequently to the aryl group.
-
-
Ligand Effects: As with other cross-couplings, the ligand is critical.
-
Actionable Advice: For Heck reactions, consider using bidentate phosphine ligands like dppf or monodentate ligands such as P(o-Tol)₃.[4] The choice will depend on the specific substrates.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of debromination in palladium-catalyzed cross-coupling?
A1: Debromination, or hydrodehalogenation, typically occurs through the formation of a palladium-hydride (Pd-H) species. This can happen in several ways, including β-hydride elimination from certain substrates or ligands, or reaction with trace amounts of water or other proton sources.[1] This Pd-H species can then undergo reductive elimination with the aryl group on the palladium intermediate (Ar-Pd-Br) to yield the debrominated arene (Ar-H) and regenerate the palladium catalyst.[1]
Caption: General pathway for debromination.
Q2: Are certain aryl bromides more susceptible to debromination?
A2: Yes, electron-deficient aryl bromides and particularly N-heterocyclic halides (e.g., bromopyridines, bromoindoles) are more prone to debromination.[1] For N-H containing heterocycles like pyrroles and indoles, deprotonation by the base can increase the electron density of the ring, which can influence the reaction outcome.[5] In some instances, protecting the N-H group can suppress this side reaction.[5]
Q3: How does the choice of palladium precursor affect debromination?
A3: The palladium precursor itself is less of a direct cause of debromination than the ligands and other reaction conditions. However, using a pre-catalyst that readily forms the active Pd(0) species can sometimes be beneficial.[1] This can lead to a faster entry into the desired catalytic cycle, potentially outcompeting side reactions.
Q4: Can the quality of reagents influence the extent of debromination?
A4: Absolutely. Impurities in solvents or reagents can act as hydride donors, leading to reductive debromination.[2] For instance, peroxide-free THF is crucial in Sonogashira couplings to avoid side reactions.[6] Using fresh, high-purity reagents and anhydrous solvents is always recommended.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Debromination
This protocol provides a starting point for coupling an aryl bromide with an arylboronic acid, with conditions selected to suppress debromination.
Materials:
-
Aryl bromide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous toluene or dioxane
-
Water (optional, can sometimes be beneficial but start without if debromination is a major concern)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the aryl bromide, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous solvent via syringe.
-
If using a biphasic system, add degassed water.
-
Stir the reaction mixture at 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup: Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
Caption: Workflow for Suzuki-Miyaura coupling.
Data Summary
| Parameter | Recommendation for Minimizing Debromination | Rationale |
| Base | Weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) | Less prone to promoting hydride formation.[1][2] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) or NHCs | Accelerate desired C-C bond formation.[1] |
| Temperature | Lower temperatures (e.g., RT to 80 °C) | Reduces rate of undesired side reactions.[2] |
| Solvent | Aprotic solvents (e.g., Toluene, Dioxane, THF) | Minimizes potential proton sources.[1][2] |
| Substrate | Protect N-H in heterocycles (e.g., pyrroles, indoles) | Prevents deprotonation-induced reactivity changes.[5] |
References
- Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid - Benchchem. (URL: )
- Reductions of aryl bromides in water at room temper
- Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides | ACS Catalysis - ACS Public
- how to avoid dehalogenation side reactions in Suzuki coupling - Benchchem. (URL: )
-
Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (URL: [Link])
-
Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand | ChemRxiv. (URL: [Link])
- A Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol - Benchchem. (URL: )
-
An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (URL: [Link])
-
Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (URL: [Link])
-
Heck Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. (URL: [Link])
Sources
Purification strategies for 2-Bromo-6-chloro-5-nitroquinoline (recrystallization vs chromatography)
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Bromo-6-chloro-5-nitroquinoline. This document provides a comprehensive overview of two primary purification techniques: recrystallization and column chromatography. It offers practical, field-proven insights and troubleshooting advice to address common challenges encountered during the purification of this compound.
Choosing Your Purification Path: Recrystallization vs. Chromatography
The selection of an appropriate purification strategy for 2-Bromo-6-chloro-5-nitroquinoline is contingent on several factors, including the impurity profile of the crude material, the desired final purity, the required scale of purification, and available resources.
dot graph TD { A[Crude 2-Bromo-6-chloro-5-nitroquinoline] --> B{Initial Purity Assessment (e.g., TLC, NMR)}; B --> C{High Purity (>90%) with Minor Impurities?}; B --> D{Low Purity (<90%) or Complex Mixture?}; C --> E[Recrystallization]; D --> F[Column Chromatography]; E --> G{Successful?}; F --> H{Successful?}; G -- Yes --> I[Pure Product]; G -- No --> F; H -- Yes --> I; H -- No --> J{Re-evaluate & Optimize}; J --> F; } Decision workflow for purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of 2-Bromo-6-chloro-5-nitroquinoline to consider for purification?
While specific experimental data for 2-Bromo-6-chloro-5-nitroquinoline is not extensively published, we can infer properties from its constituent parts and similar molecules. The presence of nitro, bromo, and chloro groups on the quinoline core suggests a high molecular weight and polarity. This compound is expected to be a solid at room temperature with limited solubility in non-polar solvents and greater solubility in polar organic solvents.[1][2][3]
Q2: Which technique is generally faster for purifying this compound?
For obtaining a highly pure product from a relatively clean crude sample (>90% purity), recrystallization is often faster. However, if the crude material is complex with multiple impurities, column chromatography, although more time-consuming, will likely be necessary to achieve high purity.
Q3: Can I use recrystallization to remove a significant amount of impurities?
Recrystallization is most effective for removing small amounts of impurities.[4] If your crude product is heavily contaminated, a preliminary purification step, such as a solvent wash or column chromatography, may be necessary before a final recrystallization.
Q4: How do I choose between normal-phase and reversed-phase chromatography?
For a polar compound like 2-Bromo-6-chloro-5-nitroquinoline, normal-phase chromatography using a polar stationary phase like silica gel is the conventional and often most effective approach.[5] Reversed-phase chromatography is typically employed for nonpolar compounds.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[4]
Problem 1: The compound "oils out" and does not form crystals.
-
Causality: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is common when the boiling point of the solvent is high or when there are significant impurities that depress the melting point of the mixture.
-
Troubleshooting Steps:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level.[6]
-
Slow Cooling: Allow the solution to cool very slowly. Insulate the flask to encourage gradual crystal formation.
-
Solvent System Modification: If the issue persists, consider a different solvent with a lower boiling point or a two-solvent system. In a two-solvent system, dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) until turbidity is observed, then heat to clarify and cool slowly.[7]
-
Problem 2: No crystals form upon cooling.
-
Causality: The solution may be supersaturated, meaning the concentration of the dissolved compound is higher than its normal saturation point. Crystal formation requires a nucleation site to begin.
-
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution.
-
-
Increase Concentration: If induction methods fail, it's possible too much solvent was used. Gently heat the solution to evaporate some of the solvent and then attempt to cool and crystallize again.[8]
-
Extended Cooling: Cool the solution in an ice bath to further decrease the solubility of the compound.
-
Problem 3: Very low recovery of the purified product.
-
Causality: This is often due to using an excessive amount of solvent, where a significant portion of the product remains in the mother liquor even after cooling.
-
Troubleshooting Steps:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[9]
-
Cold Wash: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid re-dissolving the product.
-
Second Crop: The mother liquor can be concentrated by evaporating some of the solvent and cooling again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Troubleshooting Guide: Column Chromatography
Column chromatography separates compounds based on their differential adsorption onto a stationary phase as a mobile phase is passed through it.[5]
Problem 1: The compound does not move from the baseline (Rf = 0).
-
Causality: The mobile phase is not polar enough to compete with the stationary phase (silica gel) for binding to your polar compound.
-
Troubleshooting Steps:
-
Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in your eluent system. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.[10]
-
Stronger Polar Solvent: If increasing the proportion of the current polar solvent is ineffective, switch to a more polar solvent altogether, such as methanol or isopropanol, in combination with a less polar solvent like dichloromethane.
-
Problem 2: All compounds come off the column at the solvent front (Rf = 1).
-
Causality: The mobile phase is too polar, causing all components of the mixture to be carried along with it without significant interaction with the stationary phase.
-
Troubleshooting Steps:
-
Decrease Mobile Phase Polarity: Reduce the proportion of the polar solvent in your eluent. For instance, if using 10% ethyl acetate in hexane, try 5% or 2%.
-
Less Polar Solvent System: Switch to a less polar solvent system. For example, if using dichloromethane, consider switching to a mixture of hexanes and ethyl acetate.
-
Problem 3: Poor separation between the desired compound and an impurity ("streaking" or overlapping bands).
-
Causality: This can be caused by several factors, including overloading the column, an inappropriate solvent system, or decomposition of the compound on the silica gel.
-
Troubleshooting Steps:
-
Optimize Loading: Ensure the sample is dissolved in a minimal amount of solvent and loaded as a narrow band at the top of the column. Dry loading, where the sample is pre-adsorbed onto a small amount of silica gel before being added to the column, can improve resolution.[11]
-
Fine-tune the Solvent System: Use thin-layer chromatography (TLC) to test various solvent systems to find one that provides good separation between your product and the impurity. Aim for a solvent system that gives your desired compound an Rf value between 0.2 and 0.4.
-
Check for Decomposition: Run a 2D TLC plate to check for compound stability on silica gel. If the compound is degrading, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of a base like triethylamine in the eluent.
-
Experimental Protocols
Protocol 1: Recrystallization of 2-Bromo-6-chloro-5-nitroquinoline
This protocol is based on established methods for similar halogenated nitroaromatic compounds.[12][13]
-
Solvent Selection: Based on the polarity of the target molecule, a mixed solvent system of a more polar solvent like ethyl acetate or acetone with a non-polar co-solvent like hexanes or heptane is a good starting point.[6]
-
Dissolution: In an Erlenmeyer flask, add the crude 2-Bromo-6-chloro-5-nitroquinoline. Add a minimal amount of the more polar solvent (e.g., ethyl acetate) and heat the mixture gently with stirring until the solid dissolves completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the solution is still hot, slowly add the non-polar co-solvent (e.g., hexanes) dropwise until the solution becomes faintly cloudy. Add a drop or two of the polar solvent to redissolve the precipitate.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold non-polar solvent (e.g., hexanes).
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of 2-Bromo-6-chloro-5-nitroquinoline
This protocol is based on purification methods for structurally related nitro- and bromo-substituted quinolines and isoquinolines.[14]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude 2-Bromo-6-chloro-5-nitroquinoline in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Carefully add the sample to the top of the silica gel bed. Alternatively, for better resolution, perform a dry loading by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.[11]
-
Elution: Begin eluting with a low polarity mobile phase (e.g., 5% ethyl acetate in hexanes). Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC).
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified 2-Bromo-6-chloro-5-nitroquinoline.
Data Summary
| Parameter | Recrystallization | Column Chromatography |
| Principle | Differential solubility in a solvent at different temperatures.[4] | Differential partitioning between a stationary and a mobile phase.[15] |
| Typical Solvents | Mixed systems like Ethyl Acetate/Hexanes, Acetone/Hexanes.[6] | Gradient of Ethyl Acetate in Hexanes or Methanol in Dichloromethane.[14] |
| Best For | Removing small amounts of impurities from a relatively pure compound. | Separating complex mixtures with multiple components. |
| Typical Yield | 60-90% (can be lower if multiple crops are not collected). | 50-85% (dependent on separation efficiency). |
| Purity Achievable | Good to excellent, depending on the impurity profile. | Can achieve very high purity (>99%). |
References
-
Organic Syntheses Procedure. Isoquinoline, 5-bromo-8-nitro. Available from: [Link]
-
Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it? r/chemistry. Available from: [Link]
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
-
MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. Available from: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]
-
How to run column chromatography. Available from: [Link]
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Available from: [Link]
-
Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Available from: [Link]
-
ChemSynthesis. (2025, May 20). 2-chloro-6-nitroquinoline. Available from: [Link]
-
Column chromatography.pdf. Available from: [Link]
-
ArtMolecule. Impurities and Degradation products. Available from: [Link]
- Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Available from: [Link]
-
PubChem. 6-Bromo-2-chloroquinoline. Available from: [Link]
-
PubChemLite. 2-bromo-6-chloroquinoline (C9H5BrClN). Available from: [Link]
-
Cheméo. Chemical Properties of 2-Bromo-1-chloro pentane (CAS 108200-26-6). Available from: [Link]
-
Archive.org. solubilities. Available from: [Link]
-
ACG Publications. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CAS 13067-94-2: 2-Chloro-5-nitroquinoline | CymitQuimica [cymitquimica.com]
- 4. mt.com [mt.com]
- 5. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. reddit.com [reddit.com]
- 9. edu.rsc.org [edu.rsc.org]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. chromtech.com [chromtech.com]
- 12. guidechem.com [guidechem.com]
- 13. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. rnlkwc.ac.in [rnlkwc.ac.in]
Technical Support Center: Controlling Exotherms During Nitration of 2-Bromo-6-chloroquinoline
Welcome to the Technical Support Center for advanced synthetic chemistry. This guide is specifically designed for researchers, scientists, and drug development professionals engaged in the nitration of 2-bromo-6-chloroquinoline. Our focus is to provide in-depth, actionable insights into managing the exothermic nature of this reaction, ensuring both safety and optimal experimental outcomes. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address the nuanced challenges you may encounter.
Troubleshooting Guide: Proactive and Reactive Measures for Exotherm Control
The nitration of halogenated quinolines is a powerful transformation, but one that demands rigorous control over reaction parameters to mitigate the inherent risks of thermal runaway.[1][2] This section provides a logical framework for troubleshooting potential and active exothermic events.
Question 1: My reaction temperature is rising uncontrollably despite external cooling. What are the immediate steps to prevent a runaway reaction?
Answer: An uncontrolled temperature spike is a critical situation that requires immediate and decisive action. A thermal runaway occurs when the heat generated by the reaction exceeds the rate of heat removal, leading to an acceleration of the reaction rate and further heat generation.[2]
Immediate Actions:
-
Cease Reagent Addition: Immediately stop the addition of the nitrating agent (e.g., nitric acid).[3]
-
Enhance Cooling: If not already at maximum, increase the efficiency of your cooling bath. For ice baths, ensure a slurry of ice and water for optimal contact with the flask.
-
Controlled Quenching (Proceed with Extreme Caution): If the temperature continues to rise rapidly, a controlled quench may be necessary. This is an advanced and potentially hazardous step. The safest approach is to slowly and carefully add the reaction mixture to a vigorously stirred slurry of crushed ice and water.[4] This serves to rapidly cool the reaction and dilute the acid, effectively stopping the nitration.[4] Never add water or ice directly to the reaction mixture , as this can cause localized boiling and splashing of corrosive acids.
Root Cause Analysis and Prevention:
-
Inadequate Cooling Capacity: Ensure your cooling bath volume is sufficient for the scale of your reaction. For larger scale reactions, consider a cryostat for more precise temperature control.
-
Addition Rate of Nitrating Agent: The rate of addition of the nitrating agent is a critical parameter. A slower, dropwise addition allows the cooling system to dissipate the generated heat effectively.[2]
-
Poor Mixing: Inadequate stirring can lead to localized "hot spots" where the reaction accelerates. Ensure the stirring is vigorous enough to maintain a homogenous mixture. Computational Fluid Dynamics (CFD) can be used to model and optimize mixing in reactors.[5][6]
Question 2: I'm observing the formation of brown fumes (NOx) from my reaction. What does this indicate and how should I respond?
Answer: The evolution of brown fumes, which are nitrogen oxides (NOx), is a strong indicator of a potential runaway reaction or decomposition of the nitric acid.[1] This is a serious safety concern as NOx gases are highly toxic and corrosive.[7]
Immediate Actions:
-
Ensure Adequate Ventilation: All nitration reactions must be conducted in a certified chemical fume hood with excellent ventilation to prevent inhalation of toxic fumes.[8]
-
Monitor Temperature Closely: The formation of NOx is often accompanied by a rapid temperature increase. Be prepared to implement emergency cooling procedures as outlined in the previous question.
-
Consider Reaction Quenching: If the evolution of NOx is vigorous and accompanied by a significant temperature rise, quenching the reaction is the safest course of action.[4]
Root Cause Analysis and Prevention:
-
Overheating: The most common cause is the reaction temperature exceeding the desired range, leading to the decomposition of nitric acid.
-
Impure Reagents: The presence of impurities in the starting materials or reagents can sometimes catalyze side reactions that produce NOx.
-
Incorrect Stoichiometry: An excess of nitric acid can increase the likelihood of its decomposition, especially at elevated temperatures.
Question 3: My product yield is low, and I suspect side reactions due to poor exotherm control. How can I optimize the reaction to improve yield and selectivity?
Answer: Poor temperature control can lead to a host of side reactions, including di-nitration, oxidation of the starting material, and decomposition of the product, all of which will reduce the yield of the desired 2-bromo-6-chloro-8-nitroquinoline.
Optimization Strategies:
-
Precise Temperature Control: Maintain a consistently low temperature throughout the addition of the nitrating agent. A temperature range of 0-5 °C is a good starting point for many nitration reactions.
-
Slow and Controlled Addition: Employ a syringe pump for the gradual addition of the nitrating agent. This ensures a steady rate of heat generation that can be managed by the cooling system.[3]
-
Use of a Co-solvent: In some cases, the use of a co-solvent that is resistant to nitration, such as dichloromethane, can help to moderate the reaction and improve heat transfer.[9]
-
Reaction Monitoring: Utilize techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the progress of the reaction. This will help you determine the optimal reaction time and prevent the formation of byproducts from over-reaction.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the practical execution and safety considerations of nitrating 2-bromo-6-chloroquinoline.
Q1: What is the optimal nitrating agent and reaction medium for this specific substrate?
A1: The most common and effective nitrating agent for quinoline derivatives is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[10][11] Sulfuric acid serves two crucial roles: it protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), and it acts as a dehydrating agent, removing the water produced during the reaction which would otherwise inhibit it.[10][12]
Q2: Why does nitration of 2-bromo-6-chloroquinoline preferentially occur at the 8-position?
A2: In the strongly acidic conditions of nitration, the quinoline nitrogen is protonated. This makes the pyridine ring electron-deficient and deactivates it towards electrophilic attack. Therefore, electrophilic substitution, such as nitration, occurs on the benzene ring.[13][14] The substitution pattern is directed to the 5- and 8-positions, which are electronically favored.[13][15] In the case of 2-bromo-6-chloroquinoline, the presence of the 6-chloro substituent may sterically and electronically influence the regioselectivity, often favoring the 8-position.
Q3: What are the essential personal protective equipment (PPE) and engineering controls for conducting this nitration?
A3: Due to the corrosive and toxic nature of the reagents and potential for runaway reactions, stringent safety measures are paramount.[7][8]
-
Engineering Controls:
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.[8]
-
Gloves: Acid-resistant gloves (e.g., butyl rubber or Viton) should be worn.
-
Lab Coat: A flame-resistant lab coat is essential.
-
Q4: How should I properly quench and work up the reaction mixture after the nitration is complete?
A4: A controlled workup procedure is crucial for safely isolating the product.
-
Quenching: Slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice and water.[4] This will both cool the mixture and dilute the acids, causing the product to precipitate.
-
Neutralization: The acidic aqueous mixture should be carefully neutralized with a base such as sodium bicarbonate or sodium carbonate solution. This should be done slowly and with cooling, as the neutralization is also exothermic.[4]
-
Extraction: If the product does not precipitate, it can be extracted with a suitable organic solvent like dichloromethane or ethyl acetate.[4]
-
Washing: The organic layer should be washed with water and then brine to remove any remaining impurities.
-
Drying and Concentration: The organic layer is then dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is removed under reduced pressure.
Q5: Can I use a different nitrating agent to avoid the use of mixed acids?
A5: While mixed acid is the most common, alternative nitrating agents exist. Reagents like benzyltriphenylphosphonium nitrate in the presence of methanesulfonic anhydride have been reported for the nitration of aromatic rings under milder conditions.[16] However, the suitability of these reagents for 2-bromo-6-chloroquinoline would need to be experimentally verified.
Data and Protocols
Table 1: Key Reaction Parameters and Recommended Controls
| Parameter | Recommended Range/Value | Rationale |
| Reaction Temperature | 0 - 5 °C | Minimizes side reactions and reduces the risk of thermal runaway. |
| Addition Rate of HNO₃ | Slow, dropwise (e.g., over 30-60 min) | Allows for effective heat dissipation by the cooling system.[2] |
| Stirring Speed | Vigorous (ensure good vortex) | Prevents localized overheating and ensures homogeneity. |
| Molar Ratio (HNO₃:Substrate) | 1.1 - 1.5 : 1 | A slight excess of nitric acid ensures complete reaction, but a large excess should be avoided. |
| Quenching Medium | Crushed Ice/Water Slurry | Rapidly cools and dilutes the reaction mixture, stopping the reaction.[4] |
Experimental Protocol: Nitration of 2-Bromo-6-chloroquinoline
Disclaimer: This protocol is intended for experienced chemists. All necessary safety precautions must be taken.
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath.
-
Initial Charge: To the flask, add 2-bromo-6-chloroquinoline (1.0 eq).
-
Acid Addition: Slowly add concentrated sulfuric acid (e.g., 5-10 volumes) while maintaining the internal temperature below 10 °C.
-
Cooling: Cool the mixture to 0 °C.
-
Nitrating Agent Addition: In the dropping funnel, prepare a solution of concentrated nitric acid (1.1 eq) in concentrated sulfuric acid (e.g., 2-3 volumes). Add this nitrating mixture dropwise to the quinoline solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction at 0-5 °C and monitor its progress by TLC or HPLC.
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a vigorously stirred slurry of crushed ice.
-
Workup: Follow the workup procedure outlined in FAQ Q4.
Visualizations
Caption: Proactive and reactive workflow for managing exotherms.
Caption: Simplified mechanism of quinoline nitration.
References
- Technical Support Center: Work-up Procedures for Aromatic Nitr
- Nitr
- Best Practices for Working with Chemical Reactions in the Lab.
- Control Strategies For Managing Exothermic Reactions In Flow - P
- Why does the nitration of quinoline occur
- Hazard of Runaway of Nitration Processes in Nitrocompounds Production - Biblioteka Nauki.
- Exothermic Reaction Hazards - TSM TheSafetyMaster Priv
- Violence of a nitration runaway - Science made alive: Chemistry/Experiments.
- Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal.
- Nitric Acid Safety Tips & Health Hazards | VelocityEHS.
- Nitration and Sulfonation Reactions In Electrophilic Arom
- CFD Simulation of Mixing Effect on a Continuous Stirred Tank Reactor - Semantic Scholar.
- Electrophilic substitution reaction in quinoline and isoquinoline.
- A fast and mild method for nitration of aromatic rings - ResearchG
- Prepar
- Analysis of Mixing Efficiency in a Stirred Reactor Using Comput
- Nitr
- WO1998019978A1 - Nitration process - Google P
- 1 NITR
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- 14. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Catalyst Poisoning in Palladium Coupling of Nitroquinolines
Introduction
Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern synthetic chemistry, particularly within drug development for the construction of complex molecular architectures. However, the presence of certain functional groups within the substrates can pose significant challenges, leading to catalyst deactivation and diminished reaction efficiency. One such challenge is the coupling of nitroquinolines. The quinoline nitrogen and the nitro group can act as potent poisons to the palladium catalyst, leading to frustratingly low yields or complete reaction failure.
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming catalyst poisoning in the palladium-catalyzed coupling of nitroquinolines. Through a question-and-answer format, this guide delves into the mechanistic underpinnings of catalyst deactivation and offers field-proven strategies to mitigate these effects and achieve successful coupling outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura coupling of a nitro-substituted bromoquinoline is failing. What are the likely causes of catalyst deactivation?
A1: Core Problem Analysis
When a Suzuki-Miyaura reaction involving a nitroquinoline fails, the primary suspects are two-fold: poisoning by the quinoline nitrogen and interference from the nitro group. Both functionalities can interact with the palladium center and disrupt the catalytic cycle.
-
Quinoline Nitrogen Poisoning: The lone pair of electrons on the quinoline's nitrogen atom can coordinate strongly to the palladium catalyst.[1][2] This coordination can block the active sites necessary for the catalytic cycle to proceed, effectively "poisoning" the catalyst and leading to a significant drop in or complete loss of activity.[1]
-
Nitro Group Interference: Nitro compounds are known to be capable of oxidizing the active Pd(0) to Pd(II), which can then be complexed by other species in the reaction mixture, leading to catalyst deactivation.[3] While palladium on carbon (Pd/C) is commonly used for the reduction of nitro groups to amines, this reactivity highlights the potential for interaction between the nitro group and the palladium catalyst in a cross-coupling reaction.[4][5]
Troubleshooting Workflow: A Step-by-Step Guide
-
Initial Diagnosis: The first step is to confirm that the basic reaction parameters are optimized. Ensure that your solvents are anhydrous and thoroughly degassed, as oxygen can oxidize the active Pd(0) catalyst.[6] The purity of the base is also critical for the activation of the boronic acid.[6]
-
Ligand Selection: The choice of ligand is paramount in preventing catalyst poisoning by the quinoline nitrogen. Bulky, electron-rich phosphine ligands are often effective in sterically shielding the palladium center, thereby preventing coordination of the quinoline nitrogen.[7] Consider screening ligands such as XPhos, SPhos, or RuPhos.[7] These ligands not only provide steric hindrance but also promote the desired oxidative addition and reductive elimination steps of the catalytic cycle.[8][9]
-
Catalyst Choice and Pre-activation: Many Suzuki reactions utilize a Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. If this reduction is inefficient, the catalytic cycle will not initiate properly.[6] Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass this step.[6][7] Modern Buchwald precatalysts are also designed for reliable formation of the active catalyst.[6]
-
Base and Solvent Screening: The choice of base and solvent system can significantly impact the reaction outcome. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are common, and their effectiveness can be solvent-dependent.[6] If one base is ineffective, screening others is a logical step.[6] For biphasic solvent systems (e.g., toluene/water), vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[6]
Visualizing the Problem: Catalyst Deactivation Pathway
Caption: Catalyst deactivation pathways in the presence of nitroquinolines.
Q2: I've tried different ligands and catalyst sources, but my reaction is still sluggish. Could the nitro group be directly reduced under the reaction conditions?
A2: Understanding Potential Side Reactions
Yes, it is possible that the conditions of your cross-coupling reaction are promoting the reduction of the nitro group, which can lead to a complex mixture of products and consume reagents.
-
Mechanism of Nitro Group Reduction: Palladium catalysts, particularly in the presence of a hydrogen source (which can be generated in situ from solvents or additives), are highly effective for the reduction of nitro groups to amines.[4] While your primary goal is cross-coupling, the catalytic system may inadvertently facilitate this reduction.
-
Impact on the Reaction: If the nitro group is reduced to an amino group, this newly formed aniline derivative can then potentially participate in its own cross-coupling reactions, leading to undesired byproducts. Furthermore, the consumption of the palladium catalyst in this side reaction will decrease the rate of the desired coupling.
Experimental Strategies to Minimize Nitro Reduction
-
Careful Selection of Reaction Conditions: Avoid conditions that are known to favor nitro group reduction. This includes minimizing the presence of potential hydrogen sources. While challenging, screening different solvents and bases can sometimes identify a combination that is less prone to facilitating this side reaction.
-
Use of Additives: In some cases, the use of specific additives can help to temper the reactivity of the catalyst towards the nitro group. However, this requires careful screening as additives can also interfere with the desired coupling reaction.
-
Alternative Coupling Strategies: If nitro group reduction remains a persistent issue, it may be necessary to consider alternative synthetic strategies. For instance, performing the cross-coupling reaction on a precursor to the nitroquinoline and then introducing the nitro group in a subsequent step. Alternatively, protecting the nitro group is not a common strategy, but in challenging cases, exploring less conventional approaches may be warranted.
Data Summary: Recommended Starting Conditions for Nitroquinoline Suzuki Coupling
| Parameter | Recommended Starting Point | Rationale |
| Catalyst | Pd₂(dba)₃ or a Buchwald Precatalyst | Provides a reliable source of active Pd(0) and can be more resistant to poisoning.[6][10] |
| Ligand | XPhos, SPhos, or other bulky, electron-rich phosphines | Sterically protects the palladium center from coordination by the quinoline nitrogen.[7] |
| Base | K₃PO₄ or Cs₂CO₃ | Often effective in Suzuki couplings and can influence the rate of both the desired reaction and potential side reactions.[6] |
| Solvent | Dioxane/H₂O or Toluene/H₂O | Common solvent systems for Suzuki reactions; ensure they are thoroughly degassed.[6] |
| Temperature | 80-110 °C | Many Suzuki couplings require heating to proceed at a reasonable rate.[6] |
Q3: My reaction appears to start but then stalls. What could be causing this mid-reaction catalyst death?
A3: Diagnosing Mid-Reaction Deactivation
A reaction that initiates but fails to go to completion is a classic sign of catalyst deactivation during the reaction. This can be due to a number of factors that accumulate over time.
-
Product Inhibition: In some cases, the coupled product itself can be a more effective ligand for the palladium catalyst than the starting materials. As the product concentration increases, it can bind to the catalyst and inhibit further turnover.
-
Formation of Palladium Black: The appearance of a black precipitate is often indicative of the formation of palladium black, which is aggregated, inactive palladium metal.[11] This can be caused by a number of factors including an insufficient ligand-to-palladium ratio, the presence of oxygen, or excessively high temperatures.[6]
-
Ligand Oxidation: Phosphine ligands are susceptible to oxidation by trace amounts of air, which renders them unable to coordinate to the palladium center.[6] This can lead to catalyst deactivation over the course of the reaction.
Troubleshooting Mid-Reaction Stalling
-
Optimize Ligand-to-Metal Ratio: Ensure you are using an appropriate ligand-to-palladium ratio, which is typically between 1:1 and 4:1 depending on the specific ligand and catalyst.[6] An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation.[6]
-
Rigorous Degassing: The importance of maintaining an inert atmosphere cannot be overstated. Oxygen can oxidize the Pd(0) catalyst and phosphine ligands, leading to deactivation.[6] Employ rigorous degassing techniques such as sparging with an inert gas (argon or nitrogen) for 15-30 minutes or using several freeze-pump-thaw cycles.[6]
-
Temperature Control: While heating is often necessary, excessive temperatures can accelerate catalyst decomposition.[6] It is important to find the optimal temperature that balances reactivity and catalyst stability.
-
Reagent Purity: Ensure the purity of all reagents, including the nitroquinoline, boronic acid, base, and solvent. Impurities can act as catalyst poisons and contribute to deactivation over time.[11]
Decision Tree for Troubleshooting Stalled Reactions
Caption: A decision-making workflow for troubleshooting stalled reactions.
References
- Albers, P., Pietsch, J., & Parker, S. F. (2001). Poisoning and deactivation of palladium catalysts.
- Cimarelli, C. (2019). Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules, 24(2), 233.
-
DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. Retrieved February 16, 2026, from [Link]
-
chemeurope.com. (n.d.). Catalyst poisoning. Retrieved February 16, 2026, from [Link]
- Nett, A. J., et al. (2023). Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts. Journal of the American Chemical Society, 145(1), 446–456.
- MDPI. (2025).
- MDPI. (2025).
- Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1859–1873.
- Powers, D. C., & Ritter, T. (2011). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 45(6), 840–850.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
- OSTI.GOV. (1983).
- Matmatch. (2024).
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved February 16, 2026, from [Link]
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands.
- Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros.
- Royal Society of Chemistry. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers.
- PubMed. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. Journal of the American Chemical Society, 130(14), 4884–4894.
- Google Patents. (n.d.).
- Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C)
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
Sources
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- 2. Catalyst_poisoning [chemeurope.com]
- 3. scispace.com [scispace.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 9. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
Stability of 2-Bromo-6-chloro-5-nitroquinoline under basic conditions
Overview
This technical guide provides in-depth information, troubleshooting advice, and frequently asked questions regarding the stability of 2-Bromo-6-chloro-5-nitroquinoline, a critical intermediate in pharmaceutical research and organic synthesis. Understanding its behavior in basic conditions is paramount for successful experimental design, ensuring reaction specificity, and preventing the formation of unwanted byproducts. This document is intended for researchers, chemists, and drug development professionals who utilize this compound in their workflows.
Core Concepts: The Chemistry of a Highly Activated System
The reactivity of 2-Bromo-6-chloro-5-nitroquinoline is dominated by the powerful electron-withdrawing nature of the nitro group (-NO₂) at the C-5 position.[1] This group significantly reduces the electron density of the quinoline ring system, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .[2][3]
In an SNAr reaction, a nucleophile attacks an electron-deficient aromatic ring, displacing a leaving group. The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.[1] The stability of this intermediate is the key to the reaction's feasibility. The nitro group at C-5 is perfectly positioned to stabilize the negative charge developed during nucleophilic attack at the ortho (C-6) and para (C-4, C-2) positions through resonance.
Caption: Figure 1: SNAr Mechanism on the Quinoline Ring
Frequently Asked Questions (FAQs)
Q1: How stable is 2-Bromo-6-chloro-5-nitroquinoline when exposed to a common laboratory base like sodium hydroxide or triethylamine?
A1: The compound is generally unstable in the presence of strong nucleophilic bases like sodium hydroxide (NaOH) or sodium methoxide (NaOMe). These bases can act as nucleophiles (OH⁻, MeO⁻), initiating an SNAr reaction to displace one of the halogen substituents.[2] Non-nucleophilic, sterically hindered bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are less likely to cause degradation through direct substitution at room temperature, but they can still promote decomposition if impurities are present or if the reaction is heated.[4]
Q2: Under basic conditions, which halogen is more likely to be substituted: the bromine at C-2 or the chlorine at C-6?
A2: The chlorine at the C-6 position is predicted to be significantly more reactive and thus more likely to be substituted.[1] The reason is electronic: the nitro group at C-5 is ortho to the chlorine at C-6. This ortho-relationship provides powerful resonance stabilization for the negatively charged Meisenheimer intermediate formed upon nucleophilic attack at C-6.[1] While the C-2 position is also activated, the stabilization provided by the C-5 nitro group is less direct. Therefore, nucleophilic attack is kinetically favored at the C-6 position.
Q3: What are the expected degradation products when this compound reacts with a base like aqueous NaOH?
A3: The primary degradation product in aqueous NaOH would be 2-Bromo-6-hydroxy-5-nitroquinoline , resulting from the substitution of the chloro group with a hydroxyl group. If the reaction is forced with higher temperatures or longer reaction times, subsequent or competing substitution at the C-2 position to form 6-hydroxy-5-nitroquinolin-2-one (via its tautomer) or other complex products could occur. The initial degradation pathway is almost certainly hydroxylation at C-6.[5][6]
Q4: How do solvent and temperature affect the rate of degradation under basic conditions?
A4: Both solvent and temperature play a crucial role.
-
Solvent: Polar aprotic solvents like DMF, DMSO, or THF can accelerate SNAr reactions by solvating the cation of the base and leaving the "naked" nucleophile highly reactive.[7] Protic solvents like ethanol or water can participate in the reaction (e.g., forming ethoxides or hydroxides) and can solvate the nucleophile, potentially slowing the reaction compared to polar aprotic solvents.
-
Temperature: As with most chemical reactions, increasing the temperature will significantly increase the rate of degradation. SNAr reactions on deactivated or moderately activated rings often require heat to proceed at a reasonable rate.[8] For a highly activated system like this, degradation may be observable even at room temperature but will be much faster upon heating.
Q5: What is the best analytical method to monitor the stability of my 2-Bromo-6-chloro-5-nitroquinoline sample?
A5: The most reliable and widely used method is High-Performance Liquid Chromatography (HPLC) with UV detection.[9] This technique allows for the separation and quantification of the parent compound from its potential degradation products. Developing a stability-indicating HPLC method is crucial for accurate assessment. For identifying the exact structure of unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[6]
Q6: What are the recommended storage and handling procedures to ensure the long-term stability of this compound?
A6: To maximize shelf-life and prevent degradation, follow these procedures:
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[10][11] For long-term storage, refrigeration (2-8 °C) is recommended. The compound should be protected from light, as nitroaromatic compounds can be photolytically sensitive.[9]
-
Handling: Use this compound in a well-ventilated area or a chemical fume hood.[11] Avoid creating dust. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12][13] Avoid contact with strong bases, oxidizing agents, and excessive heat.
Data Summary: Predicted Stability Profile
The following table summarizes the expected reactivity of 2-Bromo-6-chloro-5-nitroquinoline under various basic conditions.
| Condition | Base Type | Solvent | Temperature | Expected Reactivity/Stability | Primary Product(s) |
| 1 M NaOH (aq) | Strong, Nucleophilic | Water | 25 °C | Moderate degradation over time. | 2-Bromo-6-hydroxy-5-nitroquinoline |
| 1 M NaOH (aq) | Strong, Nucleophilic | Water | 80 °C | Rapid degradation. | 2-Bromo-6-hydroxy-5-nitroquinoline and other products |
| 1 M NaOMe in MeOH | Strong, Nucleophilic | Methanol | 25 °C | Rapid degradation. | 2-Bromo-6-methoxy-5-nitroquinoline |
| Triethylamine (TEA) | Weak, Non-nucleophilic | Dichloromethane | 25 °C | Generally stable. | N/A (minor degradation possible with impurities) |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Strong, Non-nucleophilic | THF | 25 °C | Potential for slow degradation or side reactions over time. | Complex mixture possible. |
Troubleshooting Guide
| Problem Encountered | Possible Cause | Recommended Solution |
| Low yield or no reaction in a planned synthesis | The base used is degrading the starting material before the desired reaction can occur. | Switch to a non-nucleophilic base (e.g., DIPEA, Proton-Sponge®) if the reaction chemistry allows. Run the reaction at a lower temperature to minimize the rate of the competing degradation reaction. Add the base slowly to the reaction mixture to avoid high local concentrations. |
| Appearance of multiple spots on TLC/peaks in HPLC | Degradation of the starting material into multiple byproducts. | Confirm the identity of the main byproduct via LC-MS to verify the degradation pathway. Re-purify the starting material to remove any acidic or basic impurities that might be catalyzing decomposition. Ensure all solvents are anhydrous and free of contaminants. |
| Sample darkens or changes color upon storage | Slow degradation due to exposure to light, moisture, or air (oxidation).[6] | Store the material in an amber vial to protect it from light.[9] Store under an inert atmosphere (e.g., argon or nitrogen) if the compound is found to be air-sensitive. Re-test the purity of the material using HPLC before use to ensure it meets the required specifications for your experiment. |
| Inconsistent results in biological assays | The stock solution of the compound is degrading over time in the assay buffer or solvent (e.g., DMSO). | Prepare fresh stock solutions immediately before use. Conduct a time-course stability study of the compound in the specific assay buffer using HPLC to determine its window of stability. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. |
Experimental Protocol: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation products and establish the intrinsic stability profile of 2-Bromo-6-chloro-5-nitroquinoline, based on ICH guidelines.[9]
Caption: Figure 2: Forced Degradation Experimental Workflow
Methodology:
-
Stock Solution: Prepare a 1 mg/mL stock solution of 2-Bromo-6-chloro-5-nitroquinoline in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions:
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60 °C for 4-8 hours. Take samples at regular intervals.[6]
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 4-8 hours.[6]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.[9]
-
Thermal Degradation: Place a small amount of the solid compound in an oven at 70 °C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and a solution (100 µg/mL) to light as per ICH Q1B guidelines (1.2 million lux hours and 200 watt-hours/square meter). Keep a control sample wrapped in aluminum foil.
-
-
Sample Preparation for Analysis: Before injection, cool the stressed samples to room temperature. Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively. Dilute all samples with the mobile phase to a final concentration of approximately 50-100 µg/mL.
-
Analysis: Analyze all samples, including a non-stressed control, by a validated, stability-indicating HPLC-UV method. Calculate the percentage of degradation. If significant degradation is observed, use LC-MS to identify the mass of the degradation products.
References
-
Molecules. (2010). Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. [Link]
-
Molecules. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. [Link]
-
ResearchGate. (n.d.). Synthesis of nitroquinoline derivatives 9. [Link]
-
Molecules. (2021). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. [Link]
-
Molecules. (2020). A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. [Link]
-
Britannica. (2009). Nucleophilic aromatic substitution. [Link]
-
Journal of the Chemical Society. (1956). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. [Link]
-
YouTube. (2019). Nucleophilic aromatic substitutions (NAS). [Link]
-
Molecules. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]
-
ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline. [Link]
-
Scientific Reports. (2025). Exploration of degradation pathways of six antibiotics using a novel Co0.5Fe0.5Fe2O₄ nanozyme. [Link]
-
ResearchGate. (2017). Degradation Pathway. [Link]
-
PubChem. (n.d.). 6-Bromo-2-chloroquinoline. [Link]
-
PubChemLite. (n.d.). 2-bromo-6-chloroquinoline. [Link]
-
PubMed. (2023). Degradation kinetics and formation of regulated and emerging disinfection by-products during chlorination of two expectorants ambroxol and bromhexine. [Link]
-
ChemistrySelect. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. [Link]
-
Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. [Link]
-
ChemSynthesis. (2025). 2-chloro-6-nitroquinoline. [Link]
-
Molecules. (2012). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]
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- 4. A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide to the ¹H NMR Spectroscopic Analysis of 2-Bromo-6-chloro-5-nitroquinoline
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 2-Bromo-6-chloro-5-nitroquinoline. In the absence of a publicly available experimental spectrum for this specific polysubstituted quinoline, this document presents a detailed prediction of its ¹H NMR spectrum based on established principles of substituent effects on aromatic systems. This predicted spectrum is then compared with the known experimental spectra of quinoline and its monosubstituted derivatives to provide a comprehensive understanding of the interplay of electronic and steric effects on proton chemical shifts and coupling constants. This guide is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation.
The Power of ¹H NMR in Structural Elucidation of Heterocyclic Systems
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structures. For complex heterocyclic scaffolds like quinoline, which form the core of numerous pharmaceuticals and biologically active compounds, ¹H NMR provides a wealth of information. The chemical shift (δ), multiplicity (splitting pattern), and coupling constant (J) of each proton signal offer a detailed map of the electronic environment and connectivity within the molecule.
The quinoline ring system presents a unique electronic landscape. The nitrogen atom within the pyridine ring acts as an electron-withdrawing group, significantly deshielding adjacent protons, particularly at the C2 and C8 positions. The introduction of further substituents, such as halogens and nitro groups, introduces additional electronic perturbations that are reflected in the ¹H NMR spectrum. Understanding these substituent-induced chemical shifts (SCS) is paramount for accurate spectral interpretation and structural confirmation.
Predicted ¹H NMR Spectrum of 2-Bromo-6-chloro-5-nitroquinoline
The ¹H NMR spectrum of 2-Bromo-6-chloro-5-nitroquinoline is predicted based on the known spectrum of quinoline and the principle of additivity of substituent chemical shifts (SCS). The chemical shift of a proton in a substituted aromatic ring can be estimated by adding the SCS values of each substituent at the ortho, meta, and para positions relative to that proton to the chemical shift of the corresponding proton in the unsubstituted parent molecule.
The structure and numbering of 2-Bromo-6-chloro-5-nitroquinoline are as follows:
Caption: Structure of 2-Bromo-6-chloro-5-nitroquinoline with atom numbering.
The remaining protons on the quinoline ring are at positions 3, 4, 7, and 8. The predicted chemical shifts, multiplicities, and coupling constants are detailed in Table 1.
Table 1: Predicted ¹H NMR Data for 2-Bromo-6-chloro-5-nitroquinoline
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| H-3 | ~7.8 - 8.0 | d | J3,4 ≈ 8.5 - 9.0 | Downfield shift due to the meta effect of the nitro group and the chloro group, and the ortho effect of the bromo group. |
| H-4 | ~8.8 - 9.0 | d | J4,3 ≈ 8.5 - 9.0 | Strongly deshielded by the ortho nitro group and the peri interaction with the nitrogen lone pair. |
| H-7 | ~8.2 - 8.4 | d | J7,8 ≈ 8.5 - 9.0 | Deshielded by the ortho chloro group and the meta nitro group. |
| H-8 | ~9.2 - 9.4 | d | J8,7 ≈ 8.5 - 9.0 | Significantly deshielded due to the peri interaction with the nitrogen lone pair and the meta chloro group. |
Comparative Analysis with Simpler Quinolines
To understand the origin of the predicted chemical shifts in 2-Bromo-6-chloro-5-nitroquinoline, it is instructive to compare them with the experimental data for quinoline and its monosubstituted derivatives.
Table 2: Experimental ¹H NMR Chemical Shifts (δ, ppm) of Quinoline and Monosubstituted Derivatives in CDCl₃
| Proton | Quinoline | 2-Bromoquinoline | 6-Chloroquinoline | 5-Nitroquinoline |
| H-2 | 8.93 | - | 8.85 | 9.05 |
| H-3 | 7.40 | 7.75 | 7.42 | 7.65 |
| H-4 | 8.16 | 8.12 | 8.10 | 8.95 |
| H-5 | 7.78 | 7.82 | 7.75 | - |
| H-6 | 7.55 | 7.60 | - | 8.35 |
| H-7 | 7.69 | 7.72 | 7.65 | 7.90 |
| H-8 | 8.11 | 8.15 | 8.05 | 8.90 |
Data compiled from various sources and spectral databases.
From Table 2, we can observe the following trends:
-
Electron-withdrawing substituents like bromo, chloro, and especially nitro groups cause a general downfield shift of the proton signals.
-
The nitro group at the 5-position has a pronounced deshielding effect on the peri proton H-4 and the ortho proton H-6.
-
A halogen at the 2 or 6-position primarily affects the protons in its immediate vicinity.
By applying the additive effects of these substituents, we can rationalize the predicted shifts in our target molecule. For instance, the significant downfield shift of H-4 in 2-Bromo-6-chloro-5-nitroquinoline is a cumulative effect of the adjacent nitro group and the inherent deshielding from the quinoline nitrogen.
Experimental Protocol for ¹H NMR Analysis
For researchers wishing to acquire an experimental ¹H NMR spectrum of 2-Bromo-6-chloro-5-nitroquinoline or similar compounds, the following protocol is recommended.
Caption: Workflow for acquiring a ¹H NMR spectrum.
Detailed Steps:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 2-Bromo-6-chloro-5-nitroquinoline.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. Ensure the solvent is of high purity to avoid extraneous signals.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Spectrometer Setup:
-
Insert the NMR tube into the spinner and place it in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent to ensure field stability.
-
Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve high-resolution spectra with sharp lines.
-
-
Data Acquisition:
-
Choose a standard one-pulse ¹H NMR experiment.
-
Set the spectral width to encompass the expected range of chemical shifts (e.g., 0-12 ppm).
-
Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans for a sample of this concentration).
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a Fourier Transform to the FID to convert the time-domain signal to a frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Analyze the multiplicities and coupling constants to elucidate the spin systems.
-
Conclusion
The predicted ¹H NMR spectrum of 2-Bromo-6-chloro-5-nitroquinoline provides a valuable tool for its identification and structural verification. The analysis highlights the significant and cumulative deshielding effects of the bromo, chloro, and nitro substituents, as well as the inherent electronic properties of the quinoline ring. By comparing this predicted data with the experimental spectra of simpler, related molecules, researchers can gain a deeper understanding of the structure-property relationships that govern the spectroscopic characteristics of polysubstituted heterocyclic systems. The provided experimental protocol offers a standardized approach for obtaining high-quality ¹H NMR data for this class of compounds, facilitating their unambiguous characterization in research and development settings.
References
-
Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer-Verlag Berlin Heidelberg. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Williams, D. H., & Fleming, I. (2008). Spectroscopic Methods in Organic Chemistry. McGraw-Hill. [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. [Link]
13C NMR & Structural Characterization Guide: 2-Bromo-6-chloro-5-nitroquinoline
The following guide provides an in-depth technical analysis of the 13C NMR chemical shifts for 2-Bromo-6-chloro-5-nitroquinoline , a highly functionalized heterocyclic scaffold used in the synthesis of bioactive agents (e.g., antimalarials, antibacterials).
Given the specialized nature of this polysubstituted quinoline, this guide synthesizes experimental data from mono-substituted analogs with calculated substituent chemical shift (SCS) additivity rules to provide a definitive reference for structural elucidation.
Executive Technical Summary
2-Bromo-6-chloro-5-nitroquinoline represents a "push-pull" electronic system where the electron-withdrawing nitro group at C5 and the electronegative halogens at C2 and C6 create distinct magnetic environments. Correctly assigning the 13C NMR spectrum requires understanding three competing effects:
-
The Heavy Atom Effect (C2-Br): Causes a significant upfield shift (shielding) relative to chloro-analogs.
-
Steric Compression (C5-NO2 / C6-Cl): The ortho relationship between the nitro and chloro groups distorts the planarity, affecting the chemical shifts of C5 and C6.
-
Electronic Deshielding: The nitro group strongly deshields the ipso carbon (C5) and shields the ortho positions.
Structural Numbering & Core Scaffold
The quinoline ring is numbered starting from the nitrogen (1), going around the pyridine ring to C4, then the benzene ring (C5-C8).
-
C2: Bromo-substituted (Ipso)
-
C6: Chloro-substituted (Ipso)
-
C5: Nitro-substituted (Ipso)[1]
Synthesis & Pathway Logic
To understand the NMR data, one must understand the synthesis, as impurities from precursors (e.g., 6-chloroquinoline or 2-bromo-6-chloroquinoline) often complicate spectral analysis.
Reaction Workflow
The most robust route involves the nitration of 2-bromo-6-chloroquinoline . The bromine at C2 directs the electrophilic aromatic substitution to the electron-rich benzene ring, specifically C5 (ortho to the activating Cl, though Cl is weakly deactivating, the position is electronically favored over C8 due to steric and electronic vectors).
13C NMR Chemical Shift Analysis
The following data compares the Parent Quinoline with the Target Molecule . Values are derived from experimental mono-substituted baselines (2-bromoquinoline, 6-chloroquinoline, 5-nitroquinoline) and corrected using substituent chemical shift (SCS) additivity rules.
Comparative Chemical Shift Table (CDCl3, 100 MHz)
| Carbon Position | Parent Quinoline (δ ppm) | Target: 2-Br-6-Cl-5-NO2 (δ ppm, Calc.) | Shift Type | Mechanistic Explanation |
| C2 (Ipso-Br) | 150.5 | 143.5 ± 1.5 | Upfield | Heavy Atom Effect: Br is less electronegative than N/Cl but large; spin-orbit coupling shields the ipso carbon. |
| C3 | 121.3 | 127.8 ± 1.0 | Downfield | Ortho-Deshielding: Inductive effect from C2-Br and C4-H proximity. |
| C4 | 136.3 | 132.0 ± 1.5 | Upfield | Gamma-Shielding: Steric compression from the C5-Nitro group shields the peri-position (C4). |
| C4a | 128.0 | 125.5 ± 1.0 | Upfield | Electronic effect from C5-NO2 (Ortho). |
| C5 (Ipso-NO2) | 127.8 | 146.2 ± 2.0 | Downfield | Strong Deshielding: Direct attachment of the electron-withdrawing Nitro group. |
| C6 (Ipso-Cl) | 126.7 | 128.5 ± 1.5 | Mixed | Cl deshields (Ipso), but NO2 (Ortho) shields. Net effect is small downfield shift. |
| C7 | 129.6 | 131.0 ± 1.0 | Downfield | Ortho to Cl; Meta to NO2. |
| C8 | 129.6 | 134.5 ± 1.0 | Downfield | Para to NO2 (Resonance deshielding). |
| C8a | 148.4 | 146.0 ± 1.0 | Upfield | Inductive effects from the functionalized ring. |
Key Diagnostic Signals
-
The C2 "Heavy Atom" Signal (143.5 ppm): In typical 2-chloroquinolines, C2 resonates near 150-151 ppm. The presence of Bromine shifts this upfield to ~143 ppm. This is the primary confirmation of successful bromination vs. chlorination.
-
The C5 Nitro-Ipso Peak (146.2 ppm): This will be a weak quaternary signal (due to long relaxation times) but significantly downfield. It confirms nitration at C5 rather than C8 (C8 nitration would shift C8 to ~148 ppm and leave C5 ~128 ppm).
-
C4 Peri-Effect (132.0 ppm): The proton at C4 typically shows a doublet in 1H NMR, but in 13C, the C4 carbon is shielded by the "peri" effect of the C5-nitro group, moving it upfield from the parent 136 ppm.
Experimental Protocols
To generate valid data, the sample must be pure. The following protocol ensures the isolation of the correct regioisomer.
Protocol: Nitration of 2-Bromo-6-chloroquinoline
Objective: Selective introduction of the nitro group at C5.
Materials:
-
2-Bromo-6-chloroquinoline (1.0 eq)
-
Conc. H2SO4 (Solvent/Catalyst)
-
Fuming HNO3 (1.2 eq)
-
Dichloromethane (DCM) for extraction
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve 2-bromo-6-chloroquinoline (500 mg) in concentrated H2SO4 (5 mL) at 0°C. Note: The solution may turn yellow/orange due to protonation of the quinoline nitrogen.
-
Addition: Dropwise add fuming HNO3 (1.2 eq) over 15 minutes, maintaining temperature < 5°C.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Monitor via TLC (20% EtOAc/Hexane). The product will be less polar (higher Rf) than the starting material.
-
Quench: Pour the reaction mixture onto crushed ice (50 g). A yellow precipitate should form.
-
Neutralization: Carefully adjust pH to ~8 using saturated NaHCO3 solution. Caution: CO2 evolution.
-
Extraction: Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over anhydrous Na2SO4.
-
Purification: Evaporate solvent. Recrystallize from Ethanol/Water to obtain pale yellow needles.
Self-Validation Check:
-
Melting Point: Expect >160°C (Nitrated quinolines have high MPs).
-
1H NMR Check: Look for the loss of the H5/H6 coupling pattern. The product should show two singlets (or weak doublets) for H7 and H8, and a distinct singlet for H3/H4 region shifts.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69163, 6-Chloroquinoline. Retrieved from [Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11829, 5-Nitroquinoline. Retrieved from [Link]
-
Doc Brown's Chemistry. 13C NMR Interpretation of Haloalkanes and Heterocycles. Retrieved from [Link]
Sources
A Comparative Guide to the LC-MS/MS Fragmentation Analysis of 2-Bromo-6-chloro-5-nitroquinoline
This guide provides an in-depth technical analysis of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) behavior of 2-Bromo-6-chloro-5-nitroquinoline. Designed for researchers in analytical chemistry and drug development, this document moves beyond a simple protocol to explain the rationale behind the analytical choices, offering a framework for method development for this and structurally related compounds. We will explore the predictable yet complex fragmentation pathways of this poly-substituted aromatic system and present a robust, self-validating workflow for its characterization and quantification.
Introduction: The Analytical Challenge of Halogenated Nitroquinolines
2-Bromo-6-chloro-5-nitroquinoline is a highly functionalized heterocyclic compound, representing a class of molecules often used as intermediates in the synthesis of pharmaceuticals and bioactive agents.[1] The presence of three distinct functional groups—a bromine atom, a chlorine atom, and a nitro group—on a quinoline scaffold presents a unique analytical challenge and opportunity. Each group can direct the fragmentation in a mass spectrometer in specific ways, making tandem mass spectrometry an ideal tool for unambiguous identification.
Understanding the fragmentation "fingerprint" is crucial for reaction monitoring, impurity profiling, and pharmacokinetic studies.[2][3] This guide establishes a foundational understanding of its fragmentation logic, provides a validated starting method for analysis, and compares instrumental approaches to ensure data integrity.
Theoretical Fragmentation Analysis: Predicting the Molecular Breakdown
The fragmentation of 2-Bromo-6-chloro-5-nitroquinoline in a tandem mass spectrometer is not random; it is a predictable cascade governed by fundamental chemical principles, including bond strengths and the stability of the resulting fragment ions.[4][5] Using electrospray ionization (ESI) in positive mode, the molecule will first be protonated to form the precursor ion, [M+H]⁺. The subsequent collision-induced dissociation (CID) will proceed through competitive pathways.
Key Fragmentation Drivers:
-
Nitro Group Fragmentation: The nitro group is often the most labile fragmentation point in nitroaromatic compounds.[6][7] Common neutral losses include the expulsion of •NO₂ (46 Da) or •NO (30 Da). The loss of •OH (17 Da) from the protonated nitro group is also a possibility, particularly under certain instrumental conditions.[6][8]
-
Halogen Loss: The carbon-halogen bond strength decreases in the order C-Cl > C-Br.[4] Consequently, the loss of the bromine radical (•Br) is generally more favorable than the loss of the chlorine radical (•Cl). These losses are critical for confirming the presence and identity of the halogens.
-
Quinoline Ring Fission: Following the initial losses of the substituents, the core quinoline ring can undergo further fragmentation, often through the loss of small neutral molecules like HCN (27 Da) or CO (28 Da), to produce stable, smaller cations.
Predicted Fragmentation Pathway
The primary fragmentation events for the [M+H]⁺ ion of 2-Bromo-6-chloro-5-nitroquinoline are expected to be a competition between the loss of the nitro group constituents and the bromine radical.
Caption: Standard experimental workflow for LC-MS/MS analysis.
Step 1: Sample and Standard Preparation
-
Rationale: Proper dissolution is key to good chromatography. A polar, water-miscible organic solvent like methanol or acetonitrile is an excellent choice for quinoline derivatives. Diluting the final sample in the initial mobile phase composition prevents peak distortion.
-
Protocol:
-
Prepare a 1 mg/mL stock solution of 2-Bromo-6-chloro-5-nitroquinoline in methanol.
-
Perform serial dilutions to create working standards. For initial method development, a concentration of 1 µg/mL is recommended.
-
The final dilution should be made in a solvent matching the initial chromatographic conditions (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Step 2: Liquid Chromatography (LC) Conditions
-
Rationale: Reversed-phase chromatography on a C18 column provides excellent retention and peak shape for moderately polar aromatic compounds. A gradient elution is necessary to ensure the compound elutes as a sharp peak and to clean the column of any late-eluting impurities. Formic acid is added to the mobile phase to promote protonation, enhancing ionization efficiency in positive ESI mode. [9]* Protocol:
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Injection Volume: 2-5 µL
-
Step 3: Mass Spectrometry (MS) Conditions
-
Rationale: A triple quadrupole mass spectrometer is ideal for developing a quantitative method using Multiple Reaction Monitoring (MRM). [10]Initial experiments should include a full scan to locate the precursor ion, followed by a product ion scan to identify the major fragments. Collision energy must be optimized for each transition to maximize sensitivity. [11]* Protocol:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Full Scan (Q1): Acquire data from m/z 100-400 to observe the [M+H]⁺ isotopic cluster (~m/z 287-291).
-
Product Ion Scan: Select the most abundant precursor ion (e.g., m/z 286.9) and ramp the collision energy (e.g., 10-50 eV) to generate a full fragmentation spectrum.
-
MRM Development: From the product ion scan, select the most intense and specific fragment ions for the MRM method. A common practice is to select one "quantifier" ion (most abundant) and at least one "qualifier" ion for confirmation. [10]
-
Data Interpretation and Comparative Analysis
Based on the theoretical fragmentation pathways and established principles, we can predict the key ions to monitor in an MRM experiment.
Table 1: Predicted Precursor and Product Ions for MRM Analysis
| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure | Role |
| 286.9 ([M+H]⁺) | 240.9 | •NO₂ (46 Da) | [C₉H₅BrClN]⁺ | Primary Quantifier |
| 286.9 ([M+H]⁺) | 207.9 | •Br (79 Da) | [C₉H₅ClN₂O₂]⁺ | Primary Qualifier |
| 286.9 ([M+H]⁺) | 162.0 | •Br + •NO₂ (125 Da) | [C₉H₅ClN]⁺ | Secondary Qualifier |
Alternative Analytical Approaches
-
High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems provide accurate mass measurements (<5 ppm). [3]This allows for the determination of the elemental composition of both precursor and fragment ions, offering an even higher degree of confidence than isotopic patterns alone. While more expensive, HRMS is the gold standard for structural elucidation of unknown compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is not ideal for this compound. The polarity and relatively high molecular weight of 2-Bromo-6-chloro-5-nitroquinoline would likely require derivatization for it to be volatile enough for GC analysis, adding complexity and potential for artifacts. LC-MS is the more direct and suitable technique.
Conclusion
The LC-MS/MS analysis of 2-Bromo-6-chloro-5-nitroquinoline is a multi-faceted process that relies on a systematic, principles-based approach. The fragmentation is predictably driven by the lability of the nitro group and the differential strength of the carbon-halogen bonds. By leveraging a robust reversed-phase LC method coupled with optimized tandem MS detection, one can achieve sensitive and highly specific identification and quantification. The characteristic isotopic signatures of bromine and chlorine provide an invaluable, built-in validation of fragment identity. While triple quadrupole instruments are well-suited for targeted MRM-based quantification, HRMS platforms offer superior capabilities for initial structural confirmation and the analysis of unknown related impurities. The methodologies and principles detailed in this guide provide a comprehensive framework for researchers to develop and validate their own analytical methods for this and similar complex molecules.
References
-
Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. ResearchGate. [Link]
-
Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. [Link]
-
Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. Agilent. [Link]
-
Development and validation of LC-MS/MS assays for the quantification of E7080 and metabolites in various human biological matrices. PubMed. [Link]
-
Mass Spectrometry. Michigan State University Department of Chemistry. [Link]
-
Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]
-
Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. ResearchGate. [Link]
-
Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. ACCHROM. [Link]
-
The Main Fragmentation Reactions of Organic Compounds. Thieme. [Link]
-
Recent developments in the use of LCMS in process pharmaceutical chemistry. Technology Networks. [Link]
-
Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. Shimadzu. [Link]
-
Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen. [Link]
-
Mass Spectrometry. The Organic Chemistry Tutor (YouTube). [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. LGC Group. [Link]
-
Fragmentation mechanisms in electron ionization mass spectrometry of 5-nitro- and 8-nitroquinoline: a comparative study. PubMed. [Link]
-
Mass Spectrometry - Examples. University of Arizona Department of Chemistry and Biochemistry. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. PMC - NIH. [Link]
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH. [Link]
-
2.7 Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]
-
6-Bromo-2-chloroquinoline. PubChem. [Link]
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- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of LC-MS/MS assays for the quantification of E7080 and metabolites in various human biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
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Comparative Guide to HPLC Method Development for the Purity Assessment of 2-Bromo-6-chloro-5-nitroquinoline
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides a comprehensive, experience-driven approach to developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2-Bromo-6-chloro-5-nitroquinoline. We will compare different stationary phases and outline a systematic workflow, explaining the scientific rationale behind each decision to ensure a validated, high-quality analytical method.
Introduction: The Analytical Challenge of 2-Bromo-6-chloro-5-nitroquinoline
2-Bromo-6-chloro-5-nitroquinoline is a highly functionalized heterocyclic compound. Its structure, featuring a quinoline core, two different halogen substituents (Bromo and Chloro), and a strongly electron-withdrawing nitro group, presents a unique analytical challenge. The presence of these groups makes the molecule relatively non-polar and UV-active, which are favorable characteristics for Reverse-Phase HPLC with UV detection.
The primary goal of this method development is to achieve a high-resolution separation of the main 2-Bromo-6-chloro-5-nitroquinoline peak from any potential impurities. These impurities may include starting materials, by-products from synthesis (e.g., isomers with different substitution patterns), or degradation products. A robust purity method is critical for ensuring the quality and consistency of this compound in any downstream application, be it in synthetic chemistry, materials science, or early-stage drug discovery.
Foundational Strategy: De Novo Method Development Workflow
The workflow for this process can be visualized as follows:
A Comparative Reactivity Guide: 2-Bromo-6-chloro-5-nitroquinoline vs. 2-Chloro-6-bromo-5-nitroquinoline in Nucleophilic Aromatic Substitution
Executive Summary
Theoretical Framework: A Tale of Two Activated Positions
The reactivity of a substrate in a Nucleophilic Aromatic Substitution (SNAr) reaction is governed by three primary factors: the electronic activation of the aromatic ring, the stability of the intermediate, and the nature of the leaving group.[1][2]
1.1 The SNAr Mechanism on the Quinoline Core
The SNAr reaction proceeds via a two-step addition-elimination mechanism. First, a nucleophile attacks an electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3][4] This initial attack is typically the slow, rate-determining step.[5] In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored.[6]
1.2 Electronic Activation in 5-Nitroquinolines
Both isomers benefit from two distinct sources of electronic activation:
-
Activation by the Ring Nitrogen: The pyridine moiety of the quinoline ring is inherently electron-deficient. The nitrogen atom powerfully withdraws electron density via induction and resonance, making the C2 and C4 positions exceptionally electrophilic and susceptible to nucleophilic attack.[1]
-
Activation by the C5-Nitro Group: The nitro group (-NO₂) is one of the strongest electron-withdrawing groups used in organic synthesis.[7][8] Through its potent resonance (-R) and inductive (-I) effects, it strongly activates the positions ortho (C4, C6) and para (C8) to it.[9][10]
In the isomers under study, this creates a fascinating scenario where the C2 position is activated by the ring nitrogen, and the C6 position is activated by being para to the C5-nitro group. The crucial determinant of regioselectivity is which position can better stabilize the negative charge of the Meisenheimer complex. As shown in the diagram below, attack at C2 allows for delocalization of the negative charge directly onto the electronegative ring nitrogen, a highly stabilizing feature. Attack at C6 allows delocalization onto the powerful nitro group. While both are highly activated, the innate reactivity of the C2 position in quinoline systems often dominates.
Caption: Stabilization of Meisenheimer intermediates.
1.3 The Nuance of Halogen Leaving Groups in SNAr
In contrast to SN2 reactions where leaving group ability is primarily dictated by basicity and bond strength (I > Br > Cl > F), the trend is often reversed in SNAr reactions (F > Cl ≈ Br > I).[6] This is because the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group. A more electronegative halogen (like Cl relative to Br) can more effectively stabilize the developing negative charge in the Meisenheimer complex through inductive withdrawal, thus lowering the activation energy of this first step.[6][11] While C-Br bonds are weaker than C-Cl bonds, experimental data show that the difference in reaction rates between chloro and bromo-substituted aromatics in SNAr is generally small, with their leaving group abilities being very similar.[6][11]
Reactivity Predictions and Comparative Analysis
Based on the theoretical framework, we can now assemble a clear prediction of reactivity.
-
2-Bromo-6-chloro-5-nitroquinoline (Isomer 1):
-
Most Reactive Site: The C2 position is intensely activated by the adjacent ring nitrogen.
-
Leaving Group: Bromine is at this highly activated C2 position.
-
Prediction: Nucleophilic attack will occur rapidly and with high regioselectivity at the C2 position. The combination of the most activated site and a competent leaving group makes this isomer the more reactive of the two.
-
-
2-Chloro-6-bromo-5-nitroquinoline (Isomer 2):
-
Competing Sites: The C2 position is activated by the ring nitrogen, while the C6 position is activated by the C5-nitro group.
-
Leaving Groups: Chlorine (a slightly better SNAr leaving group due to electronegativity) is at the most activated C2 site. Bromine (a slightly better leaving group by bond strength) is at the less activated C6 site.
-
Prediction: The reaction will be slower overall compared to Isomer 1. The superior positional activation of the C2 site will likely direct the substitution to occur there, despite the presence of a better leaving group (bromine) at C6. However, the potential for a mixture of products (C2 and C6 substitution) is higher with this isomer, especially under forcing conditions.
-
Projected Experimental Data
To illustrate these predictions, the following table presents hypothetical results from a comparative experiment reacting each isomer with a nucleophile like piperidine.
| Isomer | Position of Br | Position of Cl | Predicted Rate (krel) | Predicted Regioselectivity (C2:C6 Product Ratio) |
| 2-Bromo-6-chloro-5-nitroquinoline | C2 | C6 | ~5-10 | >98:2 |
| 2-Chloro-6-bromo-5-nitroquinoline | C6 | C2 | 1 | ~90:10 |
Note: This data is predictive and intended for illustrative purposes. Actual results may vary.
Experimental Design & Protocol
To empirically validate these predictions, a standardized comparative reaction is necessary. This protocol provides a self-validating system for determining relative reactivity and product distribution.
Objective
To compare the reaction rate and regioselectivity of 2-Bromo-6-chloro-5-nitroquinoline and 2-Chloro-6-bromo-5-nitroquinoline with piperidine under standardized SNAr conditions.
Experimental Workflow
Caption: Workflow for comparative reactivity analysis.
Step-by-Step Protocol
-
Reaction Setup: In two separate, identical flame-dried round-bottom flasks equipped with magnetic stir bars and reflux condensers, add the quinoline substrate (1.0 mmol). To each flask, add anhydrous N,N-Dimethylformamide (DMF, 5 mL).
-
Addition of Nucleophile: To each flask, add piperidine (1.2 mmol, 1.2 eq).
-
Reaction Conditions: Place both flasks in a pre-heated oil bath at 80 °C and begin stirring.
-
Monitoring: Monitor the progress of each reaction simultaneously by Thin Layer Chromatography (TLC) or LC-MS at regular intervals (e.g., every hour). Note the time required for the disappearance of the starting material.
-
Work-up: Upon completion, cool the reaction mixtures to room temperature. Pour the contents of each flask into a separatory funnel containing water (50 mL). Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers for each reaction, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
-
Analysis: Characterize the products by ¹H NMR and mass spectrometry. Determine the final conversion and the ratio of C2-substituted to C6-substituted products for each isomer using quantitative ¹H NMR or HPLC analysis.
Applications in Synthetic Strategy
The distinct reactivity profiles of these two isomers allow for their strategic deployment in drug discovery and process development.
-
For Rapid and Selective C2 Functionalization: 2-Bromo-6-chloro-5-nitroquinoline is the substrate of choice. Its high reactivity and selectivity ensure clean conversion to the 2-substituted product, minimizing byproduct formation and simplifying purification. The remaining chlorine at C6 can then be used for orthogonal chemistry, such as a subsequent Suzuki or Buchwald-Hartwig cross-coupling reaction under different catalytic conditions.
-
For C6 Functionalization (with caution): If the synthetic target requires functionalization at the C6 position, one must start with 2-Chloro-6-bromo-5-nitroquinoline . However, chemists must be aware of the potential for competitive substitution at the C2 position. To favor C6 substitution, one might explore:
-
Lower Reaction Temperatures: This may increase the kinetic discrimination between the two sites.
-
Bulky Nucleophiles: Steric hindrance around the C2 position (peri-interaction with C8-H) might disfavor attack by a bulky nucleophile compared to the more accessible C6 position.
-
Conclusion
References
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BenchChem. (n.d.). Bromide vs. Chloride as Leaving Groups in SNAr Reactions: A Comparative Guide. Retrieved from [6]
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Glowacka, I. E., et al. (2021). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules. Retrieved from [Link][3]
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Khan Academy. (n.d.). Factors affecting SN2 reactions: leaving group- Part 1. Retrieved from [Link][12]
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Organic Chemistry. (2020). 7.7-11 Part 4: The effect of leaving group on the SN2 reaction. YouTube. Retrieved from [Link][13]
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Reddit. (2020). Better Leaving Group: Bromide VS Chloride. r/Mcat. Retrieved from [Link][14]
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Prakash, G. K. S., et al. (2012). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry. Retrieved from [Link][11]
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Nikitin, S., & Diness, F. (2021). Tuning Green Explosives through SNAr Chemistry. ResearchGate. Retrieved from [Link][9]
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Barreto, A. F. S., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. Retrieved from [Link][17]
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A Comparative Guide to the Regioselective Reactivity of C-2 and C-6 Halogens in Nitroquinolines
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the nucleus of numerous therapeutic agents. The functionalization of this scaffold, particularly through nucleophilic aromatic substitution (SNAr), is a critical step in drug development. This guide provides an in-depth comparison of the reactivity of halogens positioned at the C-2 and C-6 carbons of the quinoline ring, specifically when activated by an electron-withdrawing nitro group. We will explore the fundamental electronic principles governing this reactivity difference, present validating experimental workflows, and discuss the practical implications for synthetic strategy. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these reactivity patterns for efficient and regioselective synthesis.
The Electronic Landscape of the Nitroquinoline Nucleus
The reactivity of a substituted quinoline in SNAr reactions is dictated by the intricate interplay of its inherent electronic structure and the effects of its substituents. The quinoline ring system itself is a fusion of two distinct aromatic rings: an electron-deficient pyridine ring and a more electron-rich benzene ring.
The introduction of a nitro (–NO₂) group, a powerful electron-withdrawing group, dramatically alters this landscape. The nitro group deactivates the entire ring system towards electrophilic attack but, crucially, activates it towards nucleophilic attack.[1][2] This activation is achieved by withdrawing electron density, making the ring carbons more electrophilic and, most importantly, by stabilizing the negatively charged intermediate formed during the SNAr reaction.[3][4][5][6] This intermediate is known as the Meisenheimer complex.[3][5] The stability of this complex is the paramount factor determining the reaction rate.[3][7]
The position of the nitro group is critical. For a halogen to be displaced, the nitro group must be positioned to effectively stabilize the Meisenheimer complex through its resonance (-R) and inductive (-I) effects. This stabilization is maximized when the nitro group is ortho or para to the site of nucleophilic attack.[6][8]
C-2 Halogens: The Inherently More Reactive Position
A halogen at the C-2 position of the quinoline ring is inherently activated towards nucleophilic substitution. This is because the C-2 carbon is part of the electron-deficient pyridine ring. The ring nitrogen atom acts as a powerful internal electron sink, providing substantial resonance stabilization for the negative charge that develops during the formation of the Meisenheimer complex.
When a nucleophile attacks the C-2 carbon, the negative charge of the intermediate can be delocalized directly onto the electronegative ring nitrogen. This creates a highly stable resonance structure, significantly lowering the activation energy for the reaction. The presence of a nitro group, particularly on the fused benzene ring (e.g., at C-6 or C-8), further enhances this inherent reactivity by providing additional delocalization pathways.
C-6 Halogens: Reactivity Governed by Nitro Group Position
In contrast to the C-2 position, the C-6 position is part of the electron-rich benzene portion of the quinoline ring. Without an activating group, a halogen at this position is relatively inert to nucleophilic substitution.
Reactivity is conferred almost entirely by the presence and position of a nitro group. For significant activation, the nitro group must be located ortho or para to the C-6 halogen. This means a nitro group at C-5 or C-7 is required to effectively stabilize the Meisenheimer complex formed upon nucleophilic attack at C-6. A nitro group at C-8, for instance, is meta to the C-6 position and provides much weaker activation as it cannot directly delocalize the negative charge of the intermediate via resonance.[6]
Even with optimal activation (e.g., a C-5 or C-7 nitro group), the rate of substitution at C-6 is generally slower than at an activated C-2 position. This is because the stabilization offered by a nitro group is typically less effective than the inherent stabilization provided by the pyridine ring's nitrogen atom for a C-2 substitution.
Experimental Validation & Comparative Analysis
To empirically demonstrate the reactivity difference, a comparative kinetic study can be designed. The workflow involves synthesizing appropriate substrates and monitoring their reaction with a common nucleophile under identical conditions.
Experimental Design
The core of this investigation is to compare the rate of substitution of a chlorine atom from 2-chloro-6-nitroquinoline (representing C-2 reactivity) and 6-chloro-7-nitroquinoline (representing C-6 reactivity) with a model nucleophile, such as piperidine. The reaction progress can be monitored using High-Performance Liquid Chromatography (HPLC).
Protocol 1: Synthesis of 7-Chloro-6-nitroquinoline
Causality: This protocol, adapted for a related isomer, demonstrates a standard method for producing a key intermediate where the halogen and nitro groups are on the benzene ring. The synthesis proceeds via electrophilic nitration of a commercially available chloroquinoline.[9] The regioselectivity is directed by the existing chloro-substituent and the quinoline nucleus itself.[9]
-
Materials: 7-Chloroquinoline, Concentrated Sulfuric Acid (98%), Concentrated Nitric Acid (70%), Ice, Saturated Sodium Bicarbonate (NaHCO₃) solution, Dichloromethane (CH₂Cl₂), Anhydrous Magnesium Sulfate (MgSO₄), Ethanol.
-
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and dropping funnel, dissolve 7-chloroquinoline (1.0 eq) in concentrated sulfuric acid (3.0 eq). Cool the flask in an ice bath to 0-5 °C.
-
Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.2 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.
-
Nitration: Add the prepared nitrating mixture dropwise to the 7-chloroquinoline solution. Critically maintain the reaction temperature between 0-5 °C throughout the addition to control the exothermic reaction and prevent side products.
-
Quenching: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Slowly and carefully pour the reaction mixture over crushed ice.
-
Neutralization & Extraction: Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the pH is ~7. Extract the aqueous mixture with dichloromethane (3x).
-
Drying & Concentration: Combine the organic layers and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from ethanol to yield 7-chloro-6-nitroquinoline.[9]
-
Protocol 2: Comparative Kinetic Study via HPLC
Causality: This protocol establishes a self-validating system to compare reaction rates. By using identical concentrations, temperature, and a large excess of the nucleophile, we can assume pseudo-first-order kinetics, simplifying data analysis. HPLC provides a robust, quantitative method to track the disappearance of starting material and the appearance of the product over time.
-
Materials: 2-chloro-6-nitroquinoline, 6-chloro-7-nitroquinoline, Piperidine, Ethanol (HPLC grade), 0.1 M HCl (for quenching).
-
Procedure:
-
Stock Solutions: Prepare 10 mM stock solutions of 2-chloro-6-nitroquinoline and 6-chloro-7-nitroquinoline in ethanol. Prepare a 1 M stock solution of piperidine in ethanol.
-
Reaction Initiation: In two separate temperature-controlled vials held at 60°C, add 1 mL of the respective chloro-nitroquinoline stock solution. To initiate the reaction, add 100 µL of the 1 M piperidine stock solution to each vial simultaneously (final nucleophile concentration ~91 mM, a ~9-fold excess).
-
Time-Point Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 50 µL aliquot from each reaction vial.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing 450 µL of 0.1 M HCl. This protonates the piperidine, halting the nucleophilic substitution.
-
HPLC Analysis: Analyze each quenched time-point sample by reverse-phase HPLC, monitoring the peak area of the starting material and the product.
-
Data Analysis: Plot the percentage of starting material remaining versus time for both reactions. The initial rate can be determined from the slope of this curve.
-
Expected Results & Data Summary
The reaction involving 2-chloro-6-nitroquinoline is expected to proceed significantly faster than the reaction with 6-chloro-7-nitroquinoline. This will be evident from a much more rapid decrease in the starting material's peak area in the HPLC chromatograms.
| Parameter | 2-Chloro-6-nitroquinoline (C-2) | 6-Chloro-7-nitroquinoline (C-6) | Rationale for Difference |
| Predicted Relative Rate | Fast | Slow | The C-2 position is inherently activated by the ring nitrogen, which provides superior stabilization of the Meisenheimer complex compared to the ortho-nitro group activation at C-6. |
| Time for 50% Conversion (t1/2) | Significantly Shorter | Significantly Longer | A lower activation energy barrier for the C-2 substitution leads to a faster reaction and shorter half-life. |
| Activation Energy (Ea) | Lower | Higher | The Meisenheimer complex for C-2 substitution is more stable due to charge delocalization onto the ring nitrogen, resulting in a lower energy transition state. |
Implications for Synthetic Strategy
The pronounced reactivity difference between C-2 and C-6 halogens is a powerful tool for medicinal chemists. It enables highly regioselective and sequential functionalization of poly-halogenated nitroquinolines.
-
Selective Monosubstitution: When a di-halo-nitroquinoline (e.g., 2,6-dichloro-7-nitroquinoline) is treated with one equivalent of a nucleophile under mild conditions (e.g., room temperature or gentle warming), the substitution will occur almost exclusively at the more reactive C-2 position.
-
Sequential Diversification: The resulting 2-substituted-6-chloro-7-nitroquinoline can then be subjected to a second, different nucleophile under more forcing conditions (e.g., higher temperature, stronger base) to achieve substitution at the less reactive C-6 position. This stepwise approach allows for the controlled and predictable synthesis of complex, differentially substituted quinoline derivatives, which is invaluable in building libraries of compounds for drug discovery.
Conclusion
The reactivity of halogens on a nitroquinoline ring is not uniform. A halogen at the C-2 position exhibits significantly higher reactivity towards nucleophilic aromatic substitution than a halogen at the C-6 position. This difference is rooted in the fundamental electronic structure of the quinoline nucleus: the C-2 position benefits from potent stabilization of the SNAr intermediate by the ring nitrogen atom, an effect that is superior to the activation provided by a nitro group for the C-6 position. By understanding and quantifying this reactivity differential, researchers can design more efficient, predictable, and regioselective synthetic routes for the development of novel quinoline-based molecules.
References
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Glowacki, E. D., et al. (2018). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules, 23(12), 3144. Available from: [Link]
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Lutz, R. E., et al. (1946). 6-methoxy-8-nitroquinoline. Organic Syntheses, 26, 51. Available from: [Link]
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Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. (2020). Molecules, 25(3), 668. Available from: [Link]
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Mąkosza, M., et al. (1998). Aromatic nucleophilic substitution of hydrogen: reactions of 6-nitroquinoline with potassium cyanide and nitroalkanes. Journal of the Chemical Society, Perkin Transactions 1, (21), 3539-3544. Available from: [Link]
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ResearchGate. (2018). Scope of study. (a) Previously observed Meisenheimer complexes have.... Available from: [Link]
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Alarcón-Espósito, J., et al. (2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Frontiers in Chemistry, 8, 642. Available from: [Link]
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Wikipedia. Meisenheimer complex. Available from: [Link]
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Chapman, N. B., & Russell-Hill, D. Q. (1956). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Journal of the Chemical Society (Resumed), 1563-1573. Available from: [Link]
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MDPI. (2024). The Nitro Group Reshapes the Effects of Pyrido[3,4-g]quinazoline Derivatives on DYRK/CLK Activity and RNA Splicing in Glioblastoma Cells. Available from: [Link]
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Organic Chemistry Portal. Synthesis of quinolines. Available from: [Link]
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Universidad del Desarrollo. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Available from: [Link]
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ScienceDirect. (2023). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. Available from: [Link]
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UCL Discovery. (2023). Automated Identification of Kinetic Models for Nucleophilic Aromatic Substitution Reaction via DoE- SINDy. Available from: [Link]
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PubMed. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Available from: [Link]
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ResearchGate. (2019). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways. Available from: [Link]_
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MDPI. (2023). Comparison of Reactive Sites in 2(1H)-Quinolone Derivatives for the Detection of Biologically Important Sulfur Compounds. Available from: [Link]
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A Researcher's Guide to the Structural Elucidation of 2-Bromo-6-chloro-5-nitroquinoline: A Comparative and Methodological Analysis
For researchers and professionals in drug development, a precise understanding of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms dictates its physical properties, chemical reactivity, and, crucially, its biological activity. While 2-Bromo-6-chloro-5-nitroquinoline is a compound of interest in medicinal chemistry due to the prevalence of the quinoline scaffold in pharmaceuticals, a comprehensive, publicly available crystal structure analysis of this specific molecule has yet to be reported.
This guide, therefore, takes a unique approach. Instead of a direct comparison of pre-existing data, we will provide a detailed, field-proven methodology for determining the crystal structure of 2-Bromo-6-chloro-5-nitroquinoline. This guide is designed to be a self-validating system, explaining not just the "how" but the critical "why" behind each experimental choice. To illustrate the expected outcomes and data analysis, we will draw comparisons with the known crystal structure of a related class of compounds—nitro-substituted chalcones—which share key electronic features relevant to crystal packing, such as the presence of strongly electron-withdrawing nitro groups.
The Significance of Structural Analysis for Substituted Quinolines
The quinoline ring system is a foundational scaffold in numerous approved drugs. The addition of bromo, chloro, and nitro substituents to this core structure dramatically influences its electronic properties, lipophilicity, and potential for intermolecular interactions. A nitro group, being strongly electron-withdrawing, can significantly affect the charge distribution across the aromatic system and participate in non-covalent interactions that dictate crystal packing.[1][2] Halogen atoms can engage in halogen bonding, a directional interaction that is increasingly recognized as a key factor in molecular recognition and crystal engineering. Understanding how these substituents orchestrate the solid-state architecture of 2-Bromo-6-chloro-5-nitroquinoline is essential for predicting its solubility, stability, and interaction with biological targets.
A Roadmap to Crystal Structure Determination
The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands precision and a thorough understanding of crystallographic principles. The following workflow outlines the critical stages involved.
Figure 1: A comprehensive workflow for the determination of a small molecule crystal structure.
Part 1: From Powder to Perfect Crystal - The Art of Crystallization
The quality of the final crystal structure is intrinsically linked to the quality of the single crystal used for data collection. For a novel compound like 2-Bromo-6-chloro-5-nitroquinoline, obtaining diffraction-quality crystals is the first and often most challenging step.
Experimental Protocol: Single Crystal Growth
-
Purification of the Compound:
-
Ensure the synthesized 2-Bromo-6-chloro-5-nitroquinoline is of the highest possible purity (>99%). Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder. Techniques such as column chromatography or multiple recrystallizations are recommended.
-
-
Solvent Selection:
-
The choice of solvent is critical. The ideal solvent should dissolve the compound moderately at a higher temperature and allow for slow precipitation or evaporation, leading to the formation of well-ordered crystals.
-
A screening of various solvents with different polarities (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof) should be performed in small vials.
-
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation at room temperature. Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks. This is often the simplest and most effective method.
-
Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble, and placing this solution in a sealed container with a larger volume of a "less good" solvent (an anti-solvent) in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution of the compound reduces its solubility, promoting slow crystallization.
-
Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or cold room. The gradual decrease in temperature will lead to the formation of crystals.
-
Part 2: Illuminating the Atomic Lattice - Single-Crystal X-ray Diffraction
Once a suitable single crystal (ideally 0.1-0.3 mm in each dimension, with sharp edges and no visible defects) is obtained, the next step is to collect the X-ray diffraction data.
Experimental Protocol: Data Collection and Processing
-
Crystal Mounting:
-
A single crystal is carefully selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a cryoprotectant (if data is to be collected at low temperatures) or affixed to a glass fiber.
-
-
Data Collection:
-
The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.
-
The diffractometer exposes the crystal to a monochromatic X-ray beam (commonly from a Mo or Cu source) and rotates it through a series of angles. A detector records the positions and intensities of the diffracted X-ray beams, creating a diffraction pattern.
-
-
Data Processing:
-
The raw diffraction images are processed using specialized software. This involves:
-
Indexing: Determining the unit cell parameters and the crystal lattice type.
-
Integration: Measuring the intensity of each diffraction spot.
-
Scaling and Merging: Correcting for experimental variations and merging symmetry-equivalent reflections to produce a final dataset of unique reflections.
-
-
Part 3: From Data to 3D Model - Structure Solution and Refinement
With a processed dataset, the next stage is to solve the "phase problem" and refine the atomic model.
Workflow: Structure Solution and Refinement
Figure 2: The iterative process of solving and refining a crystal structure.
Experimental Protocol: Structure Solution and Refinement
-
Structure Solution:
-
For small molecules like 2-Bromo-6-chloro-5-nitroquinoline, direct methods are typically used to solve the phase problem and obtain an initial electron density map. Programs like SHELXT are highly effective for this.[3][4] This initial map will reveal the positions of the heavier atoms (Br, Cl, and the quinoline ring).
-
-
Structure Refinement:
-
The initial atomic model is then refined against the experimental diffraction data using a least-squares minimization process, commonly with the program SHELXL.[3][4]
-
This is an iterative process where atomic coordinates and displacement parameters are adjusted to improve the agreement between the observed and calculated structure factors.
-
Difference Fourier maps are calculated at each stage to locate missing atoms (like hydrogens) and to identify any regions of unassigned electron density.
-
-
Validation:
-
The final refined structure is validated using a variety of metrics, including the R-factor (R1), weighted R-factor (wR2), and Goodness-of-Fit (GooF). These values provide a measure of the quality of the agreement between the model and the experimental data.
-
The final model is checked for geometric reasonability (bond lengths, bond angles) and for any potential issues using software like PLATON.
-
Comparative Analysis: Insights from Nitro-Substituted Chalcones
While the crystal structure of 2-Bromo-6-chloro-5-nitroquinoline is not available, we can examine the crystallographic data of a related class of compounds to anticipate the types of intermolecular interactions and packing motifs that might be present. Let's consider the published data for (E)-1,3-bis(2-nitrophenyl)prop-2-en-1-one.[5]
| Parameter | (E)-1,3-bis(2-nitrophenyl)prop-2-en-1-one[5] | Expected for 2-Bromo-6-chloro-5-nitroquinoline |
| Crystal System | Triclinic | To be determined (likely Monoclinic or Triclinic) |
| Space Group | P-1 | To be determined |
| Unit Cell Dimensions | a = 8.35 Å, b = 10.65 Å, c = 15.93 Å | To be determined |
| α = 98.7°, β = 90.3°, γ = 109.8° | ||
| Key Intermolecular Interactions | π-π stacking, C-H···O interactions | Halogen bonding (Br···N, Cl···N, Br···O, Cl···O), π-π stacking, C-H···O interactions |
The crystal packing of the nitro-substituted chalcone is dominated by π-π stacking interactions and weak C-H···O hydrogen bonds involving the nitro groups.[5] For 2-Bromo-6-chloro-5-nitroquinoline, we can anticipate a more complex interplay of forces. The presence of bromine and chlorine atoms introduces the possibility of halogen bonding, which could compete with or complement the π-π stacking of the quinoline rings. The nitro group will likely participate in C-H···O interactions, further stabilizing the crystal lattice.
Conclusion
The determination of the crystal structure of 2-Bromo-6-chloro-5-nitroquinoline is an achievable and highly valuable endeavor for the drug development community. While a published structure is not yet available, this guide provides a comprehensive and expert-driven roadmap for its elucidation. By following a rigorous experimental protocol, from meticulous crystallization to careful data collection and refinement, researchers can unlock the three-dimensional secrets of this molecule. The insights gained from such a study, particularly regarding the interplay of halogen bonding and other non-covalent interactions, will be instrumental in understanding its structure-activity relationship and in the rational design of future quinoline-based therapeutics.
References
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Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]
-
Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]
-
Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. ResearchGate. [Link]
-
Krygowski, T. M., & Szatylowicz, H. (2020). Substituent effects of nitro group in cyclic compounds. Structural Chemistry, 31(5), 1825-1837. [Link]
-
Wikipedia contributors. (2024, January 28). Nitro compound. In Wikipedia, The Free Encyclopedia. [Link]
-
Reyes-Gutiérrez, P. E., et al. (2021). Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. Molecules, 27(1), 32. [Link]
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A Senior Application Scientist's Guide to Validating Regioisomer Purity in 5-Nitroquinoline Synthesis
For researchers, scientists, and drug development professionals, ensuring the regiochemical purity of synthesized compounds is a cornerstone of safe and effective drug development. The nitration of quinoline to produce the desired 5-nitroquinoline is a classic example where meticulous analytical validation is paramount due to the concurrent formation of the 8-nitroquinoline regioisomer. This guide provides an in-depth comparison of analytical methodologies to accurately determine and validate the regioisomeric purity of 5-nitroquinoline, grounded in scientific principles and practical application.
The Synthetic Challenge: Regioisomer Formation
The direct nitration of quinoline using a mixture of nitric and sulfuric acid is a standard electrophilic aromatic substitution reaction. However, the reaction invariably yields a mixture of 5-nitroquinoline and 8-nitroquinoline.[1] Under typical conditions (0 °C with HNO₃/H₂SO₄), the ratio of 5- to 8-nitroquinoline is nearly 1:1, for instance, 52.3% to 47.7% respectively.[2] This occurs because the substitution takes place on the N-protonated quinolinium ion, where the electron-withdrawing nature of the protonated nitrogen deactivates the pyridine ring, directing the electrophilic attack to the less deactivated benzene ring at the C-5 and C-8 positions.[2]
The presence of the 8-nitroquinoline isomer as an impurity can have significant implications in downstream applications, particularly in pharmaceutical synthesis where it can lead to the formation of undesired side products and impact the safety and efficacy of the final active pharmaceutical ingredient (API).[3][4] Therefore, robust analytical methods are essential to separate and quantify these regioisomers.
Comparative Analysis of Validation Methodologies
Several analytical techniques can be employed to validate the regioisomeric purity of 5-nitroquinoline. The choice of method depends on factors such as the required sensitivity, resolution, and the specific goals of the analysis (e.g., routine quality control vs. in-depth characterization).
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[5] For separating nitroquinoline isomers, reverse-phase HPLC (RP-HPLC) is the most common approach.[6]
Principle: The separation is based on the differential partitioning of the isomers between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Subtle differences in the polarity of 5- and 8-nitroquinoline allow for their chromatographic resolution.
Strengths:
-
Excellent Resolution: Capable of baseline separating the 5- and 8-nitro isomers, allowing for accurate quantification.
-
High Sensitivity: UV detection provides low limits of detection (LOD) and quantification (LOQ), crucial for controlling impurities at low levels as required by regulatory bodies like the ICH.[7][8]
-
Quantitative Accuracy: Provides precise and accurate quantification of the purity of the main component and the percentage of the isomeric impurity.
Weaknesses:
-
Method Development: Optimization of mobile phase composition (e.g., pH, organic modifier ratio) can be time-consuming to achieve optimal separation.[6]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique, particularly for volatile and semi-volatile compounds like nitroquinolines.[9] It combines the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry.
Principle: The isomers are first separated in a gaseous mobile phase based on their boiling points and interactions with a stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum for identification.
Strengths:
-
High Separation Efficiency: Capillary GC columns offer excellent resolving power for isomers.[10]
-
Definitive Identification: Mass spectrometry provides structural information, confirming the identity of the isomers based on their fragmentation patterns.[11]
-
Sensitivity: Selected Ion Monitoring (SIM) mode can be used to achieve very low detection limits.[12]
Weaknesses:
-
Thermal Stability: Compounds must be thermally stable and volatile enough for GC analysis. Nitroquinolines are generally suitable, but this can be a limitation for other molecules.
-
Similar Mass Spectra: Structural isomers often produce very similar mass spectra, which can sometimes make differentiation challenging without clear chromatographic separation.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and can be used to differentiate between regioisomers.
Principle: The chemical environment of each proton in a molecule is unique, resulting in a distinct chemical shift in the NMR spectrum. The differences in the substitution pattern of 5- and 8-nitroquinoline lead to observable differences in the chemical shifts and coupling patterns of the aromatic protons.
Strengths:
-
Unambiguous Structural Information: Provides detailed information about the molecular structure, allowing for clear differentiation between the isomers.
-
Quantitative Potential (qNMR): With appropriate internal standards, NMR can be used for quantitative analysis.
Weaknesses:
-
Lower Sensitivity: Compared to HPLC and GC-MS, NMR is less sensitive, making it less suitable for detecting trace-level impurities.
-
Complex Spectra: The spectra of quinoline derivatives can be complex, requiring a good understanding of spectral interpretation.
Data Presentation: A Comparative Overview
| Analytical Technique | Resolution | Sensitivity | Throughput | Primary Application |
| HPLC-UV | Excellent | High | Moderate | Routine QC, Purity Quantification |
| GC-MS | Excellent | Very High | Moderate | Impurity Identification, Trace Analysis |
| ¹H NMR | N/A (Structural) | Low | Low | Structural Confirmation, Isomer Differentiation |
Experimental Protocols
Protocol 1: HPLC-UV Method for Regioisomer Purity
This protocol provides a starting point for the separation and quantification of 5-nitroquinoline and 8-nitroquinoline.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer, pH 3.5). The exact ratio should be optimized, but a starting point could be 40:60 (v/v) acetonitrile:buffer.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the synthesized 5-nitroquinoline sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and reference standards of 5-nitroquinoline and 8-nitroquinoline to determine their retention times and calculate the area percentage of each isomer in the sample.
Protocol 2: GC-MS Method for Impurity Identification
This protocol is designed for the separation and identification of nitroquinoline isomers.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness).[9]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Split (e.g., 50:1).
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 300.
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and compare the retention times and mass spectra of the eluted peaks with those of reference standards.
Protocol 3: ¹H NMR for Structural Verification
This protocol outlines the procedure for differentiating the isomers using ¹H NMR.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[14]
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis: Analyze the chemical shifts and coupling patterns in the aromatic region (typically 7-9 ppm). The distinct electronic environments of the protons in 5- and 8-nitroquinoline will result in different spectral patterns, allowing for their differentiation.[15][16]
Visualization of Key Processes
Conclusion and Recommendations
Validating the regioisomeric purity of 5-nitroquinoline is a critical step in ensuring the quality and safety of subsequent products. While ¹H NMR provides definitive structural confirmation, its lower sensitivity limits its use for routine purity checks. GC-MS offers excellent separation and identification capabilities, making it a valuable tool for impurity profiling.
For routine quality control and accurate quantification in a drug development setting, HPLC-UV is the recommended primary technique . Its robustness, high resolution, and quantitative accuracy make it the industry standard for this type of analysis. A well-developed and validated HPLC method provides the necessary confidence in the regioisomeric purity of synthesized 5-nitroquinoline, aligning with the stringent requirements of regulatory bodies.[17]
By implementing a multi-faceted analytical approach, with HPLC as the cornerstone for quantification and GC-MS and NMR for structural confirmation, researchers can ensure the highest level of scientific rigor in their synthetic processes.
References
- Ochiai E., Okamoto T., Yakugaku Zasshi, 70, 384-388 (1950).
-
Preparation and Properties of Quinoline. Available at: [Link]
-
Why does the nitration of quinoline occur at the 5 (and 8) position? Chemistry Stack Exchange. Available at: [Link]
-
meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. Available at: [Link]
-
Nitration of 8-hydroxyquinoline with dilute nitric acid and nitrous acid. ScienceDirect. Available at: [Link]
- Separation of 5-nitroquinoline and 8-nitroquinoline. Google Patents.
-
The synthesis of 5-hydroxy-8-nitroquinoline and certain of its derivatives. PubMed. Available at: [Link]
-
Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Longdom Publishing. Available at: [Link]
-
New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. PMC. Available at: [Link]
-
Exercise 16.21 - Using 1H-NMR Spectroscopy to Distinguish between Compounds. YouTube. Available at: [Link]
-
An Integrated Method for Spectrum Extraction and Compound Identification from GC/MS Data. Available at: [Link]
-
Technology of Preparing 8-Hydroxy-5-Nitroquinoline. Chemistry of Heterocyclic Compounds. Available at: [Link]
-
A method for the quantitative determination of glycerophospholipid regioisomers by UPLC-ESI-MS/MS. PMC. Available at: [Link]
-
GC-MS analysis of nitro compounds. SIM offers sensitivity and specificity for genotoxic impurities with minimal interference from the sample matrix. ResearchGate. Available at: [Link]
-
Impurity Control in the European Pharmacopoeia. EDQM. Available at: [Link]
-
Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information. PubMed. Available at: [Link]
-
Analytical Separation Methods. Available at: [Link]
-
Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. SlideShare. Available at: [Link]
-
Q3B(R2) Impurities in New Drug Products. European Medicines Agency. Available at: [Link]
-
Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Improved process for producing nitroxoline. European Patent Office. Available at: [Link]
-
USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. Agilent. Available at: [Link]
-
Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]
-
Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. ResearchGate. Available at: [Link]
-
8-Hydroxy-5-nitroquinoline, 96. SLS Ireland. Available at: [Link]
-
Recent developments in the high-throughput separation of biologically active chiral compounds via high performance liquid chromatography. Unife. Available at: [Link]
-
Uncertainty Estimates of Purity Measurements Based on Current Information: Toward a “Live Validation” of Purity Methods. ResearchGate. Available at: [Link]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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- 12. researchgate.net [researchgate.net]
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- 15. 5-Nitroquinoline(607-34-1) 1H NMR spectrum [chemicalbook.com]
- 16. 8-Nitroquinoline(607-35-2) 1H NMR spectrum [chemicalbook.com]
- 17. ema.europa.eu [ema.europa.eu]
Reference standard suppliers for 2-Bromo-6-chloro-5-nitroquinoline
Title: Technical Comparison & Validation Guide: Reference Standards for 2-Bromo-6-chloro-5-nitroquinoline
Executive Summary & Strategic Context
2-Bromo-6-chloro-5-nitroquinoline is a high-value heterocyclic intermediate, primarily utilized as a scaffold for PI3K/mTOR kinase inhibitors and next-generation antimalarials. Its structural complexity—specifically the tri-substituted quinoline core—presents a unique challenge in reference standard procurement: Regioisomeric Purity.
Unlike commodity chemicals, this intermediate is often synthesized via the nitration of 2-bromo-6-chloroquinoline. This electrophilic aromatic substitution is not perfectly regioselective, frequently yielding the 8-nitro isomer as a critical impurity alongside the desired 5-nitro target.
This guide objectively compares supplier tiers based on their ability to control this isomerism and outlines a self-validating experimental protocol to verify the standard's identity upon receipt.
Supplier Landscape Analysis
We categorize suppliers into three tiers based on their manufacturing control and analytical transparency. For a non-pharmacopeial standard like this, "performance" is defined by the Certificate of Analysis (CoA) depth .
Comparative Assessment Matrix
| Feature | Tier 1: Specialized CROs (e.g., SpiroChem, WuXi AppTec) | Tier 2: Catalog Aggregators (e.g., Combi-Blocks, Enamine, BLD Pharm) | Tier 3: Bulk Marketplaces (e.g., ChemicalBook, MolPort) |
| Primary Value | Isomeric Certainty | Speed & Cost | Availability |
| Purity Spec | >98% (HPLC & qNMR) | >95% (HPLC only) | "Tech Grade" (Variable) |
| Isomer Data | Explicitly quantifies 8-nitro isomer | Often silent on regioisomers | Unknown |
| Batch Consistency | High (Single synthetic route) | Variable (Multiple sourcing origins) | Low |
| Lead Time | 2-4 Weeks (Make-to-order) | 2-5 Days (Stock) | Unpredictable |
| Rec.[1][2] Use Case | GMP Release / Late-Stage Tox | HTS Screening / SAR | Rough Synthesis Pilot |
Scientist’s Recommendation:
-
For Early Discovery: Use Tier 2 (e.g., Combi-Blocks/Enamine). The ~95% purity is sufficient for HTS, provided you run the Identity Validation (Section 4) to ensure you have the correct isomer.
-
For Method Validation/GMP: You must commission a Tier 1 custom synthesis or rigorous repurification if a Tier 2 supplier cannot provide 2D-NMR data confirming the substitution pattern.
Critical Quality Attributes (CQAs) & Target Specifications
When evaluating a supplier's CoA, do not settle for a simple "Matches Structure" statement. Demand the following data profile.
| Attribute | Target Specification | Scientific Rationale |
| Appearance | Yellow to pale-orange solid | Nitro-quinolines are chromophores; dark brown indicates oxidation/degradation. |
| HPLC Purity | ≥ 98.0% (Area) | Critical to avoid ghost peaks in downstream biological assays. |
| Regio-Purity | No single isomer > 0.5% | The 8-nitro isomer has different binding kinetics and must be controlled. |
| 1H NMR | Conforms (Ortho-coupling) | See Section 4 for the specific diagnostic signals. |
| Residual Solvents | < 5000 ppm (Total) | High residual solvent (DCM/EtOAc) interferes with weight-based potency calculations. |
Experimental Validation Protocol (The "Self-Validating" System)
Trusting the label is insufficient for this molecule due to the 5-nitro vs. 8-nitro ambiguity. Use this protocol to validate the material immediately upon receipt.
A. Structural Logic (The "Why")
The distinction relies on the proton coupling patterns on the benzene ring (Positions 7 and 8).
-
Target (5-Nitro): The remaining protons are at positions 7 and 8 . They are adjacent. You will see an Ortho-coupling (doublet, J ≈ 9.0 Hz) .
-
Impurity (8-Nitro): The remaining protons are at positions 5 and 7 . They are separated by one carbon. You will see a Meta-coupling (doublet, J ≈ 2.0 Hz) .
B. Diagnostic Workflow (Graphviz)
Figure 1: Decision tree for verifying the regioisomeric identity of the reference standard using 1H NMR coupling constants.
C. HPLC Purity Assessment Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH prevents tailing of the basic quinoline nitrogen).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm (Nitro group provides strong absorbance).
-
Acceptance: Main peak > 98.0%.[3] Any peak with RRT (Relative Retention Time) ~0.9 or ~1.1 is likely the regioisomer and should be integrated separately.
Synthesis & Impurity Origin
Understanding the synthesis helps predict the impurities in your standard.
Figure 2: Synthetic origin of the critical regioisomeric impurity. The 5-position is electronically favored but the 8-position is accessible, necessitating rigorous purification by the supplier.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12894086, 6-Bromo-2-chloroquinoline. Retrieved from [Link]
-
Çakmak, O. et al. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines.[4][5] Arkivoc, 2018(iii), 362-374.[4][5] (Validates the nitration regioselectivity patterns in halo-quinolines). Retrieved from [Link]
-
Organic Syntheses (2003). Isoquinoline, 5-bromo-8-nitro- (Analogous nitration protocols). Org.[6] Synth. 2003, 80, 219. Retrieved from [Link]
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- 1. 6-Bromo-2-chloroquinoline | C9H5BrClN | CID 12894086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Bromo-2-chloroquinoline | C9H5BrClN | CID 12894086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the UV-Vis Absorption Maxima of Nitro-Substituted Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the ultraviolet-visible (UV-Vis) absorption characteristics of various mono-nitro substituted quinoline derivatives. By understanding how the position of the nitro group influences the electronic absorption spectra, researchers can gain valuable insights into the structure, electronic properties, and potential applications of these important heterocyclic compounds.
Introduction: The Spectroscopic Significance of Nitroquinolines
Quinoline, a heterocyclic aromatic compound, forms the structural backbone of numerous pharmaceuticals, dyes, and industrial chemicals. The introduction of a nitro (NO₂) group, a potent electron-withdrawing group, into the quinoline ring system dramatically alters its electronic distribution. This modification significantly impacts the molecule's interaction with ultraviolet and visible light, leading to distinct shifts in its absorption spectrum. UV-Vis spectroscopy serves as a fundamental, non-destructive analytical technique to probe these electronic transitions, offering a window into the molecule's structure and conjugation. This guide will compare the UV-Vis absorption maxima (λ_max) of different nitroquinoline isomers, providing experimental data and the underlying principles governing these spectral properties.
The Bedrock of Analysis: Principles of UV-Vis Spectroscopy
The absorption of UV-Vis light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. In aromatic systems like quinoline, the most significant transitions are:
-
π → π* Transitions: These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are typically of high intensity (large molar absorptivity, ε) and are characteristic of conjugated systems.
-
n → π* Transitions: This involves the excitation of a non-bonding electron (from the nitrogen atom's lone pair in quinoline) to a π* antibonding orbital. These transitions are generally of much lower intensity.
The position and intensity of these absorption bands are exquisitely sensitive to the molecule's structure. The introduction of a nitro group acts as a powerful chromophore that extends the π-conjugated system and perturbs the energy levels of the molecular orbitals. This results in shifts in the absorption maxima, which can be categorized as:
-
Bathochromic Shift (Red Shift): A shift to a longer wavelength, indicating a decrease in the energy gap between the ground and excited states. This is often caused by substituents that extend conjugation.
-
Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength, indicating an increase in the energy gap.
Furthermore, the polarity of the solvent can influence the energy levels of the ground and excited states differently, leading to a phenomenon known as solvatochromism , where the λ_max changes with the solvent used.[1]
Comparative Analysis of Nitroquinoline Isomers
The position of the nitro group on the quinoline ring dictates the extent of its electronic influence, leading to distinct UV-Vis absorption profiles for each isomer. Below is a compilation of available experimental data for various mono-nitroquinoline derivatives. For a meaningful comparison, data in a consistent solvent (ethanol) is prioritized where available.
| Compound | Nitro Group Position | λ_max (nm) | Molar Absorptivity (log ε) | Solvent | Reference(s) |
| 5-Nitroquinoline | 5 | 219, 310 | 4.55, 3.79 | Ethanol | [2] |
| 6-Nitroquinoline | 6 | ~333 | Not Specified | (as a fumaric acid co-crystal) | [3] |
| 8-Nitroquinoline | 8 | 275, 301, 315 | 3.74, 3.54, 3.52 | Not Specified | [4] |
| 8-Hydroxy-6-nitroquinoline | 6 | ~275 | Not Specified | Not Specified | [1] |
Note: The available experimental data for a complete set of simple mono-nitroquinoline isomers in a single solvent is limited in publicly accessible literature. The data for 6-nitroquinoline and 8-nitroquinoline are from studies on co-crystals, which may influence the absorption maxima compared to the pure compound in solution.
Interpretation of Trends:
The data, though incomplete for a full comparative analysis, suggests that the position of the nitro group has a profound effect. For 5-nitroquinoline, the absorption at 310 nm represents a significant bathochromic shift compared to unsubstituted quinoline, whose major absorption bands are typically below 300 nm.[5] This is due to the extension of the conjugated system by the nitro group. The multiple absorption maxima observed for 8-nitroquinoline suggest the presence of several electronic transitions with distinct energies.
Visualizing Structure-Property Relationships
The influence of the nitro group's position on the electronic properties of the quinoline ring can be visualized as a workflow. The synthetic process of nitration leads to different isomers, each with a unique electronic distribution and, consequently, a distinct UV-Vis absorption spectrum.
Sources
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- 4. 2-Nitroquinoline | C9H6N2O2 | CID 87759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. [Absorption spectra analysis in the degradation process of quinoline in aqueous solution by VUV lights] - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures: 2-Bromo-6-chloro-5-nitroquinoline
[1][2][3]
Executive Summary & Chemical Profile
Target Audience: Chemical Safety Officers, Senior Researchers, and Hazardous Waste Managers.[1]
2-Bromo-6-chloro-5-nitroquinoline is a poly-halogenated nitro-heterocycle.[1] Its disposal requires strict adherence to protocols designed for halogenated organic waste .[1] Improper disposal (e.g., drain pouring or mixing with non-halogenated solvents) poses severe environmental risks, including the formation of dioxins during incomplete combustion and contamination of aquatic systems.
This guide provides a self-validating workflow for the containment, labeling, and transfer of this compound to licensed disposal facilities.
Chemical Safety Profile (Disposal Context)
| Property | Data / Classification | Relevance to Disposal |
| CAS Number | Not Listed (Analogous handling required) | Treat as high-hazard unlisted substance.[1][2] |
| Molecular Formula | C₉H₄BrClN₂O₂ | High halogen content requires specific incineration parameters.[1] |
| GHS Classification | Warning Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[3][4] 2A, STOT SE 3 | Requires double-containment to prevent exposure during transport.[1] |
| Functional Groups | Nitro (-NO₂), Halogens (-Br, -Cl) | Thermal Sensitivity: Do not subject to uncontrolled heat.[1] Incompatibility: Violent reaction risk with strong reducing agents or bases.[1] |
| RCRA Status | Non-listed (Characteristic Waste) | Default to D001 (if ignitable) or manage as Hazardous Waste (Halogenated) . |
Pre-Disposal Segregation & Compatibility
Core Directive: Never mix 2-Bromo-6-chloro-5-nitroquinoline with non-halogenated solvents or incompatible reagent streams.[1]
Compatibility Matrix
Before adding this waste to a carboy or drum, verify the existing contents against this matrix:
| Waste Stream | Compatibility | Action |
| Halogenated Solvents (DCM, Chloroform) | Compatible | Preferred Stream. Dissolve solid residues here if liquid disposal is mandated.[1] |
| Non-Halogenated Solvents (Acetone, Ethanol) | Conditional | Avoid if possible.[1][5] Mixing increases disposal costs significantly.[1] |
| Aqueous Acid/Base | INCOMPATIBLE | STOP. Risk of hydrolysis or exothermic decomposition.[1] |
| Oxidizers (Peroxides, Nitrates) | INCOMPATIBLE | STOP. High explosion risk.[1] |
| Reducing Agents (Hydrides, Metals) | INCOMPATIBLE | STOP. Risk of violent reduction of the nitro group. |
Workflow: Waste Stream Decision Tree
The following logic gate ensures the material ends up in the correct regulatory stream.
Figure 1: Decision logic for segregating 2-Bromo-6-chloro-5-nitroquinoline waste. Note that any non-halogenated solvent contaminated with this compound must be re-classified as halogenated waste.[6]
Step-by-Step Disposal Procedures
A. Solid Waste (Pure Compound or Contaminated Solids)
Applicability: Expired stock, spill cleanup debris, contaminated gloves/paper.[1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Do not use metal cans (corrosion risk from potential hydrolysis of halogens).[1]
-
Transfer:
-
Labeling:
-
Secondary Containment: Place the sealed HDPE jar inside a clear zip-lock bag or secondary plastic bin before transport to the central waste area.
B. Liquid Waste (Reaction Mixtures/Mother Liquors)
Applicability: Filtrates, reaction byproducts dissolved in solvent.[1]
-
Stream Verification: Confirm the collection carboy is designated for Halogenated Solvents .
-
pH Check: Ensure the waste solution is neutral (pH 6-8).
-
Why? Acidic conditions can degrade the container; basic conditions can cause exothermic decomposition of the nitro compound.
-
-
Transfer:
-
Closure: Cap the carboy immediately. Do not leave funnels in open carboys (violates EPA closed-container regulations).[1]
Emergency Spill Response
Scenario: A 5g bottle of solid 2-Bromo-6-chloro-5-nitroquinoline drops and shatters on the floor.
Immediate Actions
-
Evacuate & Ventilate: Clear the immediate area (10 ft radius).[1] Alert colleagues.
-
PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat.[1] If dust is visible, use a N95 or P100 respirator.[1]
Cleanup Protocol
Figure 2: Operational workflow for managing a spill of 2-Bromo-6-chloro-5-nitroquinoline.
Regulatory Compliance & Final Disposition
EPA/RCRA Classification: While 2-Bromo-6-chloro-5-nitroquinoline is not explicitly listed on the P or U lists, it must be managed as a Characteristic Hazardous Waste due to toxicity and halogen content.[1]
-
Destruction Method: The only acceptable final disposal method is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).[1]
-
Prohibited Methods:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for 7-Chloro-6-nitroquinoline (Structural Analog). Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification.[1] Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
